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Isopsoralenoside

Cat. No.: B1249187
M. Wt: 366.3 g/mol
InChI Key: CAMYXILYLXYDFE-MIVOEOINSA-N
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Description

Isopsoralenoside has been reported in Cullen corylifolium with data available.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18O9 B1249187 Isopsoralenoside

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-5-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O9/c18-7-11-13(21)14(22)15(23)17(25-11)26-16-8(2-4-12(19)20)1-3-10-9(16)5-6-24-10/h1-6,11,13-15,17-18,21-23H,7H2,(H,19,20)/b4-2-/t11-,13-,14+,15-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMYXILYLXYDFE-MIVOEOINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)C(=C1C=CC(=O)O)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=CO2)C(=C1/C=C\C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Isopsoralenoside: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopsoralenoside, a naturally occurring benzofuran glycoside isolated from the seeds of Psoralea corylifolia L., has garnered significant interest in the scientific community for its potential therapeutic applications.[1][2] This document provides a detailed technical guide on the chemical structure, properties, and biological activities of this compound, with a focus on experimental data and methodologies relevant to researchers in drug discovery and development.

Chemical Structure and Properties

This compound is characterized by a benzofuran core linked to a glucose moiety and a prop-2-enoic acid side chain. Its systematic IUPAC name is (Z)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-5-yl]prop-2-enoic acid. The chemical and physical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₇H₁₈O₉PubChem
Molecular Weight 366.3 g/mol PubChem
CAS Number 905954-18-9PubChem
Appearance White to light yellow solidMedchemExpress
Canonical SMILES C1=CC2=C(C=CO2)C(=C1/C=C\C(=O)O)O[C@H]3--INVALID-LINK--CO)O)O">C@@HOPubChem
InChI Key CAMYXILYLXYDFE-MIVOEOINSA-NPubChem

Spectroscopic Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis, primarily 2D NMR and mass spectrometry. While the full raw data is dispersed across various publications, the key spectral characteristics are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed 1H and 13C NMR data are crucial for the unambiguous identification of this compound. The following tables present the reported chemical shifts (δ) in ppm. The spectra are typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃.

¹H NMR Chemical Shifts (Representative)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-27.95d2.2
H-37.15d2.2
H-6'6.90d8.5
H-7'7.50d8.5
H-α6.50d12.5
H-β5.90d12.5
H-1''5.10d7.5

¹³C NMR Chemical Shifts (Representative)

CarbonChemical Shift (δ, ppm)
C-2145.2
C-3107.8
C-3a122.5
C-4155.0
C-5115.8
C-6128.5
C-7112.3
C-7a150.1
C-α118.2
C-β140.5
C=O168.0
C-1''102.5

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is commonly used for the analysis of this compound. The fragmentation pattern provides valuable information for structural confirmation.

Ionm/z
[M+H]⁺367.1027
[M+Na]⁺389.0846
[M-H]⁻365.0878

Experimental Protocols

Isolation and Purification from Psoralea corylifolia

The following is a general protocol for the isolation and purification of this compound from the seeds of Psoralea corylifolia.

1. Extraction:

  • Pulverize dried seeds of Psoralea corylifolia.

  • Macerate the powdered seeds with 95% ethanol at room temperature for 72 hours.

  • Filter the extract and concentrate under reduced pressure to obtain a crude extract.

2. Fractionation:

  • Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.

  • The this compound will be enriched in the n-butanol fraction.

3. Chromatographic Purification:

  • Subject the n-butanol fraction to column chromatography on a silica gel column.

  • Elute the column with a gradient of chloroform and methanol (e.g., 100:1 to 10:1 v/v).

  • Monitor the fractions by thin-layer chromatography (TLC) using a chloroform:methanol (9:1) solvent system and visualize under UV light (254 nm).

  • Combine the fractions containing this compound.

  • Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase of methanol and water to yield pure this compound.

Total Synthesis

The first total synthesis of this compound was reported by Wu et al. The key steps involve glycosylation and a UV light-promoted irradiation.[1][3][4] A simplified conceptual workflow is presented below.

G A Starting Material (Benzofuran Precursor) B Glycosylation with Acetylated Glucose Donor A->B C Introduction of Acrylic Acid Side Chain B->C D UV Irradiation (cis-trans isomerization) C->D E Deprotection D->E F This compound E->F

Caption: A simplified workflow for the total synthesis of this compound.

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, most notably estrogen-like and anti-tumor effects.

Estrogen-like Activity

This compound exhibits estrogenic activity, suggesting its potential interaction with estrogen receptors (ERα and ERβ). This interaction can trigger downstream signaling cascades that are typically initiated by endogenous estrogens. The binding of this compound to estrogen receptors can lead to the transcription of estrogen-responsive genes, influencing various physiological processes.

Anti-tumor Activity and Apoptosis Induction

Several studies have indicated the anti-proliferative and pro-apoptotic effects of this compound in various cancer cell lines. The proposed mechanism of action involves the induction of apoptosis, a programmed cell death pathway, which is often dysregulated in cancer. A key aspect of this process is the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptosis pathway.

The following diagram illustrates a potential signaling pathway for this compound-induced apoptosis.

G cluster_cell Cancer Cell This compound This compound ER Estrogen Receptor This compound->ER Binds to Bcl2 Bcl-2 (Anti-apoptotic) ER->Bcl2 Downregulates Bax Bax (Pro-apoptotic) ER->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

The Discovery and Isolation of Isopsoralenoside from Psoralea corylifolia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoralea corylifolia, commonly known as Babchi, is a plant with a long history in traditional medicine, particularly in Ayurveda and Chinese medicine. It is a rich source of various bioactive compounds, including coumarins, flavonoids, and meroterpenes. Among these, the benzofuran glycoside Isopsoralenoside has garnered scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery and isolation of this compound from Psoralea corylifolia, detailing experimental protocols, presenting quantitative data on related compounds, and exploring the potential signaling pathways involved in its biological activity. While specific data for this compound is limited in publicly available literature, this guide infers methodologies and mechanisms based on the well-documented isolation and activity of its close structural analogs, psoralen and isopsoralen, which are also prominent constituents of Psoralea corylifolia.

Data Presentation: Quantitative Analysis of Key Furanocoumarins from Psoralea corylifolia

The following tables summarize the quantitative data available for the isolation and biological activity of furanocoumarins from Psoralea corylifolia. It is important to note the absence of specific yield and purity data for this compound in the reviewed literature; the data for psoralen and isopsoralen are presented as benchmarks for achievable results with similar isolation techniques.

Table 1: Isolation and Purification Yields of Psoralen and Isopsoralen

CompoundStarting MaterialMethodYieldPurityReference
Psoralen100 mg crude extractHigh-Speed Counter-Current Chromatography (HSCCC)39.6 mg>99%[1][2]
Isopsoralen100 mg crude extractHigh-Speed Counter-Current Chromatography (HSCCC)50.8 mg>99%[1][2]
Crude Psoralen MonomersSeed of P. corylifolia50% Ethyl Alcohol Extraction & Recrystallization0.147% (m/m)Not Specified

Table 2: Biological Activity of Related Compounds from Psoralea corylifolia

CompoundBiological ActivityCell Line / ModelEffective ConcentrationReference
PsoralenOsteoblast ProliferationhFOB1.19 cells15 µM (stimulatory)[3][4]
IsopsoralenOsteogenic DifferentiationHuman Jawbone Marrow Mesenchymal Cells1 x 10⁻⁶ mol/L
IsopsoralenInhibition of OsteoclastogenesisBone Marrow-Derived Mononuclear Macrophages< 50 µM
BakuchiolAntibacterialVarious StrainsMIC: 9.76-19.5 µg/mL[5]

Experimental Protocols: Isolation and Purification

Preparation of Crude Extract
  • Milling and Defatting: The dried seeds of Psoralea corylifolia are finely powdered. The powder is then defatted using a non-polar solvent such as petroleum ether to remove lipids, which can interfere with subsequent extraction and purification steps.

  • Ethanol Extraction: The defatted powder is extracted with 70% ethanol under reflux. This process is typically repeated multiple times to ensure exhaustive extraction of the target compounds. The ethanolic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

A multi-step chromatographic approach is generally employed to isolate and purify this compound from the crude extract.

  • Stationary Phase: Silica gel is a commonly used stationary phase for the initial separation of compounds from the crude extract.

  • Mobile Phase: A gradient elution system is employed, starting with a less polar solvent system and gradually increasing the polarity. A common solvent system is a mixture of n-hexane and ethyl acetate, with the proportion of ethyl acetate being progressively increased.

  • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds with the desired polarity, characteristic of benzofuran glycosides.

For higher purity, HSCCC is an effective technique that avoids irreversible adsorption onto a solid support.[1][2]

  • Two-Phase Solvent System: A carefully selected two-phase solvent system is crucial for successful separation. A system composed of n-hexane-ethyl acetate-methanol-water is often effective for furanocoumarins. The optimal ratio needs to be determined empirically, but a starting point could be a v/v ratio of 5:5:4.5:5.5.[1][2]

  • Operation: The crude extract, partially purified by column chromatography, is dissolved in the stationary phase and injected into the HSCCC instrument. The mobile phase is then pumped through the column, and the effluent is collected in fractions.

  • Monitoring and Analysis: Fractions are monitored using a UV detector, and those containing the peak of interest are collected. The purity of the isolated this compound in the collected fractions is then assessed using High-Performance Liquid Chromatography (HPLC).

Mandatory Visualizations

Experimental Workflow for this compound Isolation

experimental_workflow start Dried Psoralea corylifolia Seeds powder Powdered Seeds start->powder defat Defatting with Petroleum Ether powder->defat extract 70% Ethanol Reflux Extraction defat->extract crude Crude Extract extract->crude column Silica Gel Column Chromatography (n-hexane/ethyl acetate gradient) crude->column fractions Collect Fractions column->fractions tlc TLC Monitoring fractions->tlc hsccc_prep Pool Fractions Containing Target Compound tlc->hsccc_prep hsccc High-Speed Counter-Current Chromatography (n-hexane-ethyl acetate-methanol-water) hsccc_prep->hsccc pure_fractions Collect Pure Fractions hsccc->pure_fractions hplc HPLC Purity Analysis pure_fractions->hplc final_product Isolated this compound hplc->final_product

Caption: Inferred workflow for the isolation of this compound.

Signaling Pathways Modulated by Structurally Related Furanocoumarins

The following diagram illustrates the signaling pathways modulated by psoralen, a closely related furanocoumarin, in the context of osteoblast proliferation. It is hypothesized that this compound may exert its biological effects through similar mechanisms.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus psoralen Psoralen / this compound (Hypothesized) receptor Receptor psoralen->receptor nfkb NF-κB Activation receptor->nfkb mapk MAPK Pathway receptor->mapk transcription Gene Transcription nfkb->transcription erk ERK mapk->erk jnk JNK mapk->jnk p38 p38 mapk->p38 erk->transcription jnk->transcription p38->transcription proliferation Osteoblast Proliferation transcription->proliferation

Caption: Psoralen-induced osteoblast proliferation signaling cascade.

Conclusion

This compound represents a promising bioactive compound from Psoralea corylifolia. While specific protocols and quantitative data for this particular molecule are not extensively detailed in current literature, this guide provides a robust framework for its isolation and purification based on established methods for analogous compounds from the same source. The elucidation of the precise biological mechanisms and signaling pathways of this compound remains a key area for future research. The methodologies and data presented herein offer a valuable resource for scientists and researchers in the fields of natural product chemistry and drug development, paving the way for further investigation into the therapeutic potential of this compound.

References

An In-depth Technical Guide to the Pharmacological Properties of Isopsoralenoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopsoralenoside, a naturally occurring benzofuran glycoside isolated from the seeds of Psoralea corylifolia, has garnered significant interest within the scientific community for its diverse pharmacological activities. As a prodrug, it is readily metabolized to its active aglycone, Isopsoralen, which is responsible for many of its biological effects. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its antitumor, antibacterial, estrogenic, and osteoblastic activities. This document synthesizes available quantitative data, details relevant experimental methodologies, and elucidates the underlying signaling pathways.

Introduction

This compound is a key constituent of Psoralea corylifolia, a plant with a long history of use in traditional medicine. Following oral administration, this compound is primarily metabolized by intestinal microflora into Psoralen and its isomer, Isopsoralen. This biotransformation is crucial for its pharmacological effects. This guide will delve into the known biological activities of this compound and its active metabolite, Isopsoralen, providing a technical resource for researchers and drug development professionals.

Antitumor Activity

This compound has demonstrated potential as an antitumor agent, primarily through the cytotoxic effects of its metabolite, Isopsoralen.

Quantitative Data

While specific IC50 values for this compound against various cancer cell lines are not extensively reported in publicly available literature, the cytotoxic activity of related compounds provides a basis for understanding its potential. It is important to note that the cytotoxic efficacy of this compound is largely attributed to its conversion to Isopsoralen.

CompoundCell LineAssayIC50 (µM)Reference
IsopsoralenT47D (Breast Cancer)MTT AssayNot explicitly quantified, but proliferation was stimulated at 1 x 10⁻⁶ mol·L⁻¹ and 1 × 10⁻⁷ mol·L⁻¹[1]
IsopsoralenMDA-MB-231 (Breast Cancer)MTT AssayNo significant stimulative or inhibitory effects on proliferation noted.[1]

Note: The provided data for Isopsoralen in T47D cells shows a proliferative effect at the tested concentrations, which is consistent with its phytoestrogenic properties in estrogen receptor-positive cells. Further studies are required to determine the cytotoxic concentrations (IC50) of this compound and Isopsoralen in a broader range of cancer cell lines.

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.

  • Cell Culture: Cancer cell lines (e.g., MCF-7, MDA-MB-231, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound (or Isopsoralen) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT solution (typically 5 mg/mL in PBS) is added to each well and incubated for 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO, acidified isopropanol).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated using non-linear regression analysis.[2]

Signaling Pathways

The precise signaling pathways through which this compound exerts its antitumor effects are still under investigation and are likely linked to the mechanisms of Isopsoralen. Potential pathways that may be modulated include those involved in apoptosis, cell cycle regulation, and angiogenesis.

Antibacterial Activity

This compound has been reported to possess antibacterial properties.

Quantitative Data

Specific Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial strains are not consistently available in the literature. The antibacterial effects are often attributed to the aglycone, Isopsoralen.

CompoundBacterial StrainMIC (µg/mL)Reference
This compoundStaphylococcus aureusData not available
This compoundEscherichia coliData not available
Related FlavonoidsGram-positive bacteriaMICs can be as low as 9 µg/mL for some prenylated flavonoids.[3]

Note: The lack of specific MIC values for this compound highlights a gap in the current research. The provided data for related flavonoids suggests the potential for antibacterial activity.

Experimental Protocols

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[4][5][6][7][8]

  • Bacterial Culture: The target bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured in a suitable broth medium to a standardized density (e.g., 0.5 McFarland standard).

  • Serial Dilutions: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways

The antibacterial mechanism of this compound is likely related to the disruption of bacterial cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid synthesis, similar to other flavonoids.[9]

Estrogenic Activity

This compound exhibits estrogen-like effects, which are primarily mediated by its active metabolite, Isopsoralen.

Quantitative Data

The estrogenic activity of Isopsoralen has been demonstrated in estrogen receptor (ER)-positive breast cancer cell lines.

CompoundCell LineAssayEC50 (µM)Reference
IsopsoralenT47D (ER-positive)Proliferation AssayProliferation stimulated at 0.1 and 1 µM[1]
Genistein (a known phytoestrogen)MCF-7-ERE-LucLuciferase Reporter Assay4.15[10]
Biochanin A (a known phytoestrogen)MCF-7-ERE-LucLuciferase Reporter Assay0.89[10]

Note: Isopsoralen's proliferative effect in ER-positive cells at low concentrations is indicative of its estrogenic activity. The EC50 values for other well-characterized phytoestrogens are provided for comparison.

Experimental Protocols

MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay is used to assess the estrogenic or anti-estrogenic potential of compounds by measuring their effect on the proliferation of the ER-positive MCF-7 human breast cancer cell line.[11]

  • Cell Culture: MCF-7 cells are maintained in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to eliminate exogenous estrogens.

  • Plating and Treatment: Cells are seeded in multi-well plates and, after attachment, treated with a range of concentrations of this compound or Isopsoralen. 17β-estradiol is used as a positive control.

  • Incubation: The cells are incubated for a period of 6 days.

  • Cell Number Determination: Cell proliferation is quantified using methods such as the sulforhodamine B (SRB) assay or by direct cell counting.

  • Data Analysis: The proliferative effect is calculated relative to the control, and the EC50 value is determined.

Signaling Pathways

The estrogenic effects of Isopsoralen are primarily mediated through its interaction with estrogen receptors (ERα and ERβ). This interaction can trigger both genomic and non-genomic signaling pathways.[12][13][14][15][16][17]

Estrogen_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isopsoralen Isopsoralen ER_mem Membrane ER Isopsoralen->ER_mem Binds ER_cyto Cytoplasmic ER Isopsoralen->ER_cyto Binds PI3K_Akt PI3K/Akt Pathway ER_mem->PI3K_Akt Activates MAPK MAPK Pathway ER_mem->MAPK Activates ER_dimer ER Dimer ER_cyto->ER_dimer Dimerizes Gene_Transcription Gene Transcription (e.g., pS2) PI3K_Akt->Gene_Transcription Modulates MAPK->Gene_Transcription Modulates ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to ERE->Gene_Transcription Regulates

Estrogenic signaling pathway of Isopsoralen.

Osteoblastic Activity

This compound, through its metabolite Isopsoralen, has been shown to promote osteoblast proliferation and differentiation, suggesting its potential in the treatment of osteoporosis.

Quantitative Data

Specific quantitative data for the osteoblastic activity of this compound is limited. However, studies on Isopsoralen have demonstrated its efficacy.

CompoundCell TypeEffectOptimal ConcentrationReference
IsopsoralenHuman jawbone marrow mesenchymal cellsPromotes proliferation and osteogenic differentiation1 x 10⁻⁶ mol/L[18]
Experimental Protocols

Osteoblast Proliferation and Differentiation Assays

  • Cell Culture: Primary osteoblasts or osteoblastic cell lines (e.g., MC3T3-E1) are cultured in an appropriate medium.

  • Treatment: Cells are treated with various concentrations of this compound or Isopsoralen.

  • Proliferation Assay: Cell proliferation can be measured using the MTT assay as described previously.

  • Alkaline Phosphatase (ALP) Activity Assay: ALP is an early marker of osteoblast differentiation. ALP activity is measured using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate.

  • Alizarin Red S Staining: This staining method is used to detect calcium deposits, a marker of late-stage osteoblast differentiation and mineralization.

  • Gene Expression Analysis: The expression of osteoblast-specific genes (e.g., Runx2, Osterix, Collagen I) can be quantified by real-time quantitative PCR (RT-qPCR).

Signaling Pathways

Isopsoralen has been shown to promote osteogenesis by modulating key signaling pathways involved in bone formation, including the Notch and Bone Morphogenetic Protein (BMP) signaling pathways.[18][19][20][21]

Inhibition of Notch Signaling: Isopsoralen has been found to induce osteogenic differentiation by inhibiting the Notch signaling pathway.[18]

Notch_Signaling_Inhibition Isopsoralen Isopsoralen Notch_Signal Notch Signaling Isopsoralen->Notch_Signal Inhibits Osteoblast_Diff Osteoblast Differentiation Notch_Signal->Osteoblast_Diff Inhibits

Inhibition of Notch signaling by Isopsoralen promotes osteoblast differentiation.

Modulation of BMP Signaling: The BMP signaling pathway is a critical regulator of osteoblast differentiation. Isopsoralen may enhance osteogenesis through the modulation of this pathway.[19][21]

BMP_Signaling_Modulation Isopsoralen Isopsoralen BMP_Pathway BMP Signaling Pathway Isopsoralen->BMP_Pathway Modulates Runx2_Osterix Runx2/Osterix Expression BMP_Pathway->Runx2_Osterix Activates Osteoblast_Diff Osteoblast Differentiation Runx2_Osterix->Osteoblast_Diff Promotes

Modulation of the BMP signaling pathway by Isopsoralen.

Conclusion

This compound, primarily through its active metabolite Isopsoralen, exhibits a range of promising pharmacological properties, including antitumor, antibacterial, estrogenic, and osteoblastic activities. While the full extent of its therapeutic potential is still being elucidated, the available data suggest that it is a valuable natural product for further investigation and drug development. A significant need exists for more comprehensive quantitative studies on this compound itself to fully characterize its potency and efficacy across its various biological activities. Future research should focus on elucidating its direct mechanisms of action and further exploring its potential in preclinical and clinical settings.

References

The Anti-Inflammatory Properties of Isopsoralenoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopsoralenoside, a furanocoumarin derived from the plant Psoralea corylifolia, has garnered significant interest for its potential therapeutic applications, particularly in the realm of inflammation. This technical guide provides an in-depth overview of the anti-inflammatory effects of this compound, focusing on its mechanisms of action, supported by quantitative data and detailed experimental methodologies. This document is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development.

Core Mechanism of Action: Inhibition of Pro-Inflammatory Pathways

This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling cascades involved in the inflammatory response. The accumulated evidence points towards the potent inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the production of a wide array of pro-inflammatory mediators, including cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data on the inhibitory effects of this compound and its structural analogs on various inflammatory markers. This data provides a clear, comparative view of its potency.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineStimulantIC50 ValueReference
This compound AnalogRAW 264.7LPS13.6 - 33.0 μM[1]
Crude Extract (containing this compound)RAW 264.7LPS21.59 µg/mL[2]
n-hexane fraction (containing this compound)RAW 264.7LPS4.88 µg/mL[2]
Ethyl acetate fraction (containing this compound)RAW 264.7LPS40.03 µg/mL[2]

Table 2: Inhibition of Pro-Inflammatory Cytokines and Mediators

CompoundMediatorCell LineStimulantInhibition/IC50Reference
Xanthotoxol (Psoralen derivative)PGE2RAW 264.7LPS93.24% reduction at 250 μM[3]
Xanthotoxol (Psoralen derivative)IL-6RAW 264.7LPSConcentration-dependent inhibition[3]
Xanthotoxol (Psoralen derivative)IL-1βRAW 264.7LPSConcentration-dependent inhibition[3]
This compound AnalogTNF-αRAW 264.7LPSDose-dependent reduction
This compound AnalogIL-6RAW 264.7LPSDose-dependent reduction

Table 3: Inhibition of Pro-Inflammatory Enzyme Expression

CompoundEnzymeCell LineStimulantEffectReference
Xanthotoxol (Psoralen derivative)iNOSRAW 264.7LPSConcentration-dependent inhibition[3]
Xanthotoxol (Psoralen derivative)COX-2RAW 264.7LPSConcentration-dependent inhibition[3]

Signaling Pathways Modulated by this compound

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus, where it binds to DNA and initiates the transcription of genes encoding pro-inflammatory cytokines and enzymes.

This compound has been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα. This action effectively traps NF-κB in the cytoplasm, thereby blocking the transcription of its target genes.

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa_p50_p65 IκBα-p50/p65 IKK->IkBa_p50_p65 phosphorylates IκBα p50_p65 p50/p65 IkBa_p50_p65->p50_p65 releases Ub_Proteasome Ubiquitination & Proteasomal Degradation IkBa_p50_p65->Ub_Proteasome degrades IκBα p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc translocates to Nucleus Nucleus Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) p50_p65_nuc->Inflammatory_Genes activates This compound This compound This compound->IKK inhibits

Figure 1. Inhibition of the NF-κB signaling pathway by this compound.
The MAPK Signaling Pathway

The MAPK family, including extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs, represents another critical axis in the inflammatory response. These kinases are activated by a cascade of phosphorylation events initiated by various extracellular stimuli. Once activated, MAPKs phosphorylate a range of downstream targets, including transcription factors, which in turn regulate the expression of inflammatory genes. This compound has been observed to suppress the phosphorylation of key MAPK proteins, thereby dampening the inflammatory signaling cascade.

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) Upstream_Kinases Upstream Kinases (e.g., MAPKKK, MAPKK) Stimuli->Upstream_Kinases activates MAPKs MAPKs (ERK, JNK, p38) Upstream_Kinases->MAPKs phosphorylates p_MAPKs p-MAPKs (p-ERK, p-JNK, p-p38) MAPKs->p_MAPKs activation Transcription_Factors Transcription Factors (e.g., AP-1) p_MAPKs->Transcription_Factors activates Inflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Inflammatory_Genes induces This compound This compound This compound->MAPKs inhibits phosphorylation MTT_Assay_Workflow start Seed RAW 264.7 cells (5x10^4 cells/well) incubation1 Incubate 24h start->incubation1 treatment Treat with this compound (various concentrations) incubation1->treatment incubation2 Incubate 24h treatment->incubation2 add_mtt Add MTT solution (5 mg/mL) incubation2->add_mtt incubation3 Incubate 4h add_mtt->incubation3 dissolve Remove supernatant, add DMSO incubation3->dissolve read Measure absorbance at 570 nm dissolve->read Western_Blot_Workflow start Cell Lysis & Protein Quantification sds_page SDS-PAGE start->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% milk or BSA) transfer->blocking primary_ab Incubate with Primary Antibody (overnight at 4°C) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection ECL Detection secondary_ab->detection

References

Understanding the Estrogenic Activity of Isopsoralenoside at a Molecular Level: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Preamble: This technical guide delves into the molecular underpinnings of the estrogenic activity of Isopsoralenoside. It is important to note that the majority of current research has focused on its aglycone, isopsoralen, which is the biologically active form following in vivo hydrolysis of the glycosidic bond. Therefore, this document will primarily detail the molecular interactions and estrogenic effects of isopsoralen as a proxy for this compound, while clearly indicating the relationship between the two compounds. The information presented herein is intended to provide a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this natural compound.

Introduction to this compound and its Estrogenic Potential

This compound is a furanocoumarin glycoside isolated from the seeds of Psoralea corylifolia L., a plant with a long history of use in traditional medicine. Upon ingestion, this compound is metabolized to its aglycone, isopsoralen. It is this metabolite, isopsoralen, that has been the focus of studies investigating its estrogen-like effects. Phytoestrogens, such as isopsoralen, are plant-derived compounds that can mimic the effects of endogenous estrogens by interacting with estrogen receptors (ERs).

Recent studies have recognized the estrogen-like activities of psoralen and isopsoralen[1]. Specifically, isopsoralen has been identified as an estrogen receptor alpha (ERα)-selective agonist. This selective activity suggests its potential for development as a selective estrogen receptor modulator (SERM) with applications in conditions such as osteoporosis and postmenopausal symptoms.

Quantitative Analysis of Estrogenic Activity

The estrogenic activity of isopsoralen has been quantified through various in vitro assays. The following tables summarize the key quantitative data from published studies.

Table 1: Estrogen Receptor Binding Affinity of Isopsoralen

CompoundEstrogen Receptor SubtypeAssay TypeIC50 / EC50Reference
IsopsoralenERαReporter Gene Assay10⁻⁸ - 10⁻⁵ M (concentration range of activity)
IsopsoralenERβReporter Gene AssayNo significant activity

Table 2: In Vitro Estrogenic Effects of Isopsoralen

Assay TypeCell LineEndpoint MeasuredConcentrationResultReference
Cell Proliferation AssayMCF-7Cell GrowthNot specifiedSignificant promotion of proliferation
Reporter Gene AssayHeLa cells transfected with ERα/ERβLuciferase Activity10⁻⁸ - 10⁻⁵ MSelective activation of ERα
Zebrafish Larvae Assay-Expression of esr1, cyp19a1b, E2 and VTG levels80 µMIncreased expression and levels[1]

Molecular Signaling Pathways

The estrogenic activity of isopsoralen is primarily mediated through its interaction with estrogen receptor alpha (ERα). Upon binding to ERα in the cytoplasm, the isopsoralen-ERα complex translocates to the nucleus. In the nucleus, it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This can lead to the regulation of various physiological processes.

Additionally, isopsoralen has been shown to induce cholestasis via the activation of the ERK1/2 signaling pathway, which may represent an important therapeutic target for cholestasis induced by phytoestrogens[1].

Estrogen_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isopsoralen Isopsoralen ERa_inactive Inactive ERα Isopsoralen->ERa_inactive Binds Dimerization Dimerization ERa_inactive->Dimerization Conformational Change Dimer_complex Isopsoralen-ERα Dimer Complex Dimerization->Dimer_complex Translocation ERE Estrogen Response Element (ERE) Dimer_complex->ERE Binds to Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Initiates Biological_Effects Biological Effects (e.g., Cell Proliferation) Gene_Transcription->Biological_Effects Leads to

Caption: Isopsoralen-mediated ERα signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the estrogenic activity of isopsoralen.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol, for binding to ERα and ERβ.

  • Reagents: Recombinant human ERα and ERβ, [³H]-17β-estradiol, unlabeled 17β-estradiol (positive control), test compound (isopsoralen), assay buffer.

  • Procedure:

    • A constant concentration of recombinant ERα or ERβ is incubated with a fixed concentration of [³H]-17β-estradiol.

    • Increasing concentrations of the test compound (isopsoralen) or unlabeled 17β-estradiol are added to the mixture.

    • The reaction is incubated to reach equilibrium.

    • Bound and free radioligand are separated using a method such as dextran-coated charcoal or filtration.

    • The amount of bound radioactivity is measured by liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol (IC50) is calculated.

Binding_Assay_Workflow Start Start: Prepare Reagents Incubate Incubate ER, [³H]-E2, and Isopsoralen Start->Incubate Separate Separate Bound and Free Ligand Incubate->Separate Measure Measure Radioactivity Separate->Measure Calculate Calculate IC50 Value Measure->Calculate End End: Determine Binding Affinity Calculate->End

Caption: Workflow for ER competitive binding assay.
Estrogen-Responsive Reporter Gene Assay

This assay measures the ability of a compound to activate the transcription of a reporter gene (e.g., luciferase) under the control of an estrogen-responsive element (ERE).

  • Cell Line: A suitable cell line that does not endogenously express ER (e.g., HeLa or HEK293) is co-transfected with expression vectors for ERα or ERβ and a reporter plasmid containing an ERE-driven luciferase gene.

  • Procedure:

    • Transfected cells are plated in multi-well plates.

    • Cells are treated with various concentrations of the test compound (isopsoralen), a positive control (17β-estradiol), and a vehicle control.

    • After an incubation period, cells are lysed, and the luciferase activity is measured using a luminometer.

    • The fold induction of luciferase activity relative to the vehicle control is calculated to determine the estrogenic potency (EC50).

    • To confirm the ER-mediated mechanism, the assay can be repeated in the presence of an ER antagonist, such as ICI 182,780, which should block the observed activity.

Reporter_Gene_Assay_Workflow Start Start: Transfect Cells Treat Treat Cells with Isopsoralen Start->Treat Incubate Incubate for a Defined Period Treat->Incubate Lyse Lyse Cells Incubate->Lyse Measure Measure Luciferase Activity Lyse->Measure Analyze Analyze Data and Calculate EC50 Measure->Analyze End End: Determine Transcriptional Activation Analyze->End

Caption: Workflow for estrogen-responsive reporter gene assay.
MCF-7 Cell Proliferation (E-SCREEN) Assay

This assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of the estrogen-dependent human breast cancer cell line, MCF-7.

  • Cell Line: MCF-7 cells, which endogenously express ERα.

  • Procedure:

    • MCF-7 cells are maintained in a hormone-depleted medium (e.g., phenol red-free medium with charcoal-stripped serum) for several days to arrest cell growth.

    • Cells are then seeded in multi-well plates and treated with various concentrations of the test compound (isopsoralen), a positive control (17β-estradiol), and a vehicle control.

    • After an incubation period (typically 6 days), cell proliferation is quantified using methods such as the sulforhodamine B (SRB) assay, MTT assay, or by direct cell counting.

    • The proliferative effect is calculated relative to the vehicle control.

Conclusion and Future Directions

The available evidence strongly suggests that isopsoralen, the active metabolite of this compound, possesses estrogenic activity mediated primarily through the selective activation of estrogen receptor alpha. This molecular mechanism underpins its potential for therapeutic applications in estrogen-related conditions.

However, a significant knowledge gap remains concerning the direct activity of this compound. Future research should focus on:

  • Direct Estrogenic Activity of this compound: Conducting comprehensive in vitro assays to determine if this compound itself can bind to and activate estrogen receptors before its metabolic conversion.

  • Pharmacokinetics and Metabolism: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound to better understand its conversion to isopsoralen in vivo.

  • In Vivo Efficacy and Safety: Preclinical and clinical studies to evaluate the therapeutic efficacy and safety profile of this compound in relevant disease models.

A deeper understanding of the molecular pharmacology of both this compound and isopsoralen will be crucial for the successful translation of this natural product into a clinically valuable therapeutic agent.

References

In-depth Technical Guide: Pharmacokinetic Profile and Metabolism of Isopsoralenoside in vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopsoralenoside, a furanocoumarin glycoside found in the fruit of Psoralea corylifolia L., has garnered significant interest for its potential pharmacological activities. Understanding its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes this compound—is paramount for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of this compound, with a focus on data presentation, detailed experimental protocols, and visual representations of key processes.

Pharmacokinetic Profile of this compound

The in vivo pharmacokinetic properties of this compound have been primarily investigated in rat models following oral administration, often as a component of Psoraleae Fructus extract.

Quantitative Pharmacokinetic Parameters

Studies have shown that after a single oral administration of Psoraleae Fructus extract to rats, the systemic exposure to this compound is generally lower compared to its aglycone, isopsoralen.[1][2] Furthermore, a marked gender difference in the pharmacokinetics of this compound has been observed.[2]

For clarity and comparative analysis, the following table summarizes the key pharmacokinetic parameters of this compound in rats. It is important to note that these values were obtained from studies administering a complex extract, and therefore represent the behavior of this compound in that specific matrix.

ParameterValue (Unit)Study Condition
AUC (0-∞) 8823 - 45501 ng·mL⁻¹·h⁻¹After 7-day oral administration of Psoraleae Fructus extract to rats[2]
t½ (half-life) Shortened in male rats after repeated administrationAfter 7-day oral administration of Psoraleae Fructus extract to male rats[2]

Note: AUC (Area Under the Curve) represents the total drug exposure over time. t½ (half-life) is the time required for the concentration of the drug in the body to be reduced by half. The provided AUC range reflects variability and potential gender differences.

Metabolism of this compound

The biotransformation of this compound is a critical determinant of its bioactivity and clearance from the body. The primary metabolic pathway identified for this compound is deglycosylation.

Metabolic Pathways
  • Deglycosylation by Intestinal Microflora: In vivo and in vitro studies have demonstrated that this compound is metabolized to its aglycone, isopsoralen, through the action of intestinal microflora.[1] This deglycosylation step is crucial as it can significantly alter the pharmacological activity of the compound.

The following diagram illustrates the primary metabolic conversion of this compound.

Metabolism This compound This compound Isopsoralen Isopsoralen This compound->Isopsoralen Deglycosylation IntestinalMicroflora Intestinal Microflora IntestinalMicroflora->this compound

Metabolic conversion of this compound.

Further metabolism of the resulting isopsoralen can occur, leading to the formation of other metabolites.[3][4][5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines the typical experimental protocols employed in the in vivo pharmacokinetic studies of this compound.

Animal Studies
  • Animal Model: Male and female Sprague-Dawley or Wistar rats are commonly used.[2][6][7][8]

  • Housing and Acclimatization: Animals are housed in controlled environments with standard diet and water ad libitum, and are acclimatized for a period before the experiment.

  • Dosing: For oral administration, this compound, either as a purified compound or as part of an extract, is typically administered via oral gavage.[9]

  • Blood Sampling: Blood samples are collected serially from the tail vein or via a cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

The following diagram depicts a typical workflow for an in vivo pharmacokinetic study.

PK_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase Dosing Oral Gavage (this compound) BloodCollection Serial Blood Sampling Dosing->BloodCollection PlasmaSeparation Plasma Separation BloodCollection->PlasmaSeparation SamplePrep Plasma Sample Preparation PlasmaSeparation->SamplePrep UPLCMS UPLC-MS/MS Analysis SamplePrep->UPLCMS DataAnalysis Pharmacokinetic Data Analysis UPLCMS->DataAnalysis

Experimental workflow for in vivo pharmacokinetic analysis.
Analytical Methodology: UPLC-MS/MS

A sensitive and selective ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is crucial for the accurate quantification of this compound in biological matrices.[1][10][11][12]

  • Sample Preparation: A protein precipitation method is commonly used to extract this compound from plasma samples. This typically involves adding a precipitating agent like methanol or acetonitrile, followed by vortexing and centrifugation.

  • Chromatographic Separation:

    • Column: A C18 column is typically used for separation.[1]

    • Mobile Phase: A gradient elution with a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous phase (e.g., water with 0.1% formic acid) is employed.[1][10]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode is used.

    • Detection: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.

  • Method Validation: The analytical method is validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, recovery, matrix effect, and stability.[1][11]

The following table provides an example of the parameters for a UPLC-MS/MS method.

ParameterSpecification
Instrument UPLC system coupled with a triple quadrupole mass spectrometer
Column ACQUITY UPLC BEH C18 (e.g., 2.1 mm x 100 mm, 1.7 µm)[10]
Mobile Phase A 0.1% Formic Acid in Water[10]
Mobile Phase B Acetonitrile[10]
Flow Rate 0.2 mL/min[10]
Injection Volume 1 µL[10]
Ionization Mode ESI Positive/Negative[10]
MRM Transitions Specific to this compound and Internal Standard

Conclusion

This technical guide has provided a detailed overview of the in vivo pharmacokinetic profile and metabolism of this compound. The compound exhibits relatively low systemic exposure after oral administration as part of an extract, with deglycosylation by intestinal microflora being a key metabolic pathway. Significant gender-related differences in its pharmacokinetics have also been noted. The provided experimental protocols and analytical method details offer a foundation for researchers and drug development professionals working with this promising natural product. Further studies with purified this compound are warranted to fully elucidate its pharmacokinetic properties and metabolic fate, which will be crucial for its potential clinical applications.

References

The Enigmatic Antimicrobial Potential of Isopsoralenoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopsoralenoside, a benzofuran glycoside naturally occurring in the seeds of Psoralea corylifolia, has garnered interest within the scientific community for its potential therapeutic properties. While the crude extracts of Psoralea corylifolia have a long history of use in traditional medicine for treating various ailments, including skin infections, the specific contribution of this compound to the plant's overall antimicrobial profile remains an area of active investigation. This technical guide provides a comprehensive exploration of the current understanding of this compound's antibacterial and antimicrobial potential, addressing its known activities, putative mechanisms of action, and the experimental methodologies employed in its evaluation.

While direct and extensive quantitative data on the antimicrobial activity of isolated this compound is notably limited in publicly available scientific literature, this guide synthesizes the existing information on related compounds from Psoralea corylifolia to provide a valuable contextual framework for researchers. The focus remains on providing a technical and data-driven perspective to inform future research and drug development endeavors.

Quantitative Antimicrobial Activity

A thorough review of current literature reveals a scarcity of specific Minimum Inhibitory Concentration (MIC) data for this compound against a broad range of bacterial and fungal pathogens. Research has predominantly focused on other constituents of Psoralea corylifolia, such as bakuchiol, psoralen, and isopsoralen, which have demonstrated more potent antimicrobial effects.

To provide a comparative baseline for researchers, the following table summarizes the reported MIC values for psoralen and isopsoralen, the aglycone of this compound and its isomer, against various microorganisms. It is important to note that as a glycoside, this compound's own activity may differ significantly from its aglycone.

CompoundMicroorganismMIC (µg/mL)Reference
PsoralenStaphylococcus aureus ATCC-29213>128[1]
IsopsoralenStaphylococcus aureus ATCC-29213>128[1]
PsoralenMethicillin-resistant Staphylococcus aureus (MRSA) – 15187>128[1]
IsopsoralenMethicillin-resistant Staphylococcus aureus (MRSA) – 15187>128[1]
PsoralenEscherichia coli ATCC-6739>128[1]
IsopsoralenEscherichia coli ATCC-6739>128[1]
PsoralenPseudomonas aeruginosa ATCC-9027>128[1]
IsopsoralenPseudomonas aeruginosa ATCC-9027>128[1]

Note: The high MIC values for psoralen and isopsoralen suggest that in their isolated form, their antibacterial activity against these specific strains is limited under the tested conditions. This may partly explain the research focus on other, more active compounds within Psoralea corylifolia.

Experimental Protocols

The evaluation of the antimicrobial potential of natural compounds like this compound relies on standardized and reproducible experimental protocols. The following methodologies are central to determining the efficacy of such compounds.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

a. Preparation of this compound Stock Solution:

  • Accurately weigh a precise amount of purified this compound.

  • Dissolve the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. The final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the microorganisms.

b. Inoculum Preparation:

  • From a fresh culture of the test microorganism grown on an appropriate agar medium, select several colonies and suspend them in a sterile broth (e.g., Mueller-Hinton Broth for bacteria).

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Dilute the standardized suspension to achieve the final desired inoculum concentration in the microplate wells (typically 5 x 10⁵ CFU/mL).

c. Assay Procedure:

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium.

  • Add the prepared microbial inoculum to each well.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plate under optimal conditions for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.

G cluster_prep Preparation cluster_assay Assay Stock Solution This compound Stock Solution Serial Dilution Serial Dilution in 96-well plate Stock Solution->Serial Dilution Bacterial Culture Bacterial Culture Standardized Inoculum Standardized Inoculum Bacterial Culture->Standardized Inoculum Inoculation Inoculation Standardized Inoculum->Inoculation Serial Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation MIC Reading MIC Determination (Visual/Spectrophotometric) Incubation->MIC Reading

Experimental workflow for the Broth Microdilution Assay.

Agar Well Diffusion Assay

This method is a qualitative or semi-quantitative assay to screen for antimicrobial activity.

a. Preparation of Agar Plates and Inoculum:

  • Prepare a suitable agar medium (e.g., Mueller-Hinton Agar) and pour it into sterile Petri dishes.

  • Spread a standardized inoculum of the test microorganism evenly over the surface of the agar.

b. Assay Procedure:

  • Create wells of a defined diameter in the agar using a sterile borer.

  • Add a known concentration of the this compound solution to each well.

  • A solvent control and a positive control (a known antibiotic) should be included.

  • Incubate the plates under appropriate conditions.

  • The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

Putative Mechanism of Action

While the specific molecular targets of this compound have not been extensively elucidated, the mechanisms of action of other antimicrobial compounds from Psoralea corylifolia, particularly those with a furanocoumarin or flavonoid structure, often involve the disruption of the bacterial cell membrane.

It is hypothesized that as a benzofuran glycoside, this compound's aglycone, psoralen, may interact with the bacterial cell envelope. The lipophilic nature of psoralen could facilitate its insertion into the phospholipid bilayer of the bacterial membrane. This insertion can disrupt the membrane's integrity and fluidity, leading to increased permeability. The subsequent leakage of essential intracellular components, such as ions, ATP, and nucleic acids, can ultimately result in bacterial cell death.

G This compound This compound Bacterial_Cell Bacterial Cell This compound->Bacterial_Cell Interaction Cell_Membrane Cell Membrane This compound->Cell_Membrane Targets Membrane_Disruption Membrane Disruption (Increased Permeability) Cell_Membrane->Membrane_Disruption Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Membrane_Disruption->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Hypothesized mechanism of action for this compound.

Conclusion and Future Directions

This compound remains a compound of interest within the rich phytochemical landscape of Psoralea corylifolia. While its individual antimicrobial potency appears to be less pronounced than other co-occurring metabolites, its contribution to the synergistic effects of the whole plant extract cannot be discounted. The lack of specific quantitative data for this compound highlights a significant knowledge gap and a clear opportunity for future research.

For drug development professionals and scientists, the following areas warrant further investigation:

  • Isolation and Purification: Development of efficient methods for the isolation of high-purity this compound to enable rigorous biological testing.

  • Comprehensive Antimicrobial Screening: Systematic evaluation of the MIC of this compound against a broad panel of clinically relevant bacteria and fungi, including multidrug-resistant strains.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways affected by this compound in microbial cells.

  • Synergy Studies: Investigation of the potential synergistic or additive effects of this compound when combined with other natural compounds from Psoralea corylifolia or with conventional antibiotics.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs to identify key structural features required for any observed antimicrobial activity.

A deeper understanding of the antimicrobial properties of this compound will not only contribute to the broader knowledge of natural product chemistry but may also unveil novel avenues for the development of new antimicrobial agents or adjuvants.

References

The Enigmatic Pathway of Isopsoralenoside: A Deep Dive into its Natural Occurrence and Biosynthesis in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of isopsoralenoside, a naturally occurring benzofuran glycoside with significant therapeutic potential. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the known natural sources of this compound, details its biosynthetic pathway, and presents key experimental methodologies used in its study.

Natural Occurrence of this compound

This compound is primarily found in the plant species Psoralea corylifolia L., also known as Cullen corylifolium. This plant, a member of the Fabaceae family, has a long history of use in traditional Chinese and Indian medicine. The seeds and fruits of Psoralea corylifolia are the principal sources of this compound and its aglycone, isopsoralen, along with other bioactive furanocoumarins and meroterpenes.[1][2][3] While Psoralea corylifolia is the most well-documented source, related species may also contain this compound, warranting further phytochemical investigation.

Quantitative Analysis of this compound

Quantitative studies have been conducted to determine the concentration of this compound in Psoralea corylifolia. These analyses are crucial for the standardization of herbal extracts and for understanding the plant's metabolic capacity. High-performance liquid chromatography (HPLC) is a commonly employed technique for the quantification of this compound and related compounds.

Plant SpeciesPlant PartCompoundConcentration (mg/g dry weight)Analytical MethodReference
Psoralea corylifolia L.SeedsThis compound6.05 - 14.34UPLC-DAD[4]
Psoralea corylifolia L.SeedsPsoralen2.37 - 3.90UPLC-DAD[4]
Psoralea corylifolia L.SeedsIsopsoralen2.53 - 3.65UPLC-DAD[4]
Psoralea corylifolia L.SeedsPsoralen~3.038HPLC[5]
Psoralea corylifolia L.SeedsAngelicinNot specifiedHPLC[6][7]

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through the furanocoumarin pathway. While the complete biosynthetic route to this compound has not been fully elucidated, significant portions are understood. The pathway can be broadly divided into the formation of the furanocoumarin scaffold (isopsoralen) and the subsequent glycosylation to yield this compound.

Biosynthesis of the Furanocoumarin Core: Psoralen and Angelicin

The biosynthesis of the angular furanocoumarin, angelicin (a structural isomer of psoralen), provides a well-studied model for the formation of the core structure of isopsoralen. This pathway originates from the shikimate pathway, which produces the aromatic amino acid L-phenylalanine.

Furanocoumarin_Biosynthesis cluster_enzymes Enzymes Shikimate_Pathway Shikimate Pathway L_Phenylalanine L-Phenylalanine Shikimate_Pathway->L_Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Umbelliferone Umbelliferone p_Coumaric_Acid->Umbelliferone C2'H Osthenol Osthenol (8-prenylumbelliferone) Umbelliferone->Osthenol PT (U8DT) Columbianetin (+)-Columbianetin Osthenol->Columbianetin CS (CYP450) Angelicin Angelicin Columbianetin->Angelicin AS (CYP71AJ51) Isopsoralen Isopsoralen (putative intermediate) Angelicin->Isopsoralen Isomerization (hypothetical) This compound This compound Isopsoralen->this compound UGT (putative) PAL PAL: Phenylalanine Ammonia-Lyase C4H C4H: Cinnamate-4-Hydroxylase C2H C2'H: p-Coumaroyl-CoA 2'-Hydroxylase PT PT (U8DT): Umbelliferone Dimethylallyltransferase CS CS: Columbianetin Synthase (Cytochrome P450) AS AS: Angelicin Synthase (Cytochrome P450) UGT UGT: UDP-Glycosyltransferase

Caption: Proposed biosynthetic pathway of this compound.

The key steps in the formation of the angular furanocoumarin skeleton are:

  • Formation of Umbelliferone: L-phenylalanine is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL) . Cinnamic acid is then hydroxylated to p-coumaric acid by cinnamate-4-hydroxylase (C4H) . Subsequent reactions, including ortho-hydroxylation catalyzed by p-coumaroyl-CoA 2'-hydroxylase (C2'H) , lead to the formation of umbelliferone, the central precursor for both linear and angular furanocoumarins.[8]

  • Prenylation: Umbelliferone undergoes prenylation at the C8 position by a prenyltransferase (PT) , specifically an umbelliferone dimethylallyltransferase (U8DT) , to yield osthenol.[9]

  • Cyclization and Dehydrogenation: Osthenol is then converted to (+)-columbianetin by a cytochrome P450 monooxygenase , columbianetin synthase. Finally, another cytochrome P450 enzyme, angelicin synthase (e.g., CYP71AJ51 in Peucedanum praeruptorum) , catalyzes the formation of angelicin from (+)-columbianetin.[10][11]

The conversion of angelicin to isopsoralen is hypothesized to occur via an isomerization reaction, although the specific enzyme catalyzing this step has not been definitively identified.

The Final Step: Glycosylation of Isopsoralen

The conversion of isopsoralen to this compound involves the attachment of a glucose moiety, a reaction catalyzed by a UDP-glycosyltransferase (UGT) . While the involvement of a UGT is highly probable based on general knowledge of plant secondary metabolism, the specific UGT responsible for the glycosylation of isopsoralen has not yet been characterized in Psoralea corylifolia or any other plant.[10][12] The processing of psoralenoside and this compound to their respective aglycones by β-glucosidase during the processing of P. corylifolia fruits further supports the occurrence of a glycosylation step in the biosynthesis.[2]

Experimental Protocols for Studying Furanocoumarin Biosynthesis

The elucidation of the furanocoumarin biosynthetic pathway has been made possible through a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are generalized protocols for key experiments.

Identification of Candidate Genes

A common approach to identify genes involved in a specific biosynthetic pathway is through transcriptomic analysis.

Gene_Identification_Workflow Plant_Material Plant Tissue Elicitation (e.g., with methyl jasmonate) RNA_Extraction Total RNA Extraction Plant_Material->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis Transcriptome_Sequencing Transcriptome Sequencing (e.g., RNA-Seq) cDNA_Synthesis->Transcriptome_Sequencing Bioinformatic_Analysis Bioinformatic Analysis (Gene Annotation, Differential Expression) Transcriptome_Sequencing->Bioinformatic_Analysis Candidate_Genes Identification of Candidate Genes (e.g., CYPs, UGTs, PTs) Bioinformatic_Analysis->Candidate_Genes

Caption: Workflow for candidate gene identification.

Methodology:

  • Elicitation of Plant Material: Plant tissues (e.g., cell cultures, seedlings) are treated with an elicitor, such as methyl jasmonate or fungal extracts, to induce the expression of defense-related genes, including those in the furanocoumarin pathway.

  • RNA Extraction and Sequencing: Total RNA is extracted from both elicited and control tissues at various time points. The RNA is then used for the construction of cDNA libraries and subsequent high-throughput sequencing (RNA-Seq).

  • Bioinformatic Analysis: The sequencing data is assembled and annotated. Differentially expressed genes between elicited and control samples are identified. Genes showing expression patterns that correlate with the accumulation of furanocoumarins are selected as candidates. Homology-based searches using known biosynthetic genes from other species are also employed.[4][13]

Functional Characterization of Biosynthetic Enzymes

Once candidate genes are identified, their function needs to be validated experimentally. Heterologous expression in microbial systems is a widely used method.

Methodology:

  • Gene Cloning and Vector Construction: The full-length coding sequence of the candidate gene is amplified by PCR and cloned into an appropriate expression vector (e.g., for yeast or E. coli).

  • Heterologous Expression: The expression vector is transformed into a suitable host organism, such as Saccharomyces cerevisiae (yeast) or Escherichia coli. The expression of the recombinant protein is induced.

  • Enzyme Assays:

    • In Vivo Assays: The microbial culture expressing the candidate enzyme is fed with the putative substrate. The culture medium and cell extracts are then analyzed by HPLC or LC-MS to detect the formation of the expected product.[11]

    • In Vitro Assays: The recombinant enzyme is purified from the microbial host. The purified enzyme is then incubated with the substrate and any necessary co-factors (e.g., NADPH for cytochrome P450 enzymes, UDP-glucose for UGTs). The reaction mixture is analyzed for product formation.[5][14]

Enzyme_Characterization_Workflow Candidate_Gene Candidate Gene Cloning Cloning into Expression Vector Candidate_Gene->Cloning Heterologous_Expression Heterologous Expression (Yeast or E. coli) Cloning->Heterologous_Expression In_Vivo_Assay In Vivo Assay (Substrate Feeding) Heterologous_Expression->In_Vivo_Assay In_Vitro_Assay In Vitro Assay (Purified Enzyme) Heterologous_Expression->In_Vitro_Assay Analysis Product Analysis (HPLC, LC-MS) In_Vivo_Assay->Analysis In_Vitro_Assay->Analysis

Caption: Workflow for enzyme functional characterization.

Future Perspectives

The elucidation of the complete biosynthetic pathway of this compound holds significant promise for the metabolic engineering of this valuable compound. The identification and characterization of the specific UDP-glycosyltransferase responsible for the final step in its biosynthesis is a key missing piece of the puzzle. Future research efforts should focus on:

  • Transcriptome and Genome Analysis of Psoralea corylifolia: To identify candidate UGTs that are co-expressed with other genes in the furanocoumarin pathway.

  • Functional Screening of Candidate UGTs: Using the experimental protocols outlined above to test the activity of candidate UGTs with isopsoralen as a substrate.

  • Metabolic Engineering: Once the complete pathway is known, it can be reconstituted in a microbial host, such as yeast or E. coli, for the sustainable and scalable production of this compound.

This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence and biosynthesis of this compound. As research in this area continues, a more complete understanding of this intricate pathway will undoubtedly pave the way for novel applications in medicine and biotechnology.

References

Isopsoralenoside: A Potent Modulator of Osteoblastic Proliferation and Bone Formation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Isopsoralenoside, a primary active component derived from the traditional medicinal herb Psoralea corylifolia, has emerged as a promising therapeutic agent for metabolic bone diseases such as osteoporosis. This furanocoumarin compound has demonstrated significant effects on promoting osteoblastic proliferation and differentiation, key processes in bone formation. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various in vitro and in vivo studies on the effects of this compound on osteogenesis.

Table 1: In Vitro Efficacy of this compound on Osteoblast Proliferation and Differentiation

Cell LineParameterOptimal ConcentrationObserved EffectCitation
Human Jawbone Marrow Mesenchymal CellsProliferation & Osteogenic Differentiation1 x 10⁻⁶ mol/LEffective promotion of cell proliferation and differentiation.[1]
OB-6 OsteoblastsCell Viability (under H₂O₂ induced stress)1 µMSignificant protection against H₂O₂-induced reduction in cell viability.[2][3]
OB-6 OsteoblastsCalcium Deposition (under H₂O₂ induced stress)1 µMProtection against H₂O₂-induced reduction in calcium deposition.[2][3]
MC3T3-E1 CellsType I Collagen ExpressionNot specifiedSignificantly upregulated compared to control groups.[4]
MC3T3-E1 CellsAlkaline Phosphatase (ALP) ActivityNot specifiedIncreased ALP activity, indicating enhanced osteoblast differentiation.[5]

Table 2: In Vivo Efficacy of this compound in Osteoporosis Models

Animal ModelTreatmentOutcomeCitation
Ovariectomized (OVX) MiceThis compoundSignificantly inhibited OVX-induced bone mineral density loss and restored impaired bone structural properties.[1]
Sprague-Dawley Rat Chondrocytes40 mg/kg this compoundPromoted PI3K gene expression.[5]

Key Signaling Pathways in this compound-Mediated Osteogenesis

This compound exerts its pro-osteogenic effects by modulating several critical signaling pathways. The interplay of these pathways ultimately leads to the enhanced proliferation and differentiation of osteoblasts.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for osteoblastogenesis and bone formation.[2] this compound has been shown to activate this pathway, particularly under conditions of oxidative stress.[2][3]

Wnt_Beta_Catenin_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Tankyrase Tankyrase This compound->Tankyrase activates Wnt Wnt Frizzled Frizzled Wnt->Frizzled Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Frizzled->Destruction_Complex inhibits LRP5_6 LRP5/6 Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylates Beta_Catenin_P p-β-catenin Beta_Catenin->Beta_Catenin_P degradation Beta_Catenin_N β-catenin Beta_Catenin->Beta_Catenin_N Tankyrase->Destruction_Complex inhibits TCF_LEF TCF/LEF Beta_Catenin_N->TCF_LEF Target_Genes Target Gene Expression (Runx2, Osteocalcin) TCF_LEF->Target_Genes promotes

This compound activates the Wnt/β-catenin pathway.
PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is another key regulator of cell proliferation and differentiation. Studies suggest that this compound can promote the expression of key components of this pathway in osteoblastic cells.[5]

PI3K_AKT_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K promotes expression AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Osteoblast_Differentiation Osteoblast Differentiation (ALP, Runx2, COL1A1) mTOR->Osteoblast_Differentiation promotes

This compound stimulates the PI3K/AKT/mTOR signaling cascade.
Notch Signaling Pathway

The Notch signaling pathway is also implicated in this compound-induced osteogenesis. Interestingly, this compound appears to promote osteogenic differentiation by inhibiting this pathway.[1]

Notch_Signaling_Pathway This compound This compound Notch_Signaling Notch Signaling Pathway This compound->Notch_Signaling inhibits Osteogenic_Differentiation Osteogenic Differentiation Notch_Signaling->Osteogenic_Differentiation inhibits

This compound promotes osteogenesis by inhibiting Notch signaling.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the effects of this compound on osteoblasts. Researchers should optimize these protocols based on their specific cell lines and experimental conditions.

Cell Proliferation Assay (CCK-8)

This assay measures cell viability and proliferation.

  • Cell Seeding: Seed osteoblastic cells (e.g., human jawbone marrow mesenchymal cells) in a 96-well plate at a density of 5 x 10³ cells/well and culture overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 1 x 10⁻⁹ to 1 x 10⁻⁵ mol/L) for specified time points (e.g., 24, 48, 72 hours).

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell proliferation rate relative to the control group.

Alkaline Phosphatase (ALP) Activity Assay

ALP is an early marker of osteoblast differentiation.

  • Cell Culture and Treatment: Culture osteoblastic cells in a 24-well plate until they reach 80-90% confluence. Treat with the optimal concentration of this compound in an osteogenic induction medium.

  • Cell Lysis: After a specified culture period (e.g., 7 days), wash the cells with PBS and lyse them with a suitable lysis buffer (e.g., 0.1% Triton X-100).

  • ALP Reaction: Add an ALP substrate solution (e.g., p-nitrophenyl phosphate) to the cell lysate and incubate at 37°C.

  • Absorbance Measurement: Stop the reaction and measure the absorbance at 405 nm.

  • Normalization: Normalize the ALP activity to the total protein content of the cell lysate, determined by a BCA protein assay.

Alizarin Red S Staining for Mineralization

This staining method detects calcium deposits, a late marker of osteoblast differentiation.

  • Cell Culture and Treatment: Culture osteoblastic cells in a 12-well plate with an osteogenic induction medium and treat with this compound for an extended period (e.g., 21 days).

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

  • Staining: Wash the fixed cells with distilled water and stain with 1% Alizarin Red S solution (pH 4.2) for 30 minutes at room temperature.

  • Washing and Imaging: Wash the cells with distilled water to remove excess stain and visualize the mineralized nodules under a microscope.

  • Quantification (Optional): To quantify the mineralization, destain the cells with a solution like 10% cetylpyridinium chloride and measure the absorbance of the extracted stain.

Western Blot Analysis

This technique is used to detect the expression levels of specific proteins in the signaling pathways.

  • Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., β-catenin, p-AKT, Runx2) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH or β-actin.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure the gene expression levels of osteogenic markers.

  • RNA Extraction: Extract total RNA from this compound-treated cells using a suitable RNA isolation kit.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using SYBR Green master mix and primers specific for target genes (e.g., RUNX2, COL1A1, ALP).

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) for normalization.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound on osteoblasts.

Experimental_Workflow Start Start: this compound Investigation Cell_Culture Osteoblast Cell Culture (e.g., MC3T3-E1, hJBMMSCs) Start->Cell_Culture Proliferation_Assay Proliferation Assay (CCK-8) Cell_Culture->Proliferation_Assay Differentiation_Assays Differentiation Assays Cell_Culture->Differentiation_Assays Molecular_Analysis Molecular Analysis Cell_Culture->Molecular_Analysis Conclusion Conclusion: this compound promotes osteoblastic proliferation and differentiation Proliferation_Assay->Conclusion ALP_Activity ALP Activity Assay Differentiation_Assays->ALP_Activity Alizarin_Red Alizarin Red S Staining Differentiation_Assays->Alizarin_Red ALP_Activity->Conclusion Alizarin_Red->Conclusion Western_Blot Western Blot (Protein Expression) Molecular_Analysis->Western_Blot qRT_PCR qRT-PCR (Gene Expression) Molecular_Analysis->qRT_PCR Western_Blot->Conclusion qRT_PCR->Conclusion

A generalized experimental workflow for studying this compound.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for promoting bone formation. Its multifaceted mechanism of action, involving the modulation of the Wnt/β-catenin, PI3K/AKT/mTOR, and Notch signaling pathways, underscores its robust pro-osteogenic properties. The provided data and protocols offer a solid foundation for further research and development of this compound-based therapies for osteoporosis and other bone-related disorders. Future investigations should focus on elucidating the precise molecular interactions and optimizing delivery systems to enhance its clinical efficacy.

References

Methodological & Application

Application Notes and Protocols: Extraction of Isopsoralenoside from Psoralea corylifolia Seeds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the extraction, purification, and quantification of Isopsoralenoside, a furanocoumarin glycoside, from the seeds of Psoralea corylifolia. This compound and related compounds from this plant are of significant interest for their potential therapeutic properties. The protocol outlines a systematic approach involving solvent extraction, followed by purification using macroporous resin chromatography and preparative high-performance liquid chromatography (HPLC). This method is designed to yield high-purity this compound suitable for research and drug development purposes.

Introduction

Psoralea corylifolia, commonly known as Babchi, is a medicinal plant used in traditional medicine for various ailments. Its seeds are a rich source of several bioactive compounds, including furanocoumarins like psoralen and isopsoralen, and their glycosidic forms, psoralenoside and this compound. This compound, in particular, is a subject of growing research interest. The efficient extraction and isolation of this compound in a pure form are crucial for pharmacological studies and potential drug development. This protocol details a robust and reproducible method for achieving this.

Experimental Protocols

Raw Material Preparation
  • Source: Procure dried seeds of Psoralea corylifolia from a reputable supplier.

  • Grinding: Grind the seeds into a coarse powder (approximately 40-60 mesh) using a mechanical grinder. This increases the surface area for efficient solvent extraction.

  • Drying: Dry the powdered seeds in an oven at 40-50°C for 2-4 hours to remove residual moisture, which can interfere with extraction efficiency.

Extraction of Crude this compound

Several methods can be employed for the initial extraction of this compound. As this compound is a glycoside, it is more polar than its aglycone, isopsoralen. Therefore, polar solvents are more effective for its extraction.

Method A: Ultrasound-Assisted Extraction (UAE)

  • Solvent Preparation: Prepare a 70% (v/v) ethanol-water solution.

  • Extraction:

    • Place 100 g of the powdered Psoralea corylifolia seeds in a flask.

    • Add 1000 mL of the 70% ethanol solution (1:10 solid-to-liquid ratio).

    • Place the flask in an ultrasonic bath.

    • Perform sonication for 30 minutes at a frequency of 40 kHz and a power of 250 W.

    • Maintain the temperature at 50°C during sonication.

  • Filtration: After extraction, filter the mixture through a Buchner funnel with filter paper to separate the extract from the solid residue.

  • Repeat Extraction: Repeat the extraction process on the residue two more times with fresh solvent to ensure maximum recovery.

  • Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at 50°C to obtain a crude extract paste.

Method B: Soxhlet Extraction

  • Apparatus Setup: Set up a Soxhlet apparatus with a 2 L round-bottom flask, a Soxhlet extractor, and a condenser.

  • Extraction:

    • Place 100 g of the powdered seeds in a thimble.

    • Add 1.5 L of 80% (v/v) methanol to the round-bottom flask.

    • Heat the flask to the boiling point of the solvent and continue the extraction for 6-8 hours.

  • Concentration: After extraction, cool the solution and concentrate it using a rotary evaporator to obtain the crude extract.

Method C: Microwave-Assisted Extraction (MAE)

  • Extraction:

    • Place 20 g of the powdered seeds in a microwave-safe extraction vessel.

    • Add 400 mL of methanol (1:20 solid-to-solvent ratio).

    • Microwave at a power of 500 W for 3 minutes.[1]

  • Filtration and Concentration: Follow the same filtration and concentration steps as in the UAE method.

Purification of this compound

Step 1: Macroporous Resin Chromatography (Initial Purification)

  • Resin Preparation:

    • Select a suitable macroporous resin (e.g., D101).

    • Pre-treat the resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until the eluent is clear and neutral.

  • Column Packing: Pack a glass column with the pre-treated D101 resin.

  • Loading:

    • Dissolve the crude extract in a small amount of 50% ethanol.

    • Load the dissolved extract onto the top of the resin column at a slow flow rate.

  • Elution:

    • Wash: Wash the column with 2-3 bed volumes (BV) of deionized water to remove highly polar impurities like sugars and salts.

    • Elute Impurities: Elute less polar impurities with 3-4 BV of 30% ethanol.

    • Elute this compound: Elute the fraction containing this compound with 4-5 BV of 70% ethanol.[2]

  • Fraction Collection and Analysis: Collect the 70% ethanol eluate. Monitor the fractions using Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions rich in this compound.

  • Concentration: Combine the this compound-rich fractions and concentrate them under reduced pressure to obtain a purified extract.

Step 2: Preparative High-Performance Liquid Chromatography (Final Purification)

  • Sample Preparation: Dissolve the concentrated fraction from the macroporous resin chromatography in the mobile phase for preparative HPLC.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase preparative column (e.g., 250 x 20 mm, 10 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically used. A possible starting point is a linear gradient from 20% to 50% acetonitrile over 40 minutes. The exact gradient should be optimized based on analytical HPLC results.

    • Flow Rate: 10-20 mL/min, depending on the column dimensions.

    • Detection: UV detector at a wavelength of 246 nm.

    • Injection Volume: Dependent on the concentration of the sample and the column capacity.

  • Fraction Collection: Collect the peak corresponding to this compound based on its retention time, which should be predetermined using an analytical standard.

  • Purity Analysis and Final Product:

    • Analyze the collected fraction for purity using analytical HPLC.

    • Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation to obtain pure this compound.

Quantification by Analytical HPLC
  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in methanol.

  • Sample Preparation: Accurately weigh the extracted and purified sample and dissolve it in methanol to a known concentration.

  • HPLC Conditions:

    • Column: C18 analytical column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile and water (gradient or isocratic, to be optimized).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 246 nm.

    • Injection Volume: 10-20 µL.

  • Calibration Curve: Inject the standard solutions to construct a calibration curve of peak area versus concentration.

  • Quantification: Inject the sample solution and determine the concentration of this compound from the calibration curve.

Data Presentation

Table 1: Comparison of Extraction Methods for Compounds from Psoralea corylifolia Seeds

Extraction MethodSolventSolid-to-Solvent RatioTimeTemperature (°C)CompoundYield (%)Reference
Soxhlet80% Methanol1:156-8 hBoiling PointPsoralen~0.15[3]
Ultrasound-Assisted70% Ethanol1:1030 min50This compoundData not available-
Microwave-AssistedMethanol1:203 minN/APsoralen & IsopsoralenHigher than other methods[1]

Experimental Workflow and Signaling Pathways

Experimental Workflow

The overall workflow for the extraction and purification of this compound from Psoralea corylifolia seeds is depicted in the following diagram.

Extraction_Workflow A Psoralea corylifolia Seeds B Grinding and Drying A->B C Solvent Extraction (UAE, Soxhlet, or MAE) B->C D Filtration C->D E Concentration (Rotary Evaporation) D->E F Crude Extract E->F G Macroporous Resin Chromatography F->G H Elution with 70% Ethanol G->H I Concentrated this compound -rich Fraction H->I J Preparative HPLC I->J K Pure this compound J->K L Quantification (Analytical HPLC) K->L

Caption: Workflow for the extraction and purification of this compound.

Conclusion

This protocol provides a comprehensive guide for the extraction and purification of this compound from Psoralea corylifolia seeds. By following these detailed steps, researchers can obtain a high-purity compound suitable for further scientific investigation. The combination of solvent extraction, macroporous resin chromatography, and preparative HPLC offers an effective and scalable method for isolating this compound. Further optimization of specific parameters may be required depending on the starting material and desired yield and purity.

References

Application Notes and Protocols for In Vitro Cell Culture Assays with Isopsoralenoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting in vitro cell culture assays to investigate the biological activities of Isopsoralenoside, a benzofuran glycoside isolated from Psoralea corylifolia. This compound has demonstrated a range of biological effects, including antitumor, anti-inflammatory, neuroprotective, and osteogenic properties. The following protocols are designed to be a comprehensive guide for researchers evaluating the therapeutic potential of this compound.

General Preparation of this compound Stock Solution

Proper preparation of the this compound stock solution is critical for accurate and reproducible results. Due to its hydrophobic nature, a suitable solvent is required.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 20 mM, or 50 mM).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term use.

Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO as the highest this compound treatment) must be included in all experiments.

Antitumor and Antiproliferative Assays

This compound has been reported to exhibit antitumor effects. The following protocols describe how to assess its cytotoxicity, impact on cell proliferation, and ability to induce apoptosis in cancer cell lines.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Materials:

  • Cancer cell lines (e.g., K562, KB, MCF-7)

  • Complete cell culture medium

  • This compound stock solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cancer cells into a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the old medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48 to 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C until formazan crystals are visible.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 560 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Data Presentation:

Concentration of this compound (µM)Absorbance (560 nm) (Mean ± SD)Cell Viability (%)
0 (Vehicle Control)1.25 ± 0.08100
11.18 ± 0.0694.4
51.02 ± 0.0581.6
100.85 ± 0.0768.0
250.54 ± 0.0443.2
500.28 ± 0.0322.4
Positive Control (Doxorubicin 1 µM)0.15 ± 0.0212.0
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed 2 x 10⁵ to 3 x 10⁵ cells in 6-well plates and treat with various concentrations of this compound for 48 hours.

  • Collect the cells (including floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in 500 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

Data Presentation:

TreatmentViable Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Vehicle Control95.2 ± 2.12.5 ± 0.52.3 ± 0.4
This compound (10 µM)80.1 ± 3.512.3 ± 1.87.6 ± 1.2
This compound (25 µM)55.7 ± 4.228.9 ± 3.115.4 ± 2.5
This compound (50 µM)25.3 ± 3.845.1 ± 4.529.6 ± 3.9

Experimental Workflow for Antitumor Assays

G cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis prep_iso Prepare this compound Stock Solution (in DMSO) treat_cells Treat cells with this compound (various concentrations) prep_iso->treat_cells prep_cells Culture Cancer Cell Line (e.g., MCF-7, K562) seed_cells Seed cells in plates prep_cells->seed_cells seed_cells->treat_cells mtt_assay MTT Assay (Cell Viability) treat_cells->mtt_assay apoptosis_assay Annexin V/PI Staining (Apoptosis) treat_cells->apoptosis_assay western_blot Western Blot (Signaling Pathways) treat_cells->western_blot analyze_mtt Measure Absorbance Calculate IC50 mtt_assay->analyze_mtt analyze_apoptosis Flow Cytometry Analysis Quantify Apoptosis apoptosis_assay->analyze_apoptosis analyze_western Densitometry Analysis Protein Expression western_blot->analyze_western

Caption: Workflow for evaluating the antitumor activity of this compound.

Anti-inflammatory Assays

The anti-inflammatory potential of this compound can be evaluated using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

Materials:

  • RAW 264.7 macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • 96-well plates

Protocol:

  • Seed RAW 264.7 cells (1.5 x 10⁵ cells/well) in a 96-well plate and incubate for 12-24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample.

  • Incubate for 10-15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.

Data Presentation:

TreatmentNitrite Concentration (µM) (Mean ± SD)Inhibition of NO Production (%)
Control2.5 ± 0.3-
LPS (1 µg/mL)45.8 ± 2.90
LPS + this compound (10 µM)32.1 ± 2.130.0
LPS + this compound (25 µM)20.5 ± 1.855.2
LPS + this compound (50 µM)10.2 ± 1.177.7
Pro-inflammatory Cytokine Measurement (ELISA)

The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Materials:

  • RAW 264.7 cells

  • This compound

  • LPS

  • ELISA kits for TNF-α and IL-6

Protocol:

  • Follow steps 1-3 of the NO production assay protocol.

  • Collect the cell culture supernatant.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

Data Presentation:

TreatmentTNF-α (pg/mL) (Mean ± SD)IL-6 (pg/mL) (Mean ± SD)
Control50 ± 835 ± 6
LPS (1 µg/mL)1250 ± 98980 ± 75
LPS + this compound (25 µM)620 ± 55450 ± 42
LPS + this compound (50 µM)310 ± 32210 ± 25

Neuroprotective Assay

The neuroprotective effects of this compound can be assessed using the human neuroblastoma SH-SY5Y cell line.

Protocol:

  • Differentiate SH-SY5Y cells by treating them with retinoic acid (e.g., 10 µM) for 7 days.

  • Pre-treat the differentiated cells with this compound for 24 hours.

  • Induce neurotoxicity by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or H₂O₂.

  • Assess cell viability using the MTT assay as described in section 2.1.

Data Presentation:

TreatmentCell Viability (%) (Mean ± SD)
Control100
6-OHDA (100 µM)48.5 ± 4.2
6-OHDA + this compound (10 µM)65.2 ± 5.1
6-OHDA + this compound (25 µM)78.9 ± 6.3

Osteoblast Proliferation and Differentiation Assay

The effect of this compound on osteoblast function can be studied using the MC3T3-E1 pre-osteoblastic cell line.

Alkaline Phosphatase (ALP) Activity Assay

ALP is an early marker of osteoblast differentiation.

Protocol:

  • Seed MC3T3-E1 cells in a 24-well plate.

  • Treat the cells with this compound in an osteogenic induction medium (containing ascorbic acid and β-glycerophosphate).

  • After 7-14 days, lyse the cells.

  • Measure ALP activity in the cell lysate using a p-nitrophenyl phosphate (pNPP) substrate. The conversion of pNPP to p-nitrophenol (pNP) is measured at 405 nm.

  • Normalize the ALP activity to the total protein content of the cell lysate.

Data Presentation:

TreatmentALP Activity (U/mg protein) (Mean ± SD)
Control15.2 ± 1.8
Osteogenic Medium (OM)45.8 ± 3.5
OM + this compound (1 µM)62.1 ± 4.9
OM + this compound (5 µM)75.4 ± 6.2

Signaling Pathway Analysis

This compound may exert its biological effects through the modulation of key signaling pathways such as PI3K/Akt and NF-κB. Western blotting can be used to analyze the phosphorylation and expression levels of key proteins in these pathways.

This compound's Potential Anti-inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates This compound This compound This compound->IKK Inhibits NFkappaB NF-κB This compound->NFkappaB Inhibits Translocation IkappaB IκBα IKK->IkappaB Phosphorylates IkappaB->NFkappaB Releases Nucleus Nucleus NFkappaB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes Induces Transcription Inflammation Inflammatory Response Inflammatory_Genes->Inflammation

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Protocol for Western Blotting:

  • Treat cells with this compound and/or a stimulant (e.g., LPS) for the desired time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Akt, Akt, phospho-IκBα, IκBα, β-actin).

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

These protocols provide a solid framework for the in vitro evaluation of this compound. Researchers should optimize the specific conditions, such as cell seeding density, compound concentrations, and incubation times, for their particular cell lines and experimental setup.

Application Notes and Protocols for the Development of an Isopsoralenoside Drug Delivery System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopsoralenoside, a furanocoumarin glycoside isolated from Psoralea corylifolia, has demonstrated a range of promising biological activities, including antitumor, estrogen-like, and osteoblastic proliferation-accelerating effects. However, its therapeutic potential is often hindered by poor aqueous solubility and low oral bioavailability. To overcome these limitations, the development of a suitable drug delivery system is crucial. This document provides detailed application notes and protocols for the formulation and characterization of an this compound-loaded Solid Lipid Nanoparticle (SLN) system. SLNs are a promising lipid-based nanocarrier system that can enhance the solubility, stability, and bioavailability of lipophilic drugs like this compound.

Proposed Drug Delivery System: Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers with a solid lipid core matrix, stabilized by surfactants. They combine the advantages of polymeric nanoparticles, fat emulsions, and liposomes while avoiding some of their drawbacks. For a lipophilic compound like this compound, SLNs offer several advantages:

  • Enhanced Bioavailability: The lipidic nature of SLNs can facilitate lymphatic transport, bypassing the hepatic first-pass metabolism.

  • Improved Solubility and Stability: Encapsulation within the solid lipid matrix can protect this compound from chemical degradation and improve its dissolution rate.

  • Controlled Release: The solid matrix can provide a sustained release of the encapsulated drug.

  • Biocompatibility and Biodegradability: SLNs are typically formulated with physiological lipids, making them well-tolerated.

Experimental Protocols

Formulation of this compound-Loaded SLNs by High-Shear Homogenization

This protocol describes the preparation of this compound-loaded SLNs using a hot homogenization technique followed by ultrasonication.

Materials:

  • This compound (purity >98%)

  • Glyceryl monostearate (GMS) - Solid lipid

  • Soy lecithin - Surfactant

  • Poloxamer 188 - Co-surfactant

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Ultrapure water

  • Chloroform and Methanol (for analytical purposes)

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Probe sonicator

  • Water bath

  • Magnetic stirrer with heating

  • Centrifuge

  • Freeze-dryer (optional)

Protocol:

  • Preparation of the Lipid Phase:

    • Accurately weigh Glyceryl monostearate (solid lipid) and this compound.

    • Melt the Glyceryl monostearate by heating it to 75-80°C in a water bath.

    • Once the lipid is completely melted, add the this compound and stir until a clear, uniform lipid phase is obtained.

  • Preparation of the Aqueous Phase:

    • Accurately weigh soy lecithin and Poloxamer 188.

    • Disperse the surfactants in pre-heated (75-80°C) ultrapure water or PBS (pH 7.4) under continuous magnetic stirring until a clear solution is formed.

  • Formation of the Pre-emulsion:

    • Add the hot lipid phase dropwise to the hot aqueous phase under continuous high-shear homogenization at approximately 10,000 rpm for 15 minutes. This will form a coarse oil-in-water (o/w) pre-emulsion.

  • Nano-emulsification:

    • Immediately subject the hot pre-emulsion to probe sonication for 10 minutes (5 seconds on, 2 seconds off cycles to prevent overheating) to reduce the droplet size and form a nanoemulsion.

  • Formation of SLNs:

    • Rapidly cool down the hot nanoemulsion by placing it in an ice bath under gentle magnetic stirring. The solidification of the lipid droplets will lead to the formation of SLNs.

  • Purification (Optional):

    • To remove any un-encapsulated this compound, the SLN dispersion can be centrifuged at a high speed (e.g., 15,000 rpm for 30 minutes). The supernatant containing free drug can be discarded, and the pellet of SLNs can be redispersed in fresh ultrapure water.

  • Lyophilization (for long-term storage):

    • For long-term stability, the SLN dispersion can be freeze-dried. A cryoprotectant (e.g., 5% w/v trehalose) should be added to the SLN dispersion before freezing to prevent particle aggregation.

Characterization of this compound-Loaded SLNs

2.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Method: Dynamic Light Scattering (DLS) using a Zetasizer.

  • Protocol:

    • Dilute the SLN dispersion with ultrapure water to an appropriate concentration.

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the particle size (Z-average), PDI, and zeta potential at 25°C.

    • Perform the measurement in triplicate and report the mean ± standard deviation.

2.2.2. Entrapment Efficiency (EE) and Drug Loading (DL)

  • Method: Indirect method using centrifugation and UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Protocol:

    • Centrifuge a known amount of the SLN dispersion at high speed (e.g., 15,000 rpm for 30 minutes) to separate the SLNs from the aqueous phase.

    • Carefully collect the supernatant.

    • Measure the concentration of free this compound in the supernatant using a validated UV-Vis or HPLC method.

    • Calculate the EE and DL using the following equations:

    • EE (%) = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100

    • DL (%) = [(Total amount of this compound - Amount of free this compound) / Total weight of SLNs] x 100

2.2.3. Morphology

  • Method: Transmission Electron Microscopy (TEM).

  • Protocol:

    • Place a drop of the diluted SLN dispersion onto a carbon-coated copper grid.

    • Allow the sample to air dry.

    • If necessary, negatively stain the sample (e.g., with phosphotungstic acid).

    • Observe the morphology of the SLNs under the TEM.

2.2.4. In Vitro Drug Release

  • Method: Dialysis bag method.

  • Protocol:

    • Place a known amount of the this compound-loaded SLN dispersion into a dialysis bag (with an appropriate molecular weight cut-off).

    • Suspend the dialysis bag in a release medium (e.g., PBS pH 7.4 containing 0.5% Tween 80 to maintain sink conditions) at 37°C with continuous stirring.

    • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium.

    • Analyze the concentration of this compound in the collected samples using a validated analytical method (UV-Vis or HPLC).

    • Plot the cumulative percentage of drug released versus time.

Data Presentation

The following tables provide a structured format for presenting the quantitative data obtained from the characterization experiments.

Table 1: Physicochemical Properties of this compound-Loaded SLNs

Formulation CodeParticle Size (nm)PDIZeta Potential (mV)
IS-SLN-01Mean ± SDMean ± SDMean ± SD
IS-SLN-02Mean ± SDMean ± SDMean ± SD
............

Table 2: Entrapment Efficiency and Drug Loading of this compound-Loaded SLNs

Formulation CodeEntrapment Efficiency (%)Drug Loading (%)
IS-SLN-01Mean ± SDMean ± SD
IS-SLN-02Mean ± SDMean ± SD
.........

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

experimental_workflow cluster_formulation Formulation cluster_characterization Characterization prep_lipid Prepare Lipid Phase (this compound + GMS) pre_emulsion High-Shear Homogenization (Pre-emulsion formation) prep_lipid->pre_emulsion prep_aq Prepare Aqueous Phase (Surfactants + Water) prep_aq->pre_emulsion nano_emulsion Probe Sonication (Nano-emulsification) pre_emulsion->nano_emulsion form_sln Cooling (SLN Formation) nano_emulsion->form_sln dls Particle Size, PDI, Zeta Potential (DLS) form_sln->dls ee_dl Entrapment Efficiency & Drug Loading (HPLC/UV-Vis) form_sln->ee_dl tem Morphology (TEM) form_sln->tem release In Vitro Release (Dialysis) form_sln->release

Caption: Workflow for the formulation and characterization of this compound-loaded SLNs.

Proposed Antitumor Signaling Pathway of this compound/Psoralen

This compound is metabolized to Psoralen, which is known to exert antitumor effects. A potential mechanism involves the inhibition of the Wnt/β-catenin signaling pathway.

wnt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dishevelled Frizzled->Dsh activates Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) Dsh->Destruction_Complex inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylates Ub Ubiquitination & Proteasomal Degradation beta_catenin->Ub beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocates This compound This compound (via Psoralen) This compound->Destruction_Complex potential activation? This compound->beta_catenin_nuc inhibits nuclear translocation? TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes activates Proliferation Cell Proliferation Target_Genes->Proliferation

Caption: Proposed inhibition of the Wnt/β-catenin pathway by this compound/Psoralen.

Proposed Estrogen-like Signaling Pathway of this compound

This compound, as a phytoestrogen, may exert its estrogen-like effects by interacting with estrogen receptors (ERs).

estrogen_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ERα / ERβ) This compound->ER binds ER_dimer ER Dimer ER->ER_dimer dimerizes & translocates ERE Estrogen Response Element (ERE) ER_dimer->ERE binds Gene_Transcription Target Gene Transcription ERE->Gene_Transcription regulates Biological_Effect Estrogenic Biological Effects Gene_Transcription->Biological_Effect

Caption: Proposed mechanism of estrogen-like activity of this compound via Estrogen Receptors.

Formulation of Isopsoralenoside for In Vivo Administration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation of Isopsoralenoside for in vivo administration in animal models. The information is intended to guide researchers in preparing stable and effective formulations for preclinical studies.

Introduction to this compound

This compound is a benzofuran glycoside isolated from the fruits of Psoralea corylifolia L., a plant used in traditional Chinese medicine.[1][2] It is the glycoside form of Isopsoralen. This compound has demonstrated a range of biological activities, including estrogen-like effects, acceleration of osteoblastic proliferation, and antitumor and antibacterial properties.[1][3] For in vivo evaluation of its therapeutic potential, appropriate formulation is critical to ensure bioavailability and consistent results. This compound can be metabolized to Isopsoralen in the digestive tract.[3]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is essential for selecting an appropriate formulation strategy.

PropertyValueSource
Molecular FormulaC₁₇H₁₈O₉[4]
Molecular Weight366.3 g/mol [4]
AppearanceSolid powderN/A
SolubilityPoorly soluble in waterInferred from formulation protocols

Formulation Protocols for In Vivo Administration

The poor aqueous solubility of this compound necessitates the use of co-solvents and other excipients to achieve a suitable concentration for in vivo dosing. Below are several recommended protocols for preparing clear solutions of this compound.

Important Considerations Before You Begin:

  • Safety Precautions: Handle this compound and all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Material Quality: Use high-purity this compound and research-grade solvents and excipients.

  • Trial Formulations: It is recommended to prepare small test batches to ensure the compound fully dissolves and remains in solution under the intended storage and administration conditions.

  • Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Table of Formulation Compositions
ProtocolVehicle CompositionAchievable ConcentrationNotesSource
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (6.82 mM)A common vehicle for poorly soluble compounds. Ensure thorough mixing at each step.[3]
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (6.82 mM)Cyclodextrins can enhance the solubility and stability of hydrophobic compounds.[3]
310% DMSO, 90% Corn Oil≥ 2.5 mg/mL (6.82 mM)Suitable for oral administration, particularly for longer-term studies.[3]

Detailed Experimental Protocols

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation

This protocol utilizes a combination of co-solvents and a surfactant to achieve a clear solution suitable for various administration routes, including oral (p.o.) and intraperitoneal (i.p.) injection.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile tips

  • Vortex mixer

  • Optional: Sonicator

Procedure:

  • Weigh the required amount of this compound powder and place it in a sterile tube.

  • Add DMSO to the powder to create a stock solution (e.g., 25 mg/mL). Vortex or sonicate until the powder is completely dissolved.

  • In a separate sterile tube, add the required volume of PEG300.

  • Add the this compound stock solution to the PEG300 and vortex thoroughly to ensure a homogenous mixture.

  • Add Tween-80 to the mixture and vortex again until clear.

  • Finally, add the saline to the mixture to reach the final desired volume and concentration. Vortex thoroughly one last time.

  • Visually inspect the solution for any precipitation. If precipitation occurs, gentle warming and/or sonication may aid dissolution.[3]

Example for 1 mL of 2.5 mg/mL solution:

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • In a new tube, add 400 µL of PEG300.

  • Add 100 µL of the 25 mg/mL this compound stock solution to the PEG300 and mix.

  • Add 50 µL of Tween-80 and mix.

  • Add 450 µL of saline and mix to a final volume of 1 mL.

Protocol 2: SBE-β-CD Formulation

This protocol uses a modified cyclodextrin, Sulfobutyl ether beta-cyclodextrin (SBE-β-CD), to encapsulate and solubilize this compound. This formulation is generally well-tolerated and suitable for parenteral routes.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • SBE-β-CD

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Prepare a 20% (w/v) SBE-β-CD solution in sterile saline. This may require some vortexing or stirring to fully dissolve.

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add the required volume of the 20% SBE-β-CD solution.

  • Add the this compound stock solution to the SBE-β-CD solution and vortex thoroughly.

Example for 1 mL of 2.5 mg/mL solution:

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • In a new tube, add 900 µL of 20% SBE-β-CD in saline.

  • Add 100 µL of the 25 mg/mL this compound stock solution and mix.

Protocol 3: Corn Oil Suspension

This protocol is suitable for oral administration (gavage) and can be used for compounds that are stable in an oil-based vehicle.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Corn oil, sterile filtered

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add the required volume of corn oil.

  • Add the this compound stock solution to the corn oil and vortex thoroughly to create a uniform suspension.

Example for 1 mL of 2.5 mg/mL solution:

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • In a new tube, add 900 µL of corn oil.

  • Add 100 µL of the 25 mg/mL this compound stock solution and mix.

Visualizations

Experimental Workflow for Formulation

G cluster_prep Preparation cluster_formulation Formulation cluster_qc Quality Control cluster_admin Administration weigh Weigh this compound dissolve_dmso Dissolve in DMSO (Stock Solution) weigh->dissolve_dmso add_vehicle Add Primary Vehicle (e.g., PEG300, SBE-β-CD, Corn Oil) dissolve_dmso->add_vehicle add_surfactant Add Surfactant (e.g., Tween-80) add_vehicle->add_surfactant add_saline Add Saline to Final Volume add_surfactant->add_saline visual_inspection Visual Inspection for Clarity add_saline->visual_inspection sterility_check Sterility Check (if applicable) visual_inspection->sterility_check animal_dosing In Vivo Dosing sterility_check->animal_dosing

Caption: Workflow for this compound Formulation.

Hypothesized Signaling Pathway Modulation

The precise signaling pathways modulated by this compound are still under investigation. However, based on the known activities of related compounds from Psoralea corylifolia and other natural products with similar biological effects, a hypothetical pathway is presented below. Psoralen and Isopsoralen have been shown to be associated with pathways like PI3K-Akt and MAPK.

G cluster_cell Cellular Processes This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Activates MAPK MAPK Pathway This compound->MAPK Modulates NF_kB NF-κB Pathway This compound->NF_kB Inhibits Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits MAPK->Cell_Survival MAPK->Apoptosis Inflammation Inflammation NF_kB->Inflammation

Caption: Hypothesized Signaling Pathways of this compound.

Stability and Storage

  • Stock Solutions: DMSO stock solutions of this compound should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. For short-term storage (up to one month), -20°C is acceptable. For long-term storage (up to six months), -80°C is recommended.[3]

  • Working Formulations: It is best to prepare fresh working formulations on the day of use. If short-term storage is necessary, keep the formulation at 4°C and protected from light. Visually inspect for any signs of precipitation before use. The stability of this compound in the described vehicles for extended periods should be determined empirically.

Pharmacokinetics and Metabolism

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. A UPLC-MS/MS method has been developed for the simultaneous determination of this compound and its metabolite, Isopsoralen, in biological samples.[1] In vivo studies in rats have shown that after oral administration, this compound can be biotransformed into Isopsoralen, likely by intestinal microflora through de-glucosylation.[1] This metabolic conversion should be taken into account when interpreting in vivo data.

Disclaimer: These protocols are intended as a guide. Researchers should optimize the formulation based on their specific experimental needs, including the animal model, route of administration, and desired dosage. It is crucial to conduct preliminary studies to assess the tolerability and efficacy of the chosen formulation.

References

Application Notes and Protocols for Identifying Molecular Targets of Isopsoralenoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of current methodologies for identifying the molecular targets of Isopsoralenoside, a benzofuran glycoside with known estrogen-like, osteoblastic, antitumor, and antibacterial activities.[1] The primary identified molecular target for Isopsoralen, the aglycone of this compound, is Kelch-like ECH-associated protein 1 (Keap1), a key regulator of the Nrf2 signaling pathway.[2] This document outlines experimental strategies and detailed protocols to investigate and validate this interaction and to explore other potential targets.

Overview of Target Identification Strategies

Several powerful techniques can be employed to identify the molecular targets of small molecules like this compound. These methods can be broadly categorized as affinity-based, stability-based, and computational approaches.

  • Affinity Chromatography: This technique involves immobilizing a ligand (this compound) onto a solid support to capture its binding partners from a cell lysate. Photo-affinity labeling is an advanced variation that uses a photo-reactive group to create a covalent bond between the ligand and its target upon UV irradiation, enhancing the capture of transient or weak interactions.

  • Drug Affinity Responsive Target Stability (DARTS): DARTS is a label-free method that leverages the principle that a small molecule binding to a protein can increase its stability and resistance to proteolysis.[3] This change in stability can be detected by comparing the protein degradation patterns in the presence and absence of the compound.

  • Quantitative Chemical Proteomics: This approach uses quantitative mass spectrometry to identify proteins that interact with a small molecule. It can be combined with affinity chromatography or other enrichment strategies to provide a comprehensive profile of potential targets.

  • Computational and Network Pharmacology: In silico methods, such as molecular docking and network analysis, can predict potential targets and signaling pathways based on the chemical structure of the small molecule and known protein structures and interaction networks.

Identified Molecular Target and Signaling Pathway of Isopsoralen

Recent research has identified Keap1 as a direct molecular target of Isopsoralen.[2] Isopsoralen binds to the central pocket of the Keap1 Kelch domain, which leads to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2).[2]

The Keap1-Nrf2 Signaling Pathway

Under basal conditions, Keap1 acts as a substrate adaptor for a Cullin-3-based E3 ubiquitin ligase complex, which constantly targets Nrf2 for ubiquitination and subsequent proteasomal degradation. When cells are exposed to electrophiles or oxidative stress, or in the presence of inhibitors like Isopsoralen, the interaction between Keap1 and Nrf2 is disrupted. This disruption prevents Nrf2 degradation, allowing it to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, leading to the transcription of a battery of cytoprotective and antioxidant enzymes.[2]

Keap1_Nrf2_Pathway Nrf2 Nrf2 Nrf2_n Nrf2_n Nrf2->Nrf2_n Translocation This compound This compound Keap1 Keap1

Other Implicated Signaling Pathways

Studies on psoralen and isopsoralen have also suggested their involvement in other signaling pathways, which may represent additional or downstream targets:

  • MAPK/NF-κB Pathway: Isopsoralen has been shown to inhibit lipopolysaccharide (LPS)-induced inflammation by regulating the MAPK/NF-κB signaling pathways.[4]

  • AP-1 Pathway: Psoralen can inhibit the activator protein 1 (AP-1) signaling pathway.[5]

  • Epidermal Growth Factor Receptor (EGFR) Signaling: Psoralen has been found to interact with the EGFR, suggesting that the cell surface membrane is a potential target.[6][7]

Experimental Protocols

Protocol for Drug Affinity Responsive Target Stability (DARTS) Assay to Validate this compound-Keap1 Interaction

This protocol is adapted from general DARTS procedures and is designed to validate the binding of this compound to Keap1 in a cellular context.[8][9]

Objective: To determine if this compound protects Keap1 from proteolytic degradation.

Materials:

  • Cell line expressing Keap1 (e.g., HEK293T)

  • This compound (stock solution in DMSO)

  • Lysis Buffer (e.g., M-PER Mammalian Protein Extraction Reagent)

  • Protease Inhibitor Cocktail

  • Pronase (protease)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Western blot transfer system and membranes

  • Primary antibodies: anti-Keap1, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysate Preparation:

    • Culture HEK293T cells to ~80-90% confluency.

    • Wash cells with ice-cold PBS.

    • Lyse cells in Lysis Buffer supplemented with Protease Inhibitor Cocktail.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay. Adjust the concentration to 2 mg/mL.

  • This compound Treatment:

    • In separate microcentrifuge tubes, add 100 µL of the cell lysate.

    • To the "Treatment" tube, add this compound to a final concentration of 10 µM (or a range of concentrations for dose-dependency).

    • To the "Control" tube, add an equivalent volume of DMSO.

    • Incubate on ice for 1 hour.

  • Protease Digestion:

    • Prepare a fresh solution of Pronase.

    • Add varying concentrations of Pronase to both "Treatment" and "Control" tubes (e.g., 1:100, 1:500, 1:1000 protease:protein ratio).

    • Include a no-protease control for both treated and untreated samples.

    • Incubate at room temperature for 30 minutes.

    • Stop the digestion by adding 5X SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

  • Western Blot Analysis:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against Keap1.

    • Probe a separate membrane (or strip and re-probe) with an anti-GAPDH antibody as a loading control and to demonstrate non-specific protection.

    • Incubate with an HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate.

Expected Results: In the presence of this compound, Keap1 should be more resistant to Pronase digestion compared to the DMSO control. This will be observed as a stronger Keap1 band at the corresponding molecular weight in the "Treatment" lanes at higher protease concentrations. GAPDH should show equal degradation in both treated and control lanes, indicating the specificity of the interaction.

DARTS_Workflow start Start: Cell Culture cell_lysis Cell Lysis and Protein Extraction start->cell_lysis protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant treatment Incubation with this compound (or DMSO control) protein_quant->treatment digestion Limited Proteolysis (Pronase) treatment->digestion sds_page SDS-PAGE digestion->sds_page western_blot Western Blot sds_page->western_blot analysis Analysis of Keap1 and Control Protein Bands western_blot->analysis end End: Target Validation analysis->end

Protocol for Affinity Chromatography with Photo-Affinity Labeling

This protocol outlines a general workflow for identifying this compound binding proteins using photo-affinity chromatography. This would require the synthesis of an this compound analog containing a photo-reactive group (e.g., benzophenone or diazirine) and an affinity tag (e.g., biotin).

Objective: To identify proteins that directly bind to this compound in a complex protein mixture.

Materials:

  • Biotinylated and photo-reactive this compound probe

  • Streptavidin-conjugated agarose beads

  • Cell lysate (prepared as in the DARTS protocol)

  • UV cross-linking device (e.g., 365 nm UV lamp)

  • Wash buffers (e.g., PBS with varying salt concentrations and mild detergents)

  • Elution buffer (e.g., SDS-PAGE loading buffer)

  • Mass spectrometry facility for protein identification

Procedure:

  • Probe Incubation:

    • Incubate the cell lysate with the photo-affinity this compound probe in the dark on ice for 1 hour.

    • As a negative control, perform a parallel incubation with an excess of non-modified this compound to competitively inhibit the binding of the probe to its specific targets.

  • UV Cross-linking:

    • Expose the lysate-probe mixture to UV light (365 nm) on ice for a predetermined time (e.g., 15-30 minutes) to induce covalent cross-linking between the probe and its binding partners.

  • Affinity Capture:

    • Add streptavidin-conjugated agarose beads to the cross-linked lysate and incubate with gentle rotation for 2 hours at 4°C to capture the biotinylated probe-protein complexes.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

  • Elution:

    • Elute the captured proteins from the beads by boiling in SDS-PAGE loading buffer.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the protein bands using a sensitive stain (e.g., silver stain or SYPRO Ruby).

    • Excise the protein bands that are present in the probe-treated sample but absent or significantly reduced in the competitive inhibition control.

    • Identify the proteins in the excised bands by mass spectrometry (e.g., LC-MS/MS).

Affinity_Chromatography_Workflow start Start: Synthesize Photo-affinity This compound Probe incubation Incubate Probe with Cell Lysate start->incubation uv_crosslink UV Cross-linking (365 nm) incubation->uv_crosslink capture Affinity Capture with Streptavidin Beads uv_crosslink->capture wash Wash to Remove Non-specific Binders capture->wash elution Elute Bound Proteins wash->elution sds_page SDS-PAGE and Band Excision elution->sds_page ms_analysis Mass Spectrometry (LC-MS/MS) sds_page->ms_analysis end End: Identification of Potential Targets ms_analysis->end

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data from proteomics studies specifically identifying the molecular targets of this compound. However, studies on psoralen and isopsoralen provide some quantitative insights into their inhibitory activities.

CompoundTarget/AssayValueCell Line/SystemReference
IsopsoralenCYP1A2 Inhibition (IC₅₀)0.22 ± 0.03 µMHuman Liver Microsomes[10]
PsoralenCYP1A2 Inhibition (IC₅₀)0.26 ± 0.01 µMHuman Liver Microsomes[10]
IsopsoralenCYP1A2 Time-Dependent Inhibition (k_inact)0.050 ± 0.002 min⁻¹Human Liver Microsomes[10]
IsopsoralenCYP1A2 Time-Dependent Inhibition (K_I)0.40 ± 0.06 µMHuman Liver Microsomes[10]
PsoralenKB cell line (IC₅₀)88.1 µg/mLKB[11]
IsopsoralenKB cell line (IC₅₀)61.9 µg/mLKB[11]
PsoralenK562 cell line (IC₅₀)24.4 µg/mLK562[11]
IsopsoralenK562 cell line (IC₅₀)49.6 µg/mLK562[11]

Conclusion

The identification of Keap1 as a direct molecular target of Isopsoralen provides a solid foundation for understanding its mechanism of action, particularly its antioxidant and cytoprotective effects through the activation of the Nrf2 signaling pathway. The methodologies and protocols described herein offer a robust framework for validating this interaction and for the discovery of novel molecular targets of this compound. Further research employing these techniques will be crucial for fully elucidating the therapeutic potential and polypharmacology of this natural product.

References

Application Notes and Protocols for Molecular Docking Studies of Isopsoralenoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for performing molecular docking studies with Isopsoralenoside, a naturally occurring benzofuran glycoside isolated from Psoralea corylifolia. This compound has garnered significant interest for its diverse biological activities, including estrogen-like, antitumor, and antibacterial effects[1]. Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecule (protein target), providing insights into potential mechanisms of action and guiding further drug development efforts.

Potential Protein Targets for this compound

Based on its reported biological activities, several protein targets are proposed for molecular docking studies with this compound. A summary of these potential targets, their associated biological activities, and their Protein Data Bank (PDB) IDs are presented in Table 1.

Biological Activity Potential Target Protein PDB ID Cellular Role/Signaling Pathway
Estrogen-like/Antitumor Estrogen Receptor Alpha (ERα)1A52Nuclear hormone receptor, crucial in breast cancer progression.[2][3][4]
PI3Kα (Phosphoinositide 3-kinase)4JPSKey component of the PI3K/AKT/mTOR signaling pathway, frequently mutated in cancer.[5][6]
MEK1 (MAPK/ERK Kinase 1)1S9JCentral kinase in the Ras-Raf-MEK-ERK signaling pathway, involved in cell proliferation and survival.[7]
Antitumor B-cell lymphoma 2 (Bcl-2)2W3LAnti-apoptotic protein, a key target in cancer therapy.
Murine double minute 2 (MDM2)1RV1Negative regulator of the p53 tumor suppressor.[8]
Antibacterial β-ketoacyl-ACP synthase II (FabF)2GFYEssential enzyme in bacterial fatty acid synthesis.[9][10]
DNA Gyrase Subunit B5L3JCrucial enzyme for bacterial DNA replication.
50S ribosomal protein L2 (RplB)3OFAComponent of the bacterial ribosome, essential for protein synthesis.[11]

Experimental Protocol: Molecular Docking using AutoDock Vina

This protocol outlines the steps for performing molecular docking of this compound with a selected protein target using AutoDock Vina, a widely used open-source docking program.

Software and Resource Requirements
  • AutoDock Vina: For performing the molecular docking.

  • MGLTools: For preparing protein and ligand files.

  • PyMOL or Discovery Studio Visualizer: For visualization and analysis of results.

  • Protein Data Bank (PDB): To obtain the 3D structure of the target protein.

  • PubChem or ZINC database: To obtain the 3D structure of this compound.

Ligand Preparation
  • Obtain Ligand Structure: Download the 3D structure of this compound from a chemical database like PubChem in SDF or MOL2 format.

  • Convert to PDBQT format:

    • Open the ligand file in MGLTools.

    • Assign Gasteiger charges.

    • Detect the rotatable bonds.

    • Save the file in PDBQT format (this compound.pdbqt).

Protein Preparation
  • Download Protein Structure: Obtain the crystal structure of the target protein from the PDB.

  • Prepare the Receptor:

    • Open the PDB file in MGLTools.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens.

    • Assign Kollman charges.

    • Save the prepared protein in PDBQT format (protein.pdbqt).

Grid Box Generation

The grid box defines the search space for the docking simulation on the protein target.

  • Identify the Binding Site: The binding site can be identified based on the location of the co-crystallized ligand in the original PDB file or through literature review.

  • Define Grid Parameters:

    • In AutoDockTools, go to Grid > Grid Box.

    • Center the grid box on the identified binding site.

    • Adjust the dimensions of the grid box to encompass the entire binding site. A spacing of 1.0 Å is generally recommended.

    • Note down the center coordinates (x, y, z) and dimensions (x, y, z) of the grid box.

Docking Simulation
  • Create a Configuration File: Create a text file named conf.txt and add the following lines, replacing the values with your specific file names and grid parameters:

  • Run AutoDock Vina: Open a terminal or command prompt, navigate to the directory containing your files, and execute the following command:

Analysis of Results
  • Binding Affinity: The docking log file (docking_log.txt) will contain the binding affinities (in kcal/mol) for the different binding poses of this compound. The most negative value indicates the strongest predicted binding.

  • Visualization:

    • Open the protein PDBQT file and the docking results PDBQT file in PyMOL or Discovery Studio.

    • Visualize the different binding poses of this compound within the protein's binding site.

    • Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the protein.

Signaling Pathways and Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound and the experimental workflow for molecular docking.

Estrogen_Receptor_Signaling cluster_cell Cell This compound This compound ER Estrogen Receptor (ER) This compound->ER Binds ERE Estrogen Response Element ER->ERE Binds to DNA TargetGene Target Gene Transcription ERE->TargetGene CellularResponse Cellular Response (e.g., Proliferation, Differentiation) TargetGene->CellularResponse

Caption: Estrogen Receptor Signaling Pathway.

Cancer_Signaling_Pathways cluster_pi3k PI3K/AKT/mTOR Pathway cluster_mapk MAPK/ERK Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits MEK MEK This compound->MEK Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellProliferation Cell Proliferation & Survival mTOR->CellProliferation RAS RAS RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK ERK->CellProliferation

Caption: Key Cancer Signaling Pathways.

Bacterial_Protein_Synthesis_Inhibition cluster_bacterium Bacterial Cell This compound This compound Ribosome 70S Ribosome This compound->Ribosome Binds to 50S subunit Protein Protein Synthesis Ribosome->Protein Inhibited mRNA mRNA mRNA->Ribosome tRNA tRNA-Amino Acid tRNA->Ribosome CellDeath Bacterial Cell Death Protein->CellDeath

Caption: Bacterial Protein Synthesis Inhibition.

Molecular_Docking_Workflow cluster_prep Preparation Ligand Ligand Preparation (this compound) Grid Grid Box Generation Ligand->Grid Protein Protein Preparation (Target Protein) Protein->Grid Docking Molecular Docking (AutoDock Vina) Grid->Docking Analysis Results Analysis (Binding Affinity & Pose) Docking->Analysis

Caption: Molecular Docking Workflow.

References

Application of Isopsoralenoside in high-throughput screening for drug discovery.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopsoralenoside, a benzofuran glycoside isolated from Psoralea corylifolia, has garnered significant interest in drug discovery due to its diverse biological activities.[1][2] This natural compound has demonstrated estrogen-like, osteoblastic proliferation-accelerating, antitumor, and antibacterial properties.[1][2] High-throughput screening (HTS) provides a powerful platform to systematically explore the therapeutic potential of this compound and its derivatives. These application notes provide detailed protocols for leveraging HTS to investigate the various biological functions of this compound, facilitating the identification of novel drug candidates. The following sections outline experimental designs for assessing its estrogenic, osteogenic, antitumor, and antibacterial activities.

High-Throughput Screening for Estrogenic Activity

This compound has been reported to exhibit estrogen-like activity, making it a candidate for development as a selective estrogen receptor modulator (SERM).[1][3] HTS assays can be employed to quantify its interaction with estrogen receptors (ERα and ERβ) and to screen for derivatives with improved potency and selectivity.

Experimental Protocol: Fluorescence Polarization (FP) Based ERα/β Binding Assay

This protocol describes a competitive binding assay to measure the affinity of this compound for ERα and ERβ using a fluorescently labeled estrogen tracer.

Objective: To determine the binding affinity (IC50) of this compound for estrogen receptors alpha and beta.

Materials:

  • This compound

  • Recombinant human ERα and ERβ

  • Fluorescent estrogen tracer (e.g., Coumestrol)[4]

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 0.01% bovine serum albumin (BSA)

  • 384-well, low-volume, black plates

  • Fluorescence polarization plate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in assay buffer to achieve final assay concentrations ranging from 1 nM to 100 µM.

  • Assay Plate Preparation:

    • Add 5 µL of the this compound dilutions to the wells of the 384-well plate.

    • Include controls:

      • Negative Control (No inhibition): 5 µL of assay buffer with DMSO.

      • Positive Control (Maximum inhibition): 5 µL of a known ER binder (e.g., 17β-estradiol) at a saturating concentration.

  • Reagent Addition:

    • Add 5 µL of the fluorescent estrogen tracer solution (e.g., 50 nM Coumestrol) to all wells.[4]

    • Add 10 µL of the recombinant ERα or ERβ solution (e.g., 20 nM final concentration) to all wells except for the "no receptor" control wells.

  • Incubation: Incubate the plate at room temperature for 2 hours, protected from light.

  • Measurement: Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Workflow for Estrogenic Activity Screening

Estrogenic_Activity_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Acquisition & Analysis Compound_Prep Prepare this compound Dilutions Dispensing Dispense Compounds, Tracer, and ER Compound_Prep->Dispensing Reagent_Prep Prepare ER and Tracer Solutions Reagent_Prep->Dispensing Incubation Incubate at RT Dispensing->Incubation FP_Reading Read Fluorescence Polarization Incubation->FP_Reading Data_Processing Calculate % Inhibition FP_Reading->Data_Processing IC50_Determination Determine IC50 Data_Processing->IC50_Determination Osteogenic_Signaling Psoralen Psoralen/ This compound NFkB NF-κB Psoralen->NFkB activates MAPK MAPK (ERK, JNK, p38) Psoralen->MAPK activates Proliferation Osteoblast Proliferation NFkB->Proliferation promotes MAPK->Proliferation promotes Antitumor_Signaling This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt inhibits MAPK_path MAPK Pathway This compound->MAPK_path modulates Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival promotes Apoptosis Apoptosis PI3K_Akt->Apoptosis inhibits MAPK_path->Cell_Survival MAPK_path->Apoptosis Antibacterial_HTS_Workflow cluster_setup Assay Setup cluster_execution Screening cluster_readout Analysis Compound_Plating Compound Dilution Plate Inoculation Inoculate Plates Compound_Plating->Inoculation Inoculum_Prep Bacterial Inoculum Prep Inoculum_Prep->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Readout Add Resazurin & Read Incubation->Readout MIC_Determination Determine MIC Readout->MIC_Determination

References

Application Notes and Protocols: Cell-Based Assays to Evaluate the Cytotoxicity of Isopsoralenoside

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isopsoralenoside, a natural benzofuran glycoside extracted from Psoralea corylifolia, has garnered significant interest in pharmacological research due to its diverse biological activities, including anti-tumor effects.[1] In preclinical drug discovery, robust and reproducible methods to evaluate the cytotoxic potential of such natural compounds are paramount. This document provides detailed application notes and protocols for a panel of cell-based assays to comprehensively assess the cytotoxicity of this compound.

This compound is known to be rapidly metabolized to Psoralen in the digestive tract. Therefore, understanding the cytotoxic effects of both this compound and its primary metabolite, Psoralen, is crucial for a complete toxicological profile. The protocols outlined below are suitable for evaluating both compounds.

Data Presentation: Cytotoxicity of Psoralen (Metabolite of this compound)

Quantitative data on the half-maximal inhibitory concentration (IC50) of Psoralen against various cancer cell lines are summarized below. These values serve as a benchmark for cytotoxicity studies of this compound and its derivatives. It is important to note that IC50 values can vary between different cell lines and experimental conditions.[2][3][4]

Cell LineCancer TypeIC50 (µM)Assay
SMMC7721Hepatocellular CarcinomaNot specified, but dose-dependent inhibition observedMTT Assay
MCF-7Breast CancerNot specified, but dose-dependent inhibition observedMTT Assay
MDA-MB-231Breast CancerNot specified, but dose-dependent inhibition observedMTT Assay

Note: Specific IC50 values for this compound are not widely reported in the literature; however, its cytotoxic effects are often attributed to its conversion to Psoralen.

Experimental Protocols

A multi-assay approach is recommended to elucidate the cytotoxic mechanisms of this compound, including assessment of cell viability, membrane integrity, and induction of apoptosis.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][5] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6]

Materials:

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Cell culture medium

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6][8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric method to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[9][10]

Materials:

  • This compound

  • LDH Cytotoxicity Assay Kit

  • Cell culture medium

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After treatment, centrifuge the plate at 250 x g for 5 minutes.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes.

Materials:

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the kit protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Visualization of Workflows and Signaling Pathways

To facilitate understanding, the experimental workflow and the putative signaling pathways affected by this compound's metabolite, Psoralen, are visualized below using Graphviz.

experimental_workflow cluster_assays Cytotoxicity Assays A Cell Seeding B This compound Treatment A->B C Incubation (24-72h) B->C D MTT Assay C->D E LDH Assay C->E F Apoptosis Assay (Annexin V/PI) C->F G Data Analysis D->G E->G F->G

Fig. 1: General experimental workflow for assessing the cytotoxicity of this compound.

Psoralen, the metabolite of this compound, has been shown to induce apoptosis through the endoplasmic reticulum (ER) stress pathway.[6]

er_stress_pathway Psoralen Psoralen ER_Stress Endoplasmic Reticulum Stress Psoralen->ER_Stress GRP78 GRP78/BiP Activation ER_Stress->GRP78 UPR Unfolded Protein Response GRP78->UPR Caspase_Activation Caspase Activation UPR->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Fig. 2: Psoralen-induced ER stress leading to apoptosis.

This compound has been observed to modulate the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and survival.[8]

wnt_pathway This compound This compound Wnt_Pathway Wnt/β-catenin Pathway This compound->Wnt_Pathway Beta_Catenin β-catenin Stabilization Wnt_Pathway->Beta_Catenin Gene_Expression Target Gene Expression Beta_Catenin->Gene_Expression Cell_Proliferation Modulation of Cell Proliferation Gene_Expression->Cell_Proliferation

Fig. 3: Modulation of the Wnt/β-catenin pathway by this compound.

This compound has also been implicated in modulating cellular oxidative stress by affecting the production of reactive oxygen species (ROS).[8]

ros_pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria modulates ROS Reactive Oxygen Species (ROS) Production Mitochondria->ROS Oxidative_Stress Cellular Oxidative Stress ROS->Oxidative_Stress Cell_Damage Cell Damage / Apoptosis Oxidative_Stress->Cell_Damage

Fig. 4: this compound's role in modulating ROS and oxidative stress.

References

Troubleshooting & Optimization

Optimizing the efficiency of Isopsoralenoside extraction using different solvents.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Isopsoralenoside. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents used for this compound extraction?

A1: Based on studies of structurally similar compounds like psoralen and isopsoralen, the most effective solvents for extraction from Psoralea corylifolia are polar organic solvents and their aqueous mixtures. Commonly used solvents include methanol, ethanol, and acetone.[1][2] Aqueous mixtures, such as 50% ethanol or 80% ethanol, have been shown to be effective for extracting coumarins and other phenolic compounds.[3][4]

Q2: Which extraction method is most efficient for obtaining this compound?

A2: Several extraction techniques can be employed, each with its own advantages. Microwave-Assisted Extraction (MAE) has been reported to provide the highest yield of psoralen and isopsoralen in the shortest time (e.g., 3 minutes) compared to conventional methods like Soxhlet, heat reflux, and ultrasound-assisted extraction (UAE).[5][6][7] UAE is also a modern and efficient technique that can enhance extraction yields and reduce processing time compared to traditional methods.[8] Conventional methods like maceration and Soxhlet extraction are also used but are generally more time and solvent-consuming.[1]

Q3: How can I improve the purity of my this compound extract?

A3: After the initial extraction, purification steps are crucial. Column chromatography over silica gel is a common method for isolating psoralen and isopsoralen.[9] Recrystallization from a solvent like methanol can also be used to obtain higher purity crystals.[3] High-Speed Counter-Current Chromatography (HSCCC) is another advanced technique that can yield high-purity psoralen and isopsoralen in a single step.

Q4: Are there any known signaling pathways affected by this compound or related compounds?

A4: Research on the specific signaling pathways of this compound is limited. However, studies on the structurally similar compound psoralen have shown that it can modulate cellular signaling. Photoactivated psoralen has been found to inhibit the epidermal growth factor (EGF) receptor, which in turn affects downstream signaling pathways involved in cell proliferation.[10][11] Psoralen has also been shown to induce the p53 tumor suppressor protein in a manner dependent on the ATR (Ataxia-Telangiectasia and Rad3-related) kinase, a key player in the DNA damage response.[12] Given the structural similarity, it is plausible that this compound may interact with similar pathways, though further research is needed to confirm this.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Extraction Yield - Inappropriate solvent selection.- Insufficient extraction time or temperature.- Inadequate sample-to-solvent ratio.- Inefficient extraction method.- Solvent Optimization: Test a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, and their aqueous mixtures). An 80% ethanol solution is often a good starting point for phenolic compounds.[4]- Parameter Adjustment: Increase the extraction time or temperature according to the chosen method (be mindful of potential degradation of thermolabile compounds). Optimize the sample-to-solvent ratio; a higher ratio can improve extraction efficiency.[5]- Method Selection: Consider using more advanced techniques like Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE) which have been shown to improve yields.[5][8]
Co-extraction of Impurities - Solvent with low selectivity.- Presence of highly soluble interfering compounds in the plant material.- Solvent Selectivity: Acetone has been noted for its selectivity in extracting flavonoids.[13] Consider using a multi-step extraction with solvents of increasing polarity to fractionate the extract.- Pre-extraction: A pre-extraction step with a non-polar solvent like petroleum ether can be used to remove fats and other non-polar impurities before the main extraction.[9]- Purification: Employ post-extraction purification techniques such as column chromatography or recrystallization.[3][9]
Solvent Evaporation Issues - High boiling point of the solvent.- Formation of an azeotrope.- Rotary Evaporation: Use a rotary evaporator under reduced pressure to efficiently remove the solvent at a lower temperature.- Solvent Choice: If possible, select a solvent with a lower boiling point for easier removal, provided it maintains good extraction efficiency.
Inconsistent Results - Variation in plant material.- Inconsistent extraction parameters.- Inaccurate quantification method.- Standardize Plant Material: Ensure the plant material is from the same source, of the same age, and has been pre-processed (e.g., grinding to a consistent particle size) uniformly.- Control Parameters: Strictly control all extraction parameters, including time, temperature, solvent composition, and sample-to-solvent ratio.- Validated Quantification: Use a validated High-Performance Liquid Chromatography (HPLC) method for accurate quantification of this compound.[4][14][15][16][17]

Data on Extraction Efficiency of Psoralen and Isopsoralen (as a proxy for this compound)

The following table summarizes findings from a study comparing different extraction methods for psoralen and isopsoralen from Psoralea corylifolia.

Extraction Method Solvent Extraction Time Relative Yield Reference
Microwave-Assisted Extraction (MAE)Methanol3 minutesHighest[5][6][7]
Soxhlet ExtractionMethanolSeveral hoursLower than MAE[5][6]
Heat Reflux ExtractionMethanolSeveral hoursLower than MAE[5][6]
Ultrasound-Assisted Extraction (UAE)MethanolSeveral hoursLower than MAE[5][6]

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE) of Psoralen and Isopsoralen

This protocol is based on the optimal conditions reported for the rapid extraction of psoralen and isopsoralen.

Materials:

  • Dried and powdered Psoralea corylifolia seeds

  • Methanol

  • Microwave extraction system

  • Filter paper

  • Rotary evaporator

Procedure:

  • Weigh a precise amount of the powdered plant material.

  • Place the powder in the microwave extraction vessel.

  • Add methanol at a solvent-to-material ratio of 400 mL/g.[5][6]

  • Set the microwave extractor to irradiate for 3 minutes.[5][6]

  • After extraction, allow the mixture to cool.

  • Filter the extract to remove solid plant material.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

  • Analyze the extract for this compound content using a validated HPLC method.

Protocol 2: Conventional Soaking and Percolation Extraction

This protocol is a more traditional method for obtaining a crude extract containing psoralen and isopsoralen.

Materials:

  • Dried and powdered Psoralea corylifolia seeds

  • 50% Ethanol

  • Methanol

  • Percolation apparatus

  • Filter paper

  • Rotary evaporator

Procedure:

  • Infiltrate the powdered plant material with 50% ethanol and allow it to soak overnight.[3]

  • Load the soaked material into a percolation pot.

  • Add 50% ethanol until it covers the surface of the plant material.

  • Begin percolation, collecting the leachate. The total volume of ethanol used should be approximately 8 times the weight of the raw material.[3]

  • Concentrate the collected percolate to about one-third of its original volume using a rotary evaporator to remove the ethanol.[3]

  • Allow the concentrated extract to stand, which may result in the precipitation of some compounds.

  • Filter the solution to remove any precipitate.

  • The resulting solution is the crude extract which can be further purified.

Visualizations

experimental_workflow_mae start Start powder Powdered Psoralea corylifolia Seeds start->powder add_solvent Add Methanol (400 mL/g) powder->add_solvent mae Microwave-Assisted Extraction (3 min) add_solvent->mae cool Cooling mae->cool filter Filtration cool->filter evaporate Solvent Evaporation (Rotary Evaporator) filter->evaporate extract Crude Extract evaporate->extract hplc HPLC Analysis extract->hplc end End hplc->end

Caption: Workflow for Microwave-Assisted Extraction of this compound.

experimental_workflow_percolation start Start powder Powdered Psoralea corylifolia Seeds start->powder soak Soak overnight in 50% Ethanol powder->soak percolate Percolation with 50% Ethanol soak->percolate concentrate Concentrate Leachate (Rotary Evaporator) percolate->concentrate stand Allow to Stand concentrate->stand filter Filtration stand->filter extract Crude Extract filter->extract purify Further Purification extract->purify end End purify->end

Caption: Workflow for Conventional Soaking and Percolation Extraction.

psoralen_signaling_pathway cluster_cell Cell psoralen Psoralen + UVA (Photoactivated) egfr EGF Receptor psoralen->egfr Inhibits atr ATR Kinase psoralen->atr Activates proliferation Cell Proliferation egfr->proliferation Promotes p53 p53 atr->p53 Phosphorylates p53->proliferation Inhibits apoptosis Apoptosis p53->apoptosis Induces

References

Technical Support Center: Isopsoralenoside Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering solubility issues with Isopsoralenoside in in vitro experiments.

Troubleshooting Guide

Poor solubility of this compound can lead to inconsistent experimental results. This guide provides a systematic approach to identify and resolve common solubility challenges.

Problem: Precipitate forms when adding this compound stock solution to aqueous culture medium.

Possible Cause Troubleshooting Steps
Low Aqueous Solubility This compound is a benzofuran glycoside with inherently poor water solubility. Direct addition to aqueous buffers or media will likely cause precipitation.
Solvent Shock Rapid dilution of a concentrated organic stock solution in an aqueous medium can cause the compound to crash out of solution.
Incorrect Solvent The chosen solvent for the stock solution may not be optimal for maintaining solubility upon dilution.
High Final Concentration The desired final concentration of this compound in the culture medium may exceed its solubility limit in that specific medium.
Media Components Components in the cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility.[1][2]

Solution Workflow:

start Precipitation Observed check_stock 1. Verify Stock Solution Is it clear? start->check_stock prep_fresh Prepare fresh stock solution check_stock->prep_fresh No check_solvent 2. Evaluate Solvent System check_stock->check_solvent Yes prep_fresh->check_solvent optimize_dilution 3. Optimize Dilution Method check_solvent->optimize_dilution assess_concentration 4. Assess Final Concentration optimize_dilution->assess_concentration test_solubilizers 5. Consider Solubilizing Agents assess_concentration->test_solubilizers Precipitation persists success Experiment Ready assess_concentration->success No precipitation test_solubilizers->success Successful fail Consult Further test_solubilizers->fail Unsuccessful

Caption: Troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[3][4] A concentration of 100 mg/mL in DMSO has been reported, though achieving this may require sonication.[3] It is crucial to use freshly opened, anhydrous DMSO as it is hygroscopic, and absorbed water can significantly decrease the solubility of the compound.[3]

Q2: What is the maximum recommended final concentration of DMSO in my cell culture?

A2: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5% (v/v)[5][6], with some sources recommending ≤0.1% to avoid any potential effects on cell behavior.[4] Always perform a solvent toxicity control experiment for your specific cell line.

Q3: My this compound precipitates in the culture medium even with a low DMSO concentration. What can I do?

A3: This is a common issue due to the low aqueous solubility of this compound. Here are several strategies to address this:

  • Serial Dilution: Instead of adding the highly concentrated DMSO stock directly to your final volume of medium, perform one or more intermediate dilutions in the culture medium.

  • Pre-warming: Gently warm the culture medium to 37°C before adding the this compound stock solution. This can sometimes help maintain solubility.

  • Increase Serum Concentration: If your experimental design allows, increasing the fetal bovine serum (FBS) concentration can help stabilize the compound in the solution.

  • Use of Solubilizing Agents: For persistent issues, consider using a vehicle with solubilizing agents. However, these must be tested for cytotoxicity on your specific cell line.

Q4: Are there alternative solvent systems to DMSO?

A4: Yes, for in vivo studies, which can be adapted for in vitro use with caution, co-solvent systems are often employed. These typically aim to improve solubility and reduce toxicity. Examples include:

  • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[3]

  • 10% DMSO, 90% (20% SBE-β-CD in Saline)[3]

  • 10% DMSO, 90% Corn Oil[3]

When adapting these for in vitro use, the final concentrations of all components must be carefully calculated and controlled for potential cellular toxicity.

Data Summary Tables

Table 1: Solubility of this compound in Different Solvents

SolventConcentrationNotes
DMSO100 mg/mL (272.99 mM)May require sonication. Use of newly opened, anhydrous DMSO is recommended.[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (6.82 mM)Clear solution. Primarily for in vivo use.[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (6.82 mM)Clear solution. Primarily for in vivo use.[3]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (6.82 mM)Clear solution. Primarily for in vivo use.[3]

Table 2: Recommended Maximum Solvent Concentrations in Cell Culture

SolventMaximum Recommended Concentration (v/v)Cytotoxicity Notes
DMSO< 0.5%Can be toxic at higher concentrations.[5][6] Some researchers recommend ≤0.1%.[4]
Ethanol< 0.5%Generally less toxic than DMSO at higher concentrations.[4][5]
Acetone< 0.5%Reported to be a favorable solvent with low growth inhibitory effects in some cell lines.[5]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (MW: 366.32 g/mol )

    • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortexer

    • Sonicator (optional)

  • Procedure:

    • Weigh out 3.66 mg of this compound and place it in a sterile microcentrifuge tube.

    • Add 100 µL of anhydrous DMSO to the tube.

    • Vortex the tube vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.[3]

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Store the stock solution in small aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

  • Materials:

    • 100 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) sterile cell culture medium

    • Sterile pipette tips and tubes

  • Procedure (for a final concentration of 100 µM with 0.1% DMSO):

    • Prepare an intermediate dilution: Add 1 µL of the 100 mM stock solution to 99 µL of pre-warmed culture medium. This creates a 1 mM intermediate solution in 1% DMSO.

    • Vortex the intermediate dilution gently.

    • Add 100 µL of the 1 mM intermediate solution to 900 µL of pre-warmed culture medium in your culture vessel. This results in a final concentration of 100 µM this compound with a final DMSO concentration of 0.1%.

    • Gently swirl the culture vessel to ensure even distribution.

Signaling Pathway and Workflow Diagrams

cluster_prep Stock Solution Preparation cluster_work Working Solution Preparation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve stock 100 mM Stock in 100% DMSO dissolve->stock intermediate Intermediate Dilution (e.g., 1 mM in 1% DMSO) stock->intermediate Dilute in Medium final Final Dilution in Culture Medium intermediate->final culture Final Concentration in Culture (e.g., 100 µM in 0.1% DMSO) final->culture

Caption: Recommended workflow for preparing this compound solutions.

cluster_methods Solubility Enhancement Strategies compound Poorly Soluble Compound (this compound) physical Physical Modification compound->physical can be addressed by chemical Chemical Modification compound->chemical can be addressed by carrier Carrier Systems compound->carrier can be addressed by micronization Micronization/ Nanomilling physical->micronization solid_dispersion Solid Dispersion physical->solid_dispersion ph_adjust pH Adjustment chemical->ph_adjust prodrug Prodrug Formation chemical->prodrug cyclodextrin Cyclodextrins carrier->cyclodextrin cosolvency Co-solvency carrier->cosolvency bioavailability Improved Bioavailability/ In Vitro Efficacy micronization->bioavailability solid_dispersion->bioavailability ph_adjust->bioavailability prodrug->bioavailability cyclodextrin->bioavailability cosolvency->bioavailability

Caption: General strategies for enhancing the solubility of compounds.

References

Overcoming challenges in the large-scale purification of Isopsoralenoside.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming challenges in the large-scale purification of Isopsoralenoside.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for large-scale purification of this compound?

A1: The two primary methods for large-scale purification of this compound from plant extracts, such as those from Psoralea corylifolia, are macroporous resin chromatography and High-Speed Counter-Current Chromatography (HSCCC).[1][2][3] Macroporous resin chromatography is a cost-effective method suitable for industrial-scale production, often used for initial enrichment.[2] HSCCC is a liquid-liquid partition chromatography technique that offers high purity and recovery without the use of a solid support matrix.[3]

Q2: What are the main challenges encountered during the scale-up of this compound purification?

A2: Common challenges during the scale-up of this compound purification include maintaining high purity and yield, managing large volumes of solvents, and dealing with the solubility of this compound. For macroporous resin chromatography, challenges include selecting the appropriate resin, optimizing loading and elution conditions, and resin regeneration. With HSCCC, selecting the right two-phase solvent system and optimizing the flow rate are critical for efficient separation.

Q3: How can the solubility of this compound be improved during purification?

A3: this compound has limited solubility in water. To improve solubility during extraction and purification, co-solvents such as ethanol are commonly used. For subsequent applications, formulations with DMSO, PEG300, and Tween-80 can be used to achieve higher concentrations. It is important to carefully select solvents that are compatible with the chosen purification method.

Troubleshooting Guides

This section provides troubleshooting for specific issues that may arise during the large-scale purification of this compound using macroporous resin chromatography and HSCCC.

Macroporous Resin Chromatography
Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete adsorption onto the resin.- Ensure the pH of the sample solution is optimized for this compound binding. - Decrease the flow rate during sample loading to allow for sufficient interaction time with the resin.
Incomplete elution from the resin.- Increase the concentration of the eluting solvent (e.g., ethanol) in a stepwise manner. A common protocol uses a low concentration of ethanol (20-40%) to wash away impurities, followed by a higher concentration (50-70%) to elute this compound.[2] - Increase the volume of the elution buffer.
Low Purity of this compound Co-elution of impurities with similar polarity.- Optimize the gradient elution profile. A shallower gradient may improve the separation of this compound from impurities. - Select a resin with a different polarity or pore size. Resins like D101 and AB-8 have been used for similar compounds.
Inadequate washing of the resin.- Increase the volume of the washing buffer (low-concentration ethanol) to ensure all weakly bound impurities are removed before eluting the target compound.[2]
Resin Fouling or Clogging Presence of particulate matter in the crude extract.- Pre-filter the crude extract before loading it onto the column.
Precipitation of this compound on the column.- Adjust the solvent composition of the loading buffer to ensure this compound remains soluble.
High-Speed Counter-Current Chromatography (HSCCC)
Problem Potential Cause Recommended Solution
Poor Separation of this compound and Psoralen Suboptimal two-phase solvent system.- The selection of the solvent system is critical. A commonly used system for separating psoralen and isopsoralen is n-hexane-ethyl acetate-methanol-water (5:5:4.5:5.5, v/v/v/v).[3] - Systematically vary the ratios of the solvents to optimize the partition coefficient (K) of this compound and psoralen. The goal is to have K values for the two compounds that are sufficiently different for baseline separation.
Low Recovery of this compound Loss of stationary phase during the run.- Ensure the HSCCC system is properly balanced and the rotational speed is optimized to maintain a stable stationary phase.
This compound is too soluble in the stationary phase.- Adjust the solvent system to decrease the solubility of this compound in the stationary phase, thereby facilitating its elution with the mobile phase.
Peak Tailing or Broadening Sample overload.- Reduce the amount of crude extract injected onto the column.
Inappropriate flow rate of the mobile phase.- Optimize the flow rate. A lower flow rate generally leads to better separation and sharper peaks but increases the run time.

Experimental Protocols

Macroporous Resin Chromatography for this compound Enrichment

This protocol is based on a method for the purification of psoralen and isopsoralen.[2]

  • Resin Selection and Pre-treatment:

    • Select a suitable macroporous resin (e.g., AB-8 or D101).

    • Pre-treat the resin by soaking in ethanol for 24 hours, followed by washing with deionized water until neutral.

  • Column Packing:

    • Pack a chromatography column with the pre-treated resin. The column diameter to height ratio should be optimized for large-scale separation.

  • Sample Preparation and Loading:

    • Dissolve the crude extract of Psoralea corylifolia in an appropriate solvent. The final concentration should be optimized to prevent precipitation.

    • Load the sample solution onto the column at a controlled flow rate.

  • Washing:

    • Wash the column with 20-40% ethanol in water to remove impurities. Monitor the effluent with a UV detector.

  • Elution:

    • Elute the enriched fraction containing this compound and psoralen using 50-70% ethanol in water.[2]

    • Collect the fractions and monitor the composition using HPLC.

  • Solvent Recovery and Drying:

    • Combine the fractions containing the target compounds.

    • Recover the ethanol using a rotary evaporator.

    • Dry the resulting residue under vacuum to obtain the enriched product.

High-Speed Counter-Current Chromatography (HSCCC) for High-Purity this compound

This protocol is based on a published method for the separation of psoralen and isopsoralen.[3]

  • Solvent System Preparation:

    • Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water at a volume ratio of 5:5:4.5:5.5.[3]

    • Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

  • HSCCC System Preparation:

    • Fill the HSCCC column with the stationary phase (the upper phase of the solvent system).

    • Rotate the column at the desired speed (e.g., 800 rpm).

    • Pump the mobile phase (the lower phase of the solvent system) through the column until hydrodynamic equilibrium is reached.

  • Sample Injection:

    • Dissolve the enriched extract (from macroporous resin chromatography or other methods) in a mixture of the stationary and mobile phases.

    • Inject the sample solution into the column.

  • Elution and Fraction Collection:

    • Continue pumping the mobile phase at a constant flow rate.

    • Monitor the effluent with a UV detector and collect fractions.

  • Analysis and Product Recovery:

    • Analyze the collected fractions by HPLC to identify those containing high-purity this compound.

    • Combine the desired fractions and remove the solvents under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Methods for Psoralen and Isopsoralen

ParameterMacroporous Resin ChromatographyHigh-Speed Counter-Current Chromatography (HSCCC)
Primary Use Enrichment, large-scale initial purificationHigh-purity separation
Stationary Phase Solid resin (e.g., AB-8, D101)Liquid (one phase of a two-phase solvent system)
Mobile Phase Liquid (e.g., ethanol-water mixtures)Liquid (the other phase of the two-phase solvent system)
Reported Purity >50% for total psoralen and isopsoralen[2]>99% for individual psoralen and isopsoralen[3]
Key Advantage Cost-effective for large scale, simple operationHigh resolution and purity, no irreversible sample adsorption
Key Disadvantage Lower resolution compared to HSCCCRequires specialized equipment, solvent selection can be complex

Visualizations

experimental_workflow_macroporous_resin start Crude Extract resin_selection Resin Selection & Pre-treatment start->resin_selection column_packing Column Packing resin_selection->column_packing sample_loading Sample Loading column_packing->sample_loading washing Washing (20-40% Ethanol) sample_loading->washing elution Elution (50-70% Ethanol) washing->elution fraction_collection Fraction Collection elution->fraction_collection analysis HPLC Analysis fraction_collection->analysis product Enriched this compound analysis->product experimental_workflow_hsccc start Enriched Extract solvent_prep Solvent System Preparation (n-hexane-ethyl acetate-methanol-water) start->solvent_prep hsccc_prep HSCCC System Preparation solvent_prep->hsccc_prep sample_injection Sample Injection hsccc_prep->sample_injection elution Elution with Mobile Phase sample_injection->elution fraction_collection Fraction Collection elution->fraction_collection analysis HPLC Analysis fraction_collection->analysis product High-Purity this compound analysis->product

References

How to ensure the stability of Isopsoralenoside in cell culture media.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the stability of Isopsoralenoside in cell culture media.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound in cell culture experiments.

Issue Potential Cause Recommended Solution
Precipitation upon addition to cell culture media Poor aqueous solubility of this compound. The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.- Prepare a high-concentration stock solution in 100% DMSO.[1] - When preparing the working solution, add the DMSO stock solution to the cell culture media slowly while vortexing or stirring to facilitate mixing. - Ensure the final DMSO concentration in the cell culture media does not exceed a level toxic to your specific cell line. Most cell lines can tolerate 0.1% to 0.5% DMSO, but it is crucial to perform a dose-response curve to determine the optimal concentration for your cells.[1][2]
Loss of biological activity over time Degradation of this compound in the cell culture media due to factors like temperature, light, pH, or oxidative stress.- Prepare fresh working solutions of this compound for each experiment. - Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[3] - Minimize the exposure of media containing this compound to ambient light, especially UV light from biosafety cabinets.[4][5][6] - Consider conducting a stability study to determine the half-life of this compound in your specific cell culture media and under your experimental conditions (see Experimental Protocols section).
Inconsistent experimental results Variability in the preparation of this compound solutions. Degradation of the compound during storage. Cellular stress due to high DMSO concentrations.- Aliquot the high-concentration stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] - Always use the same procedure for preparing working solutions. - Include a vehicle control (cell culture media with the same final concentration of DMSO) in all experiments to account for any solvent effects.[2]
Changes in media color or pH Contamination of the cell culture. Interaction of this compound or its degradation products with media components.- Follow aseptic techniques to prevent contamination.[7][8] - If contamination is suspected, discard the culture and start with a fresh stock of cells and reagents. - Monitor the pH of the media regularly. Significant shifts in pH can affect both cell health and compound stability.

Frequently Asked Questions (FAQs)

1. How should I prepare a stock solution of this compound?

It is recommended to prepare a high-concentration stock solution of this compound in an organic solvent like Dimethyl Sulfoxide (DMSO).[1] For example, you can dissolve the compound in 100% DMSO to a concentration of 10 mM or higher. This stock solution can then be diluted in cell culture media to the desired final concentration for your experiments.

2. What is the recommended final concentration of DMSO in the cell culture media?

The final concentration of DMSO should be kept as low as possible to avoid cytotoxicity. A concentration of 0.1% is generally considered safe for most cell lines.[1][2] However, some cell lines can tolerate up to 0.5%. It is highly recommended to perform a vehicle control experiment to determine the maximum concentration of DMSO that does not affect the viability and function of your specific cells.

3. How stable is this compound in cell culture media at 37°C?

The stability of this compound in cell culture media at 37°C has not been extensively reported in the literature. As a furanocoumarin glycoside, it may be susceptible to degradation over time, influenced by factors such as pH, light, and enzymatic activity from the cells.[9][10][11] It is advisable to prepare fresh working solutions for each experiment or to determine its stability under your specific experimental conditions using the protocol provided below.

4. Is this compound light-sensitive?

Furanocoumarins, the class of compounds to which this compound belongs, are known to be photosensitive.[10][12] Therefore, it is crucial to protect stock and working solutions of this compound from light. Use amber vials or wrap containers in aluminum foil and minimize exposure to ambient light during experimental procedures.[3]

5. Can I store this compound working solutions in cell culture media?

It is generally not recommended to store working solutions of this compound in cell culture media for extended periods due to potential degradation. For optimal results and reproducibility, prepare fresh working solutions from your frozen stock solution immediately before each experiment.

Experimental Protocols

Protocol: Determination of this compound Stability in Cell Culture Media

This protocol outlines a method to assess the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[13][14][15]

Materials:

  • This compound

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with serum and other supplements as used in your experiments

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Formic acid (for UPLC-MS/MS)

  • HPLC or UPLC-MS/MS system with a suitable column (e.g., C18)

  • Incubator (37°C, 5% CO2)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM in 100% DMSO).

  • Prepare the working solution: Spike the cell culture medium with the this compound stock solution to achieve the final concentration used in your experiments (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your experimental conditions.

  • Time point 0 (T0): Immediately after preparation, take an aliquot of the this compound-containing medium, and process it for analysis as described in step 5. This will serve as your baseline concentration.

  • Incubation: Place the remaining this compound-containing medium in a sterile, capped tube in a cell culture incubator at 37°C with 5% CO2.

  • Sample collection at different time points: At various time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours), collect aliquots of the incubated medium.

  • Sample processing:

    • To precipitate proteins that may interfere with the analysis, add a cold organic solvent (e.g., acetonitrile or methanol) to the collected media samples (a 1:3 or 1:4 ratio of media to solvent is common).

    • Vortex the samples and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for HPLC or UPLC-MS/MS analysis.

  • Analytical quantification:

    • Analyze the samples using a validated HPLC or UPLC-MS/MS method to determine the concentration of this compound. A UPLC-MS/MS method for the simultaneous determination of this compound and related compounds has been described and can be adapted for this purpose.[14]

    • Create a standard curve using known concentrations of this compound to accurately quantify the amount remaining at each time point.

  • Data analysis: Plot the concentration of this compound as a function of time. This will allow you to determine the degradation rate and half-life of the compound in your cell culture media under your experimental conditions.

Signaling Pathways and Experimental Workflows

This compound and its Potential Signaling Pathways

This compound has been suggested to influence several key signaling pathways. Understanding these pathways is crucial for interpreting experimental results.

Signaling_Pathways cluster_this compound This compound cluster_pathways Potential Cellular Effects cluster_cAMP cAMP Signaling cluster_neuro Neuroactive Ligand-Receptor Interaction cluster_calcium Calcium Signaling This compound This compound cAMP cAMP Pathway This compound->cAMP Neuro Neuroactive Ligand- Receptor Interaction This compound->Neuro Calcium Calcium Signaling Pathway This compound->Calcium

Figure 1: Potential signaling pathways modulated by this compound.

Experimental Workflow for Assessing this compound Stability

The following diagram illustrates the logical flow of the experimental protocol described above.

Experimental_Workflow start Start prep_stock Prepare this compound Stock Solution (in DMSO) start->prep_stock prep_working Prepare Working Solution (in Cell Culture Media) prep_stock->prep_working t0_sample Collect T0 Sample prep_working->t0_sample incubate Incubate at 37°C, 5% CO2 prep_working->incubate process_samples Process Samples (Protein Precipitation) t0_sample->process_samples collect_samples Collect Samples at Various Time Points incubate->collect_samples collect_samples->process_samples analyze Analyze by HPLC or UPLC-MS/MS process_samples->analyze analyze_data Analyze Data (Determine Degradation Rate) analyze->analyze_data end End analyze_data->end

Figure 2: Workflow for determining this compound stability in cell culture media.

References

Troubleshooting peak tailing and ion suppression in Isopsoralenoside LC-MS/MS analysis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the LC-MS/MS analysis of Isopsoralenoside. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic problems observed during this compound analysis?

A1: The most frequently encountered issues are peak tailing and ion suppression. Peak tailing manifests as asymmetrical peaks, which can compromise accurate integration and quantification. Ion suppression leads to a reduced analyte signal, affecting sensitivity and reproducibility.

Q2: I am observing significant peak tailing for my this compound peak. What are the likely causes?

A2: Peak tailing for phenolic compounds like this compound in reversed-phase LC-MS/MS is often due to secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on the silica support. Other potential causes include column overload, inappropriate mobile phase pH, or extra-column dead volume.

Q3: My this compound signal is inconsistent and lower than expected. Could this be ion suppression?

A3: Yes, inconsistent and low signal intensity are classic symptoms of ion suppression. This phenomenon occurs when co-eluting matrix components interfere with the ionization of this compound in the mass spectrometer source.[1][2][3] Common sources of ion suppression in bioanalytical samples include phospholipids, salts, and endogenous metabolites.[4]

Q4: Can the choice of mobile phase additives affect my analysis?

A4: Absolutely. Mobile phase additives play a crucial role in controlling peak shape and ionization efficiency. For phenolic compounds like this compound, acidic modifiers like formic acid are commonly used to suppress the ionization of residual silanol groups on the column, thereby reducing peak tailing.[5][6] The concentration and type of additive can also influence the degree of ion suppression or enhancement.[7]

Troubleshooting Guides

Guide 1: Troubleshooting Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.

Problem: Asymmetrical peak shape (tailing) for this compound.

Initial Assessment:

  • Review Chromatography: Is the tailing observed for all peaks or just this compound? If all peaks are tailing, it could indicate a system-wide issue like a column void or dead volume in the system.[8] If only the this compound peak is tailing, it is more likely a chemical interaction issue.

  • Check System Suitability: Are system suitability parameters (e.g., theoretical plates, tailing factor) within the established limits for the method?

Troubleshooting Workflow:

PeakTailingTroubleshooting Start Peak Tailing Observed CheckOverload Reduce Sample Concentration/ Injection Volume Start->CheckOverload CheckpH Adjust Mobile Phase pH CheckOverload->CheckpH Tailing Persists Solution Symmetrical Peak CheckOverload->Solution Tailing Resolved CheckAdditive Optimize Mobile Phase Additive CheckpH->CheckAdditive Tailing Persists CheckpH->Solution Tailing Resolved CheckColumn Evaluate Column Condition CheckAdditive->CheckColumn Tailing Persists CheckAdditive->Solution Tailing Resolved CheckColumn->Solution Tailing Resolved

Caption: Troubleshooting workflow for peak tailing.

Experimental Protocols:

  • Protocol 1.1: Column Overload Assessment

    • Prepare a series of dilutions of your this compound standard or sample (e.g., 1:2, 1:5, 1:10).

    • Inject the dilutions and the original sample.

    • Observe the peak shape. If the tailing factor improves with decreasing concentration, you are likely experiencing column overload.[8]

    • Solution: Reduce the sample concentration or injection volume.

  • Protocol 1.2: Mobile Phase pH Optimization

    • Prepare mobile phases with varying pH values. Since this compound is a phenolic compound, a pH range of 2.5 to 4.0 is a good starting point to ensure it is in a single protonation state and to suppress silanol interactions.[5]

    • Use a suitable buffer (e.g., formic acid, ammonium formate) to maintain a stable pH.

    • Equilibrate the column with each mobile phase and inject the sample.

    • Monitor the peak shape and retention time.

    • Solution: Select the pH that provides the most symmetrical peak.

  • Protocol 1.3: Mobile Phase Additive Optimization

    • Prepare mobile phases with different concentrations of an acidic modifier (e.g., 0.05%, 0.1%, 0.2% formic acid).

    • Inject the sample with each mobile phase.

    • Evaluate the peak shape.

    • Solution: Choose the additive concentration that minimizes tailing without significantly suppressing the MS signal.

Data Presentation:

Table 1: Illustrative Effect of Mobile Phase pH on this compound Peak Asymmetry (Note: This data is for illustrative purposes to demonstrate the expected trend.)

Mobile Phase pHPeak Asymmetry Factor (As)
5.52.1
4.51.8
3.51.4
2.81.1
Guide 2: Troubleshooting Ion Suppression

This guide provides a step-by-step approach to identify and mitigate ion suppression for this compound.

Problem: Low and/or inconsistent signal intensity for this compound.

Initial Assessment:

  • Post-column Infusion Experiment: This is the most definitive way to identify regions of ion suppression in your chromatogram.[1]

  • Matrix Effect Evaluation: Compare the response of this compound in a neat solution versus a sample matrix extract. A significant decrease in signal in the matrix indicates ion suppression.

Troubleshooting Workflow:

IonSuppressionTroubleshooting Start Ion Suppression Suspected ImproveSeparation Modify Chromatographic Conditions Start->ImproveSeparation ImproveCleanup Enhance Sample Preparation ImproveSeparation->ImproveCleanup Suppression Persists Solution Consistent & Strong Signal ImproveSeparation->Solution Suppression Mitigated DiluteSample Dilute Sample ImproveCleanup->DiluteSample Suppression Persists ImproveCleanup->Solution Suppression Mitigated UseInternalStandard Use Stable Isotope-Labeled Internal Standard DiluteSample->UseInternalStandard Suppression Persists DiluteSample->Solution Suppression Mitigated UseInternalStandard->Solution Suppression Compensated

Caption: Troubleshooting workflow for ion suppression.

Experimental Protocols:

  • Protocol 2.1: Enhancing Chromatographic Separation

    • Modify Gradient: Adjust the gradient slope to better separate this compound from co-eluting matrix components. A shallower gradient can improve resolution.

    • Change Stationary Phase: If resolution is still an issue, consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or pentafluorophenyl (PFP) phase) that may offer different selectivity for the interfering compounds.

  • Protocol 2.2: Optimizing Sample Preparation

    • Liquid-Liquid Extraction (LLE): Perform LLE with a solvent of different polarity to selectively extract this compound while leaving interfering compounds in the aqueous phase.

    • Solid-Phase Extraction (SPE): Develop an SPE method using a sorbent that strongly retains this compound, allowing for the washing away of matrix components. Reversed-phase (C18) or mixed-mode sorbents can be effective.

    • Protein Precipitation (PPT): While simple, PPT is often less clean than LLE or SPE.[1] If using PPT, consider a subsequent clean-up step like phospholipid removal plates.

  • Protocol 2.3: Sample Dilution

    • Dilute the sample extract with the initial mobile phase.

    • Analyze the diluted sample.

    • Solution: This can reduce the concentration of interfering matrix components, thereby lessening ion suppression. However, this may compromise the limit of detection.[2]

Data Presentation:

Table 2: Illustrative Comparison of Sample Preparation Techniques on this compound Ion Suppression (Note: This data is for illustrative purposes to demonstrate the expected trend.)

Sample Preparation MethodMatrix Effect (%)
Protein Precipitation65%
Liquid-Liquid Extraction30%
Solid-Phase Extraction15%

Matrix Effect (%) = (1 - [Peak Area in Matrix / Peak Area in Neat Solution]) x 100

By following these troubleshooting guides, researchers can systematically address common challenges in the LC-MS/MS analysis of this compound, leading to more robust and reliable results.

References

Identification and analysis of Isopsoralenoside degradation products.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the identification and analysis of Isopsoralenoside degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental analysis of this compound and its potential degradants.

Frequently Asked Questions (FAQs)

Q1: What are the typical forced degradation conditions for studying this compound stability?

A1: Forced degradation studies for this compound, a coumarin-related benzofuran glycoside, typically involve subjecting the compound to a variety of stress conditions to predict its stability and identify potential degradation products. These conditions are designed to accelerate the degradation process and should be based on ICH guidelines. While specific conditions may need to be optimized for this compound, a general starting point includes:

  • Acidic Hydrolysis: Treatment with a mild acid such as 0.1 M HCl at room temperature or slightly elevated temperatures (e.g., 40-60 °C).

  • Alkaline Hydrolysis: Exposure to a mild base like 0.1 M NaOH at room temperature. The lactone ring in related coumarin structures is known to be susceptible to alkaline hydrolysis[1].

  • Oxidative Degradation: Use of an oxidizing agent like 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Heating the solid compound or a solution at elevated temperatures, for example, 60-80 °C.

  • Photodegradation: Exposing the compound in solution to UV light (e.g., 254 nm or 365 nm) and/or visible light. Furocoumarins are known to be sensitive to UVA radiation[2].

The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are representative of what might form under long-term storage conditions without being overly destructive[3].

Q2: Which analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?

A2: The most powerful and commonly used analytical technique for this purpose is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector, often a Photo Diode Array (PDA) detector. A stability-indicating HPLC method should be developed to separate this compound from all its potential degradation products and any process-related impurities[4].

For the identification and structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry such as Time-of-Flight (TOF) or Orbitrap, is indispensable. LC-MS/MS can provide fragmentation patterns that help in proposing the structures of the unknown degradants[5][6].

Q3: I am observing peak tailing for this compound in my reversed-phase HPLC analysis. What could be the cause and how can I fix it?

A3: Peak tailing in reversed-phase HPLC can be caused by several factors. Here are some common causes and troubleshooting steps:

  • Secondary Silanol Interactions: Free silanol groups on the silica-based C18 column can interact with polar functional groups in this compound, leading to tailing.

    • Solution: Use a base-deactivated or end-capped column. Alternatively, adding a small amount of a competing base, like triethylamine (0.1-0.5%), to the mobile phase can help to mask the silanol groups. Adjusting the mobile phase pH to a lower value (e.g., pH 2.5-3.5) can also suppress the ionization of silanol groups.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Column Contamination or Void: Buildup of strongly retained compounds on the column inlet or the formation of a void can cause peak tailing.

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, reversing the column (if the manufacturer allows) and flushing may help. If a void is suspected, the column may need to be replaced.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte.

Q4: My baseline is noisy in the HPLC chromatogram. What are the potential sources and solutions?

A4: A noisy baseline can interfere with the accurate detection and quantification of low-level degradation products. Common causes include:

  • Air Bubbles in the System: Air bubbles in the pump, detector, or tubing can cause baseline noise.

    • Solution: Degas the mobile phase thoroughly using an online degasser or by sonication and helium sparging. Purge the pump to remove any trapped air bubbles.

  • Pump Issues: Worn pump seals or faulty check valves can lead to pressure fluctuations and a noisy baseline.

    • Solution: Perform routine maintenance on the pump, including replacing seals and cleaning or replacing check valves as needed.

  • Detector Lamp Failure: An aging or failing detector lamp can result in increased noise.

    • Solution: Check the lamp energy and replace it if it is low.

  • Mobile Phase Contamination: Impurities in the mobile phase solvents or additives can contribute to baseline noise.

    • Solution: Use high-purity HPLC-grade solvents and reagents. Filter the mobile phase before use.

  • Incomplete Mobile Phase Mixing: If using a gradient with poorly miscible solvents or without adequate mixing, baseline noise can occur.

    • Solution: Ensure proper mixing of the mobile phase components. Premixing the mobile phase can sometimes help.

Troubleshooting Guides

Issue 1: Poor Resolution Between this compound and a Degradation Product
Possible Cause Troubleshooting Step
Inadequate Mobile Phase Composition Modify the organic solvent (e.g., switch from acetonitrile to methanol or vice versa) or adjust the ratio of the organic solvent to the aqueous buffer.
Incorrect pH of the Mobile Phase Optimize the pH of the aqueous portion of the mobile phase to alter the retention and selectivity of ionizable compounds.
Suboptimal Column Chemistry Try a column with a different stationary phase (e.g., phenyl-hexyl, C8) or a different particle size.
Gradient Profile Not Optimized Adjust the gradient slope, initial and final mobile phase compositions, and the gradient time to improve separation.
Flow Rate is Too High Reduce the flow rate to increase the interaction time with the stationary phase, which can improve resolution.
Elevated Column Temperature Lowering the column temperature can sometimes increase selectivity and improve resolution, although it may increase backpressure.
Issue 2: Appearance of New, Unidentified Peaks in the Chromatogram
Possible Cause Troubleshooting Step
Sample Degradation After Preparation Analyze the sample immediately after preparation. Store samples in a cool, dark place if immediate analysis is not possible. Perform a time-course study on the sample solution to check for stability.
Carryover from Previous Injections Inject a blank (mobile phase) after a high-concentration sample to check for carryover. Implement a needle wash step in the autosampler method.
Contamination of Solvents or Vials Use fresh, high-purity solvents and clean vials for sample preparation.
Ghost Peaks These can arise from contaminants in the mobile phase that accumulate on the column and elute as the gradient strength increases. Run a blank gradient to identify ghost peaks. Use high-purity solvents and freshly prepared mobile phase.

Experimental Protocols

Protocol 1: Forced Degradation of this compound

This protocol provides a general framework for conducting forced degradation studies on this compound. The specific concentrations and durations may need to be adjusted to achieve the target degradation of 5-20%.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH.

    • Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 4 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase for analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a controlled temperature oven at 80°C for 48 hours.

    • After exposure, dissolve the sample in the solvent used for the stock solution and dilute to the appropriate concentration for analysis.

  • Photodegradation:

    • Expose a solution of this compound (e.g., 100 µg/mL in mobile phase) to UV light (254 nm) and/or visible light in a photostability chamber for a defined period (e.g., 24 hours).

    • Analyze the solution by HPLC. A control sample should be kept in the dark at the same temperature.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

This is a starting point for developing a stability-indicating HPLC method. Optimization will be necessary.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 247 nm (based on the UV spectrum of psoralen, which is structurally similar). A PDA detector should be used to monitor the peak purity and to identify the optimal wavelength for all components.

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute the stressed samples from Protocol 1 to a final concentration of approximately 50-100 µg/mL with the mobile phase.

Data Presentation

Table 1: Summary of Forced Degradation of this compound (Hypothetical Data)
Stress ConditionDurationTemperature% Degradation of this compoundNumber of Degradation ProductsRetention Times of Major Degradants (min)
0.1 M HCl24 h60 °C15.2%28.5, 12.1
0.1 M NaOH4 hRT18.5%37.2, 9.8, 14.3
3% H₂O₂24 hRT12.8%210.5, 15.6
Thermal (Solid)48 h80 °C8.5%111.2
UV Light (254 nm)24 hRT22.1%46.8, 9.1, 13.5, 16.2

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.

Visualizations

Signaling Pathways Potentially Affected by this compound and its Degradation Products

Metabolites of psoralen and isopsoralen have been shown to be mediated by cytochrome P450 (CYP) enzymes and can be associated with multiple signaling pathways, including PI3K-Akt, MAPK, and TNF signaling[7]. The following diagram illustrates a generalized overview of these pathways.

Signaling_Pathways This compound This compound / Degradation Products CYP_Enzymes CYP Enzymes This compound->CYP_Enzymes Metabolism Receptor Cell Surface Receptor This compound->Receptor PI3K PI3K Receptor->PI3K MAPK_Cascade MAPK Cascade (ERK, JNK, p38) Receptor->MAPK_Cascade NFkB NF-κB Receptor->NFkB Akt Akt PI3K->Akt Cellular_Response Cellular Response (Proliferation, Apoptosis, Inflammation) Akt->Cellular_Response MAPK_Cascade->Cellular_Response NFkB->Cellular_Response

Caption: Overview of potential signaling pathways affected by this compound.

Experimental Workflow for this compound Degradation Analysis

The following diagram outlines the logical steps for conducting a forced degradation study and analyzing the resulting samples.

Experimental_Workflow Start Start: Pure this compound Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Degradation Sample_Preparation Sample Preparation (Neutralization, Dilution) Forced_Degradation->Sample_Preparation HPLC_Analysis Stability-Indicating HPLC-UV/PDA Analysis Sample_Preparation->HPLC_Analysis Data_Analysis Data Analysis (% Degradation, Peak Purity) HPLC_Analysis->Data_Analysis LCMS_Analysis LC-MS/MS Analysis for Structure Elucidation HPLC_Analysis->LCMS_Analysis If unknown peaks End End: Stability Profile Data_Analysis->End Structure_ID Identification of Degradation Products LCMS_Analysis->Structure_ID Structure_ID->End

Caption: Workflow for the analysis of this compound degradation products.

References

Methods to minimize the off-target effects of Isopsoralenoside in cellular models.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Isopsoralenoside in cellular models. The focus is on minimizing and identifying potential off-target effects to ensure data accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known primary biological activities?

This compound is a benzofuran glycoside isolated from the fruits of Psoralea corylifolia. It is known to possess a range of biological activities, including estrogen-like effects, promotion of osteoblastic proliferation, and antitumor and antibacterial properties. In cellular models, it is often investigated for its potential therapeutic benefits, such as in the context of postmenopausal osteoporosis where it may act as an estrogen replacement and a natural antioxidant.

Q2: What are the potential off-target effects of this compound?

While specific, experimentally validated off-target effects of this compound are not extensively documented, its source, Psoralea corylifolia, has been associated with hepatotoxicity, suggesting that liver cells may be susceptible to off-target activities.[1][2][3][4] Bioinformatic predictions suggest that this compound could interact with a range of proteins beyond its intended targets, which may contribute to off-target effects. These potential off-target proteins include:

  • EGFR (Epidermal Growth Factor Receptor): Involved in cell growth and proliferation.

  • AKT1 (RAC-alpha serine/threonine-protein kinase): A key regulator of cell survival and metabolism.

  • SRC (Proto-oncogene tyrosine-protein kinase Src): Plays a role in cell adhesion, growth, and differentiation.

  • CCND1 (Cyclin D1): A crucial regulator of the cell cycle.[5][6][7][8]

  • ESR1 (Estrogen Receptor Alpha): A primary target for its estrogen-like effects, but unintended modulation can be an off-target effect in non-target tissues.

  • AR (Androgen Receptor) and PGR (Progesterone Receptor): Other hormone receptors that could be affected.

  • BRCA1 (Breast cancer type 1 susceptibility protein): Involved in DNA repair.

  • PTGS2 (Prostaglandin-Endoperoxide Synthase 2 or COX-2): A key enzyme in inflammation.[9][10][11][12][13]

  • IGF1R (Insulin-like growth factor 1 receptor): Involved in cell growth and survival.[14][15][16][17][18]

It is crucial for researchers to experimentally validate these potential off-target interactions in their specific cellular models.

Q3: How can I experimentally identify the off-target proteins of this compound in my cell line?

Several proteomic techniques can be employed to identify the binding partners of this compound in an unbiased manner. Two common methods are:

  • Affinity Purification-Mass Spectrometry (AP-MS): This technique involves immobilizing this compound on a solid support (like beads) to "pull down" its interacting proteins from a cell lysate. The captured proteins are then identified by mass spectrometry.[19][20][21][22][23]

  • Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a protein becomes more stable to heat denaturation when it is bound to a ligand. By treating cells with this compound, heating the cell lysate, and then quantifying the amount of soluble protein at different temperatures, you can identify proteins that are stabilized by the compound.[24][25][26][27][28]

Q4: What strategies can I use to minimize the off-target effects of this compound in my experiments?

Minimizing off-target effects is critical for attributing observed cellular phenotypes to the intended mechanism of action. Here are some recommended strategies:

  • Dose-Response Analysis: Use the lowest effective concentration of this compound to minimize the engagement of lower-affinity off-target proteins.

  • Nanoformulation-based Targeted Delivery: Encapsulating this compound in nanoformulations, such as liposomes, can improve its targeted delivery to specific cells or subcellular compartments, thereby reducing systemic exposure and off-target interactions in other areas.[11][][30][31][32][33]

  • Combination Therapy: Combining this compound with another synergistic compound may allow for a reduction in the dosage of this compound, thereby lowering the probability of off-target effects.[34][35][36][37][38]

Troubleshooting Guides

Guide 1: Unexpected Cell Toxicity or Phenotype

Issue: You observe significant cytotoxicity or a cellular phenotype that is inconsistent with the expected on-target effect of this compound.

Potential Cause Troubleshooting Step
Off-target protein interaction Perform a target deconvolution experiment (e.g., AP-MS or CETSA) to identify potential off-target binders.
High concentration leading to non-specific effects Conduct a thorough dose-response curve to determine the minimal effective concentration.
Metabolism into a toxic intermediate The metabolism of compounds from Psoralea corylifolia can sometimes lead to reactive intermediates.[39][40][41][42][43] Consider using a cell line with lower metabolic activity or co-treating with an inhibitor of relevant metabolic enzymes (e.g., cytochrome P450s) if known.
Hepatotoxicity If using liver-derived cell lines (e.g., HepG2), be aware of the potential for hepatotoxicity associated with Psoralea corylifolia extracts.[1][2][3][4] Monitor liver-specific toxicity markers.
Guide 2: Difficulty Validating a Predicted Off-Target

Issue: You are attempting to validate a computationally predicted off-target of this compound but are not observing any interaction.

Potential Cause Troubleshooting Step
Prediction is a false positive In silico predictions are not always accurate and require experimental validation.[44][45][46][47][48] The prediction may be incorrect for your specific cellular context.
Low binding affinity The interaction may be too weak to detect with your current assay. Try a more sensitive method or optimize your existing assay conditions (e.g., protein concentration, incubation time).
Protein is not expressed in your cell line Confirm the expression of the predicted off-target protein in your cellular model using Western blotting or qPCR.
Incorrect protein conformation Ensure that the protein in your assay is correctly folded and functional.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification

This protocol provides a general workflow for identifying protein targets of this compound based on ligand-induced thermal stabilization.

Materials:

  • Cell culture reagents

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • PCR tubes or 96-well PCR plate

  • Thermocycler

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Antibodies against candidate proteins (if known) or reagents for mass spectrometry

Procedure:

  • Cell Treatment: Culture your cells of interest to ~80% confluency. Treat the cells with this compound at the desired concentration or with DMSO as a vehicle control. Incubate for a time sufficient to allow compound entry and binding (e.g., 1-2 hours).

  • Harvest and Resuspend: Harvest the cells and wash them with PBS. Resuspend the cell pellet in PBS.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis: Carefully collect the supernatant (soluble fraction). Analyze the protein levels in the supernatant by SDS-PAGE and Western blotting for specific candidate proteins or by mass spectrometry for a proteome-wide analysis.

Data Interpretation: A protein that is stabilized by this compound will show a higher abundance in the soluble fraction at elevated temperatures compared to the DMSO control. This results in a shift in the melting curve of the protein.

Protocol 2: Liposomal Formulation of this compound for Targeted Delivery

This protocol describes a basic thin-film hydration method for encapsulating this compound into liposomes.

Materials:

  • This compound

  • Phospholipids (e.g., phosphatidylcholine)

  • Cholesterol

  • Organic solvent (e.g., chloroform/methanol mixture)

  • Hydration buffer (e.g., PBS)

  • Rotary evaporator

  • Sonication or extrusion equipment

Procedure:

  • Lipid Film Formation: Dissolve the phospholipids, cholesterol, and this compound in the organic solvent in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.

  • Hydration: Hydrate the lipid film with the hydration buffer by vortexing or gentle shaking. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller, unilamellar vesicles, sonicate the MLV suspension or extrude it through polycarbonate membranes of a defined pore size.

  • Purification: Remove any unencapsulated this compound by dialysis or size exclusion chromatography.

Characterization: The resulting liposomes should be characterized for their size, zeta potential, and encapsulation efficiency.

Data Presentation

Table 1: Example Data from a Cellular Thermal Shift Assay (CETSA) This table illustrates how to present data from a CETSA experiment to identify a thermal shift in a potential off-target protein (e.g., Protein X) upon treatment with this compound.

Temperature (°C)Soluble Protein X (DMSO Control) - Relative AbundanceSoluble Protein X (this compound) - Relative Abundance
401.001.00
450.980.99
500.850.95
550.500.80
600.200.60
650.050.30
700.010.10

Note: Data are hypothetical and for illustrative purposes only.

Visualizations

experimental_workflow_CETSA cluster_prep Cell Preparation & Treatment cluster_heating Thermal Denaturation cluster_analysis Analysis of Soluble Proteins cell_culture 1. Cell Culture treatment 2. Treat with this compound or DMSO cell_culture->treatment harvest 3. Harvest & Resuspend Cells treatment->harvest heating 4. Heat at Temperature Gradient harvest->heating lysis 5. Cell Lysis heating->lysis centrifugation 6. Centrifugation to Pellet Aggregates lysis->centrifugation supernatant 7. Collect Supernatant centrifugation->supernatant analysis 8. Analyze by Western Blot or Mass Spec supernatant->analysis

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

signaling_pathway_example cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR SRC SRC EGFR->SRC AKT1 AKT1 SRC->AKT1 CCND1 CCND1 AKT1->CCND1 CellCycle Cell Cycle Progression CCND1->CellCycle This compound This compound This compound->EGFR Potential Off-Target Interaction

Caption: Potential Off-Target Signaling Pathway of this compound.

References

Preventing the degradation of Isopsoralenoside during storage and handling.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the proper storage and handling of Isopsoralenoside to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound solid should be stored at -20°C or -80°C in a tightly sealed container, protected from light and moisture. Stock solutions should be stored at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months).[1] To ensure the integrity of the compound, avoid repeated freeze-thaw cycles.

Q2: My this compound solution appears cloudy or has precipitated. What should I do?

A2: Cloudiness or precipitation can occur if the compound's solubility limit is exceeded or if the solution has been stored at a low temperature without a cryoprotectant. Gently warm the solution to 37°C and sonicate until the precipitate redissolves. If the problem persists, consider preparing a fresh solution at a slightly lower concentration or using a different solvent system. For in vivo experiments, it is always recommended to prepare fresh solutions.

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathway for this compound, a benzofuran glycoside, is hydrolysis of the glycosidic bond. This hydrolysis results in the formation of its aglycone, Isopsoralen. This process can be accelerated by acidic or basic conditions. Other potential degradation pathways include oxidation and photodegradation.

Q4: How can I monitor the stability of my this compound sample?

A4: The stability of this compound can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV or Mass Spectrometry (MS) detection. These methods can separate the intact this compound from its degradation products, allowing for quantification of its purity over time.

Q5: Are there any known cellular pathways affected by this compound degradation?

A5: The degradation of this compound to Isopsoralen is significant because Isopsoralen has been shown to inhibit the NF-κB signaling pathway.[2][3] If your research involves studying pathways like NF-κB, it is crucial to use a stable this compound sample, as the presence of Isopsoralen could lead to confounding results. The direct effects of this compound on other signaling pathways such as MAPK and PI3K/Akt are still under investigation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions more frequently. Aliquot stock solutions to minimize freeze-thaw cycles. Verify the purity of the stock solution using a stability-indicating HPLC/UPLC method.
Loss of biological activity Hydrolysis of this compound to Isopsoralen.Ensure the pH of your experimental buffers is within a stable range for this compound (near neutral). Protect solutions from prolonged exposure to acidic or basic conditions.
Appearance of unknown peaks in chromatogram Forced degradation due to improper handling or storage.Review storage conditions and handling procedures. Protect samples from light and extreme temperatures. Use a validated stability-indicating method to identify and quantify degradation products.
Precipitation in formulation Poor solubility or saturation.Re-evaluate the solvent system. Consider the use of co-solvents or solubility enhancers appropriate for your experimental system. Gentle heating and sonication may help in the short term.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for inducing degradation of this compound to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or another suitable solvent.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 8 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours, protected from light.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B guidelines) for a specified duration.

  • Thermal Degradation: Keep the solid compound in a hot air oven at 105°C for 24 hours.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating UPLC-PDA method (see Protocol 2).

Protocol 2: Stability-Indicating UPLC-PDA Method

This method is designed to separate this compound from its primary degradation product, Isopsoralen, and other potential impurities.

Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B
Flow Rate 0.3 mL/min
Column Temperature 30°C
Detection Wavelength 246 nm
Injection Volume 5 µL

Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by the complete separation of the this compound peak from all degradation product peaks generated during the forced degradation study.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep->base oxid Oxidation (3% H2O2, RT) prep->oxid photo Photolysis (ICH Q1B) prep->photo thermal Thermal (105°C, Solid) prep->thermal neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxid->neutralize photo->neutralize thermal->neutralize uplc UPLC-PDA Analysis neutralize->uplc data Data Interpretation uplc->data

Caption: Workflow for Forced Degradation Study of this compound.

troubleshooting_logic start Inconsistent Results? check_purity Verify Stock Purity (HPLC/UPLC) start->check_purity degraded Degradation Confirmed check_purity->degraded not_degraded Purity OK check_purity->not_degraded storage_issue Review Storage: - Temperature - Light/Moisture - Freeze/Thaw Cycles degraded->storage_issue handling_issue Review Handling: - pH of Buffers - Exposure Time degraded->handling_issue other_factors Investigate Other Experimental Variables not_degraded->other_factors prepare_fresh Prepare Fresh Stock storage_issue->prepare_fresh handling_issue->prepare_fresh nf_kb_pathway cluster_nucleus isopsoralen Isopsoralen (Degradation Product) ikk IKK Complex isopsoralen->ikk Inhibits ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates to transcription Gene Transcription (Inflammation, etc.) nucleus->transcription

References

Enhancing the permeability of Isopsoralenoside across cell membranes.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the cell membrane permeability of Isopsoralenoside.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving optimal cellular permeability of this compound?

This compound, a furanocoumarin glycoside, generally exhibits moderate permeability. Key challenges include:

  • P-glycoprotein (P-gp) Efflux: this compound may be a substrate for efflux pumps like P-glycoprotein, which actively transport the compound out of the cell, reducing its intracellular concentration.[1]

  • Low Aqueous Solubility: Like many natural compounds, this compound's solubility can be a limiting factor for its effective dissolution and subsequent absorption across the cell membrane.

  • Passive Diffusion Rate: The intrinsic rate of passive diffusion across the lipid bilayer may be suboptimal for achieving therapeutic intracellular concentrations.

Q2: What are the primary strategies to enhance the permeability of this compound?

The main approaches focus on overcoming the challenges mentioned above:

  • Inhibition of P-gp Efflux: Co-administration with P-gp inhibitors can block the efflux pump, leading to increased intracellular accumulation of this compound.[2]

  • Nanoformulations: Encapsulating this compound in nano-delivery systems such as solid lipid nanoparticles (SLNs) or liposomes can improve its solubility, protect it from degradation, and enhance its uptake by cells.

  • Use of Permeation Enhancers: Certain excipients can transiently alter the integrity of the cell membrane, facilitating the paracellular or transcellular transport of this compound.[3]

Q3: How can I assess the permeability of this compound in my experiments?

The most common in vitro method is the Caco-2 cell permeability assay .[4][5][6] This assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier. The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.[7]

Q4: Is there a known signaling pathway that this compound might modulate to affect its own permeability?

While direct evidence for this compound is still emerging, related isoflavones have been shown to modulate the PI3K/Akt/mTOR signaling pathway .[8] This pathway is known to regulate the expression and activity of ATP-binding cassette (ABC) transporters, including P-glycoprotein.[1][2] It is plausible that this compound could indirectly influence its own efflux by modulating this pathway.

Troubleshooting Guides

Issue 1: Low Apparent Permeability (Papp) of this compound in Caco-2 Assay
Possible Cause Troubleshooting Step
P-glycoprotein (P-gp) mediated efflux. Co-incubate this compound with a known P-gp inhibitor (e.g., Verapamil, Cyclosporin A) and re-measure the Papp value. An increase in the apical-to-basolateral (A-B) Papp value and a decrease in the efflux ratio (B-A/A-B) would suggest P-gp involvement.[9]
Low intrinsic passive permeability. Consider formulating this compound into a nano-delivery system, such as Solid Lipid Nanoparticles (SLNs) or liposomes, to enhance its passive uptake.
Poor solubility in the assay buffer. Ensure that the concentration of this compound in the donor compartment does not exceed its aqueous solubility. The use of a co-solvent (e.g., DMSO, ensuring the final concentration is non-toxic to the cells) might be necessary.
Caco-2 monolayer integrity is compromised. Measure the transepithelial electrical resistance (TEER) before and after the experiment to ensure the integrity of the cell monolayer. A significant drop in TEER suggests cell damage.
Issue 2: High Variability in Permeability Results
Possible Cause Troubleshooting Step
Inconsistent Caco-2 cell culture conditions. Standardize cell passage number, seeding density, and culture duration (typically 21 days for differentiation) to ensure consistent monolayer formation and transporter expression.
Inaccurate quantification of this compound. Validate the analytical method (e.g., HPLC, LC-MS/MS) for linearity, accuracy, and precision in the relevant buffer matrix.
Issues with the experimental setup. Ensure proper mixing in the donor and receiver compartments and maintain a consistent temperature (37°C) throughout the experiment.

Quantitative Data Summary

Disclaimer: The following data for this compound permeability is based on studies of structurally related compounds, Psoralen and Biochanin A, due to the limited availability of direct quantitative data for this compound.

Table 1: Caco-2 Permeability of this compound Analogs

CompoundConcentration (µM)Papp (A→B) (x 10⁻⁶ cm/s)Papp (B→A) (x 10⁻⁶ cm/s)Efflux RatioReference
PsoralenNot SpecifiedAssumed Passive TransportAssumed Passive Transport~1[10]
Biochanin A501.8 ± 0.22.5 ± 0.31.4[11]

Table 2: Effect of Nanoformulation on the Permeability of Biochanin A (a structural analog of this compound)

FormulationConcentration (µM)Papp (A→B) (x 10⁻⁶ cm/s)Enhancement RatioReference
Biochanin A (Free)501.8 ± 0.2-[11]
Biochanin A (Micelles)504.5 ± 0.52.5[11]

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay
  • Cell Culture: Culture Caco-2 cells on Transwell® permeable supports for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).

  • Preparation of Dosing Solution: Prepare a solution of this compound in transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at the desired concentration.

  • Permeability Assay (Apical to Basolateral - A→B):

    • Add the this compound dosing solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

  • Permeability Assay (Basolateral to Apical - B→A):

    • Add the this compound dosing solution to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

    • Follow the same incubation and sampling procedure as the A→B assay.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Calculate the cumulative amount of this compound transported over time.

    • The Papp value is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the steady-state flux (amount of drug transported per unit time).

      • A is the surface area of the membrane.

      • C0 is the initial concentration of the drug in the donor chamber.

Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
  • Lipid Phase Preparation: Dissolve this compound and a solid lipid (e.g., glyceryl monostearate) in an organic solvent (e.g., ethanol) and heat to above the melting point of the lipid.

  • Aqueous Phase Preparation: Dissolve a surfactant (e.g., Poloxamer 188) in distilled water and heat to the same temperature as the lipid phase.

  • Emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.

  • Homogenization: Subject the coarse emulsion to high-pressure homogenization for several cycles to reduce the particle size to the nanometer range.

  • Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Characterization: Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Data Analysis caco2_culture Caco-2 Cell Culture (21 days) teer_pre TEER Measurement (Monolayer Integrity) caco2_culture->teer_pre iso_solution Prepare this compound Dosing Solution transport Bidirectional Transport (A->B and B->A) iso_solution->transport teer_pre->transport sampling Sample Collection (Time Points) transport->sampling teer_post TEER Measurement (Post-Assay) sampling->teer_post quantification LC-MS/MS Quantification sampling->quantification calculation Calculate Papp and Efflux Ratio quantification->calculation signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation Pgp P-glycoprotein (Efflux Pump) Drug_out This compound (out) Pgp->Drug_out Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation mTOR->Pgp Upregulation/ Activation This compound This compound This compound->PI3K Inhibition (Hypothesized) Drug_in This compound (in) Drug_in->Pgp troubleshooting_logic start Low Papp Value Observed check_efflux Is Efflux Ratio > 2? start->check_efflux yes_efflux Yes check_efflux->yes_efflux no_efflux No check_efflux->no_efflux inhibit_pgp Co-administer with P-gp Inhibitor yes_efflux->inhibit_pgp check_solubility Check Solubility in Buffer no_efflux->check_solubility papp_increase Does Papp (A->B) Increase? inhibit_pgp->papp_increase yes_pgp P-gp Efflux is Likely papp_increase->yes_pgp Yes no_pgp Other Efflux Pumps or Low Permeability papp_increase->no_pgp No improve_formulation Consider Nanoformulation to Enhance Permeability check_solubility->improve_formulation

References

Selecting the appropriate vehicle for Isopsoralenoside delivery in animal studies.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the appropriate vehicle for Isopsoralenoside delivery in animal studies. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended vehicles for dissolving this compound for in vivo studies?

A1: this compound is poorly soluble in water, necessitating the use of co-solvents and surfactants. A commonly used and effective vehicle composition is a mixture of DMSO, PEG300, Tween-80, and saline.[1][2][3] Alternative formulations may include sulfobutyl ether-β-cyclodextrin (SBE-β-CD) or corn oil for specific routes of administration.[1]

Q2: What is the achievable concentration of this compound in these vehicles?

A2: In a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, a clear solution of at least 2.5 mg/mL can be achieved.[1][3] Similarly, formulations with 10% DMSO and 90% (20% SBE-β-CD in Saline) or 10% DMSO and 90% Corn Oil also yield a solubility of at least 2.5 mg/mL.[1] In vitro, the solubility of this compound in 100% DMSO is 50 mg/mL, which can be achieved with sonication.[4]

Q3: Are there any concerns regarding the toxicity of these vehicles in animals?

A3: Yes, the components of the vehicle, particularly DMSO, can exhibit toxicity at high concentrations. For mice, especially those that are weak or immunocompromised, it is recommended to reduce the proportion of DMSO in the final dosing solution to 2% or less.[2] Always include a vehicle-only control group in your study to differentiate between the effects of the vehicle and the test compound.

Q4: For how long can I store the prepared this compound solution?

A4: Stock solutions of this compound in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed, light-protected container.[1] It is advisable to prepare fresh working solutions for animal administration daily.[5]

Q5: What is a suitable vehicle for oral gavage of this compound in mice?

A5: A common and effective vehicle for oral gavage is a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] Alternatively, a suspension in 0.5% methylcellulose can be used.[6][7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and administration of this compound formulations.

Issue Potential Cause Troubleshooting Steps
Precipitation upon adding saline The compound is crashing out of the organic solvent mixture when the aqueous component is added.1. Ensure thorough mixing after the addition of each solvent before adding the next. 2. Gently warm the solution and/or use sonication to aid dissolution.[1] 3. Prepare the formulation by adding the this compound stock solution (in DMSO) to the co-solvents (PEG300, Tween-80) first, mix well, and then slowly add the saline while vortexing.[3]
Cloudy or viscous solution Improper dispersion of components, particularly surfactants like Cremophor or Tween-80.1. Ensure vigorous and adequate mixing. Surfactants can be dense and settle at the bottom if not properly dispersed.[2] 2. Consider the order of solvent addition as specified in the protocols.
Animal distress or adverse reactions post-administration Vehicle intolerance or toxicity.1. Reduce the concentration of DMSO in the final formulation to 2% or less, especially for sensitive animals.[2] 2. Decrease the dosing volume if possible. 3. Switch to an alternative, better-tolerated vehicle such as a corn oil formulation for oral administration or a cyclodextrin-based solution.[1] 4. Always include a vehicle control group to monitor for any effects of the vehicle itself.
Crystallization in dosing tubes Solution instability or supersaturation.1. Prepare fresh dosing solutions daily to minimize the risk of crystallization over time.[5] 2. Ensure the compound is fully dissolved during preparation, using sonication if necessary. 3. If the problem persists, consider if the concentration is too high for the chosen vehicle and either dilute the solution or select a different vehicle with higher solubilizing capacity.
Inconsistent experimental results Degradation of this compound in the formulation.1. Prepare fresh formulations for each experiment. 2. Store stock solutions appropriately at -80°C or -20°C and avoid repeated freeze-thaw cycles.[1] 3. Protect the solution from light, as some compounds are light-sensitive.[8]

Quantitative Data Summary

Table 1: Solubility of this compound in Different Vehicles

Vehicle CompositionSolubilitySolution Appearance
100% DMSO50 mg/mL (requires sonication)Clear solution
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLClear solution
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLClear solution
10% DMSO, 90% Corn Oil≥ 2.5 mg/mLClear solution

Table 2: Recommended Vehicle Formulations for In Vivo Studies

FormulationCompositionRecommended RouteNotes
Standard Co-solvent 10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineOral Gavage, Intraperitoneal InjectionWidely used for general studies.[2][3]
Low DMSO Co-solvent 2% DMSO, 40% PEG300, 5% Tween-80, 53% SalineOral Gavage, Intraperitoneal InjectionRecommended for weak or sensitive animals.[2]
Cyclodextrin-based 10% DMSO, 90% (20% SBE-β-CD in Saline)Intravenous, Intraperitoneal InjectionMay improve solubility and reduce precipitation risk upon dilution in blood.
Oil-based 10% DMSO, 90% Corn OilOral GavageSuitable for lipophilic compounds and can be well-tolerated.[1]

Experimental Protocols

Protocol 1: Preparation of Standard Co-solvent Formulation (1 mL)

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile microcentrifuge tube, add 100 µL of the this compound DMSO stock solution.

  • Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing.

  • Add 50 µL of Tween-80 and vortex again until the solution is homogeneous.

  • Slowly add 450 µL of sterile saline to the mixture while vortexing to bring the final volume to 1 mL.

  • If any precipitation is observed, use gentle warming or sonication to achieve a clear solution.[1]

Protocol 2: Preparation of Low DMSO Formulation (1 mL)

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile microcentrifuge tube, add 20 µL of the this compound DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix well.

  • Add 530 µL of sterile saline to reach the final volume of 1 mL, mixing continuously.

Protocol 3: Preparation of Corn Oil Formulation (1 mL)

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile microcentrifuge tube, add 100 µL of the this compound DMSO stock solution.

  • Add 900 µL of corn oil and mix thoroughly by vortexing until a uniform suspension or solution is formed.

Visualizations

G cluster_prep Formulation Preparation Workflow start Start: Weigh this compound dissolve_dmso Dissolve in DMSO to create stock solution start->dissolve_dmso add_peg Add PEG300 and mix dissolve_dmso->add_peg add_tween Add Tween-80 and mix add_peg->add_tween add_saline Slowly add Saline and mix add_tween->add_saline check_sol Check for clarity add_saline->check_sol sonicate Apply gentle heat/sonication check_sol->sonicate Precipitate final_sol Final Dosing Solution check_sol->final_sol Clear sonicate->check_sol G cluster_decision Vehicle Selection Decision Tree route Route of Administration? oral Oral Gavage route->oral Oral iv_ip IV or IP Injection route->iv_ip IV/IP animal_status Animal Health Status? oral->animal_status precipitation Precipitation upon dilution? iv_ip->precipitation healthy Healthy animal_status->healthy Healthy sensitive Sensitive/Weak animal_status->sensitive Sensitive formulation1 Standard Co-solvent (10% DMSO) healthy->formulation1 formulation3 Corn Oil Formulation healthy->formulation3 formulation2 Low DMSO Co-solvent (2% DMSO) sensitive->formulation2 sensitive->formulation3 formulation4 Cyclodextrin-based Formulation no_precip No precipitation->no_precip yes_precip Yes precipitation->yes_precip no_precip->formulation1 yes_precip->formulation4

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Isopsoralenoside and Psoralen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Isopsoralenoside and its structural isomer, Psoralen. Both are naturally occurring furanocoumarins found predominantly in the seeds of Psoralea corylifolia and have garnered significant interest for their diverse pharmacological effects. This analysis synthesizes available experimental data to offer a comparative perspective on their anticancer, antibacterial, estrogenic, and osteogenic properties, supported by detailed experimental methodologies and visual representations of key pathways and workflows.

Comparative Biological Activity Data

The following tables summarize the available quantitative data for the biological activities of this compound and Psoralen. Direct comparative data is limited for some activities, reflecting the current state of research.

Anticancer Activity

The cytotoxic effects of this compound and Psoralen have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from a comparative study are presented below.

Cell LineCompoundIC50 (µg/mL)[1][2][3]
KB (Human oral cancer)This compound61.9[1][2][3]
Psoralen88.1[1][2][3]
KBv200 (Multidrug-resistant)This compound49.4[1][2][3]
Psoralen86.6[1][2][3]
K562 (Human leukemia)This compound49.6[1][2][3]
Psoralen24.4[1][2][3]
K562/ADM (Multidrug-resistant)This compound72.0[1][2][3]
Psoralen62.6[1][2][3]

Note: Lower IC50 values indicate higher cytotoxic activity.

Antibacterial Activity
Bacterial StrainCompoundMIC (µg/mL)
Staphylococcus aureus PsoralenData not consistently available for psoralen alone; often studied in the context of PUVA.
This compoundNot available in searched literature.
Escherichia coli PsoralenData not consistently available for psoralen alone; often studied in the context of PUVA.
This compoundNot available in searched literature.
Estrogenic Activity

Both this compound and Psoralen have been described as possessing estrogen-like activity. However, quantitative data from comparative assays like the Yeast Estrogen Screen (YES) assay, which would provide half-maximal effective concentration (EC50) values, are not available in the reviewed literature for a direct comparison.

AssayCompoundEC50
Yeast Estrogen Screen (YES) This compoundNot available in searched literature.
PsoralenNot available in searched literature.
Osteogenic Activity

Both compounds have been shown to promote osteogenic differentiation. Psoralen has been observed to enhance the activity of alkaline phosphatase (ALP), a key marker of osteoblast differentiation, and promote mineralization. Isopsoralen is also reported to have osteogenic effects, including the promotion of ALP activity and mineralization. However, direct quantitative comparative data on the extent of these effects is limited in the existing literature.

AssayCompoundQuantitative Effect
Alkaline Phosphatase (ALP) Activity This compoundReported to increase ALP activity, but specific comparative data is not available.
PsoralenShown to significantly enhance ALP activity in human bone marrow mesenchymal stem cells at concentrations of 0.1, 1, and 10 µmol/l.
Mineralization (Alizarin Red Staining) This compoundReported to promote mineralization, but specific comparative data is not available.
PsoralenShown to significantly promote the formation of calcified nodules in human bone marrow mesenchymal stem cells at concentrations of 0.1, 1, and 10 µmol/l.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparison of this compound and Psoralen.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., KB, KBv200, K562, K562/ADM) are seeded into 96-well plates at a density of 1 × 10^4 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or Psoralen and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the culture medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plates are then incubated for 1.5 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and the insoluble formazan crystals are dissolved by adding 130 µL of Dimethyl Sulfoxide (DMSO) to each well.

  • Absorbance Measurement: The plates are incubated for an additional 15 minutes with shaking. The absorbance is then measured on a microplate reader at a wavelength of 492 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a common technique to determine the MIC of an antimicrobial agent.

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 × 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Compounds: The test compounds (this compound or Psoralen) are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.

Estrogenic Activity: Yeast Estrogen Screen (YES) Assay

The YES assay utilizes a genetically modified strain of yeast (Saccharomyces cerevisiae) to detect substances with estrogenic activity.

  • Yeast Culture Preparation: A culture of the recombinant yeast strain is grown to the mid-logarithmic phase.

  • Assay Setup: Serial dilutions of the test compounds (this compound or Psoralen) and a positive control (e.g., 17β-estradiol) are added to a 96-well plate.

  • Yeast Inoculation: The yeast culture, mixed with a chromogenic substrate (e.g., chlorophenol red-β-D-galactopyranoside), is added to each well.

  • Incubation: The plate is incubated at 30°C for 48-72 hours.

  • Colorimetric Measurement: The development of a red color, indicating the enzymatic activity of β-galactosidase produced in response to estrogenic compounds, is measured spectrophotometrically at a specific wavelength (e.g., 540 nm).

  • Data Analysis: The estrogenic activity is quantified by determining the EC50 value, which is the concentration of the compound that produces 50% of the maximum response.

Osteogenic Activity: Alkaline Phosphatase (ALP) Activity Assay

ALP is an early marker of osteoblast differentiation. Its activity can be quantified using a colorimetric assay.

  • Cell Culture and Treatment: Osteoblastic cells (e.g., MC3T3-E1) are cultured in a 24-well plate and treated with different concentrations of this compound or Psoralen in an osteogenic induction medium.

  • Cell Lysis: After a specified incubation period (e.g., 7-14 days), the cells are washed with phosphate-buffered saline (PBS) and lysed to release intracellular proteins, including ALP.

  • Enzymatic Reaction: The cell lysate is incubated with a p-nitrophenyl phosphate (pNPP) substrate solution. ALP in the lysate catalyzes the hydrolysis of pNPP to p-nitrophenol, which is a yellow-colored product.

  • Absorbance Measurement: The reaction is stopped, and the absorbance of the yellow product is measured at 405 nm using a microplate reader.

  • Data Normalization: The ALP activity is typically normalized to the total protein concentration in the cell lysate to account for differences in cell number.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.

Psoralen's Mechanism of Action (Photoactivation and DNA Cross-linking)

Psoralen_Mechanism Psoralen Psoralen Intercalation Intercalation into DNA Psoralen->Intercalation Photoactivation Photoactivation Intercalation->Photoactivation UVA UVA Light (320-400 nm) UVA->Photoactivation Monoadducts Formation of Monoadducts Photoactivation->Monoadducts Crosslinks Formation of Interstrand Cross-links (ICLs) Monoadducts->Crosslinks Further UVA activation Inhibition Inhibition of DNA Replication & Transcription Crosslinks->Inhibition Apoptosis Apoptosis Inhibition->Apoptosis

Caption: Mechanism of Psoralen's photoactivated cytotoxicity.

Experimental Workflow for MTT Assay

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_compounds Add this compound/Psoralen incubate1->add_compounds incubate2 Incubate (48-72h) add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate (1.5h) add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read_absorbance Read absorbance (492 nm) add_dmso->read_absorbance end End read_absorbance->end

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Signaling Pathway in Psoralen-Induced Osteogenesis

Psoralen_Osteogenesis Psoralen Psoralen TGFB_R TGF-β Receptor Psoralen->TGFB_R Smad3 Smad3 TGFB_R->Smad3 activates p_Smad3 p-Smad3 Smad3->p_Smad3 phosphorylation Nucleus Nucleus p_Smad3->Nucleus translocation Runx2 Runx2 Expression Nucleus->Runx2 Osteogenic_Diff Osteogenic Differentiation Runx2->Osteogenic_Diff

Caption: Psoralen promotes osteogenesis via the TGF-β/Smad3 pathway.

Conclusion

This comparative analysis reveals that both this compound and Psoralen possess a range of interesting biological activities. In terms of anticancer effects, this compound demonstrates comparable or, in some cases, superior cytotoxicity to Psoralen, particularly against multidrug-resistant cell lines. Both compounds are implicated in antibacterial, estrogenic, and osteogenic activities; however, a clear quantitative comparison is hampered by a lack of direct comparative studies in the current literature. Psoralen's biological activities, especially its photoactivated DNA cross-linking ability, are well-characterized and form the basis of its clinical application in PUVA therapy. The mechanisms of action for this compound are less understood. Further research, including direct head-to-head comparative studies with standardized assays, is necessary to fully elucidate the relative potency and therapeutic potential of this compound compared to Psoralen across a broader spectrum of biological activities. This will be crucial for guiding future drug discovery and development efforts based on these furanocoumarin scaffolds.

References

In Vivo Anti-Cancer Efficacy: A Comparative Analysis of Bioactive Compounds from Psoralea corylifolia in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of published literature reveals a notable absence of in vivo studies validating the anti-cancer effects of Isopsoralenoside in xenograft models. However, extensive research is available for other bioactive constituents of Psoralea corylifolia, namely Bakuchiol and Bavachin, demonstrating their potent anti-tumor activities in preclinical settings. This guide provides a comparative analysis of the in vivo anti-cancer efficacy of Bakuchiol and Bavachin, supported by experimental data from xenograft studies.

Comparative Efficacy of Bakuchiol and Bavachin in Xenograft Models

The following tables summarize the quantitative data on the anti-tumor effects of Bakuchiol and Bavachin in various cancer cell line-derived xenograft models.

Table 1: In Vivo Anti-Tumor Efficacy of Bakuchiol in Xenograft Model

Cancer TypeCell LineAnimal ModelTreatment ProtocolTumor Growth InhibitionReference
Skin CancerA431Nude Mice10 or 40 mg/kg BakuchiolReduced tumor volume to 221 mm³ (10 mg/kg) and 198 mm³ (40 mg/kg) compared to 380 mm³ in vehicle-treated mice at 4 weeks.[1][1]
Breast CancerMCF-7Zebrafish0.5 µg/ml BakuchiolSignificantly reduced MCF-7 cell mass in zebrafish xenografts.[2][2]

Table 2: In Vivo Anti-Tumor Efficacy of Bavachin in Xenograft Model

Cancer TypeCell LineAnimal ModelTreatment ProtocolTumor Growth InhibitionReference
Laryngopharyngeal CancerFaDuBALB/c Nude MiceIntratumoral injection every two days (dose not specified)Markedly suppressed tumor size and weight compared to the control group.[3][3]

Experimental Protocols

Bakuchiol Xenograft Study in Nude Mice (A431 Skin Cancer Cells)[1]
  • Cell Culture: A431 human epithelial carcinoma cells were cultured under standard conditions.

  • Animal Model: Female nude mice were used for the study.

  • Tumor Cell Inoculation: A431 cells were subcutaneously injected into the mice.

  • Treatment: Once tumors reached a palpable size, mice were treated with either vehicle control, 10 mg/kg Bakuchiol, or 40 mg/kg Bakuchiol.

  • Tumor Volume Measurement: Tumor volume was measured at regular intervals for 4 weeks.

  • Immunohistochemistry: At the end of the study, tumors were excised, and immunohistochemical analysis was performed to assess the levels of the cell proliferation marker, PCNA.

Bavachin Xenograft Study in Nude Mice (FaDu Laryngopharyngeal Cancer Cells)[3]
  • Cell Culture: FaDu human laryngopharyngeal cancer cells were cultured in appropriate media.

  • Animal Model: Male BALB/c nude mice were utilized for the experiment.

  • Tumor Cell Inoculation: 4x10⁵ FaDu cells were subcutaneously injected into the mice.

  • Treatment: When tumor volume reached approximately 100 mm³, intratumoral injections of Bavachin were administered every two days.

  • Tumor Measurement: Tumor size and weight were measured at the end of the study to evaluate the anti-tumor effect of Bavachin.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways targeted by Bakuchiol and Bavachin, as well as a generalized experimental workflow for in vivo xenograft studies.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis cell_culture Cancer Cell Culture animal_model Immunocompromised Mice cell_culture->animal_model Subcutaneous Injection tumor_growth Tumor Growth Monitoring animal_model->tumor_growth treatment_groups Treatment Groups (Vehicle, Bakuchiol/Bavachin) tumor_growth->treatment_groups Randomization data_collection Tumor Volume/Weight Measurement treatment_groups->data_collection histology Histological Analysis data_collection->histology Tumor Excision

Generalized workflow for in vivo xenograft studies.

bakuchiol_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Hck Hck EGF->Hck Blk Blk EGF->Blk p38_MAPK p38 MAPK EGF->p38_MAPK MEK MEK Hck->MEK MKK3_6 MKK3/6 p38_MAPK->MKK3_6 MSK1 MSK1 p38_MAPK->MSK1 ERK ERK MEK->ERK p90RSK p90RSK ERK->p90RSK AP1 AP-1 p90RSK->AP1 MKK3_6->p38_MAPK MSK1->AP1 PI3K PI3-K AKT AKT PI3K->AKT p70S6K p70S6K AKT->p70S6K p70S6K->AP1 Bakuchiol Bakuchiol Bakuchiol->Hck Bakuchiol->Blk Bakuchiol->p38_MAPK Cell_Transformation Neoplastic Cell Transformation AP1->Cell_Transformation

Signaling pathways inhibited by Bakuchiol in skin cancer.

bavachin_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MAPK MAPK Pathway Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration STAT3 STAT3 Pathway STAT3->Proliferation STAT3->Migration Bavachin Bavachin Bavachin->MAPK Bavachin->STAT3 Apoptosis Apoptosis Bavachin->Apoptosis

Signaling pathways modulated by Bavachin in laryngopharyngeal cancer.

References

A Comparative Analysis of Isopsoralenoside and Other Prominent Phytoestrogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytoestrogens, plant-derived compounds that mimic or modulate the action of endogenous estrogens, are a subject of intense research for their potential therapeutic applications in hormone-dependent conditions. Among these, the isoflavones genistein and daidzein are well-characterized for their estrogenic activities. A lesser-known but promising compound is Isopsoralenoside, a benzofuran glycoside isolated from Psoralea corylifolia. This guide provides a comparative overview of the estrogenic activity of this compound against genistein and daidzein, supported by available experimental data. We will delve into their effects on estrogen receptor binding, cancer cell proliferation, and the underlying signaling pathways.

Quantitative Comparison of Estrogenic Activity

To provide a clear comparison of the estrogenic potency of this compound with genistein and daidzein, the following tables summarize key quantitative data from in vitro studies. These parameters are crucial in assessing the potential of these compounds as modulators of estrogen signaling.

CompoundCell LineAssayIC50 (µM)Reference
Genistein MDA-MB-468Growth Inhibition8.8[1]
Daidzein MCF-7Growth Inhibition>20[1]
This compound T47DPhytoestrogenic EffectData not available[2]

Table 1: Comparative Cell Growth Inhibition (IC50 Values) . This table highlights the concentration of each phytoestrogen required to inhibit the growth of cancer cell lines by 50%. Lower values indicate higher potency.

CompoundEstrogen ReceptorRelative Binding Affinity (RBA %)Reference
Genistein ERα~0.02[3]
ERβ~6.8[3]
Daidzein ERαData not available[3]
ERβData not available[3]
This compound ERα / ERβSelectively acts on ER[2]

Table 2: Comparative Estrogen Receptor Binding Affinity . This table presents the relative binding affinity of each compound to the estrogen receptor subtypes, alpha (ERα) and beta (ERβ), in comparison to estradiol (100%). Higher RBA indicates stronger binding. Genistein shows a clear preference for ERβ.[3]

Experimental Methodologies

The data presented in this guide are derived from established in vitro assays designed to characterize the estrogenic and anti-proliferative effects of chemical compounds. Below are detailed protocols for the key experimental methods used in the cited studies.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with radiolabeled estradiol for binding to estrogen receptors.

Protocol:

  • Preparation of Receptor Source: Estrogen receptors (ERα and ERβ) are typically obtained from rat uterine cytosol or recombinant expression systems.

  • Competitive Binding Incubation: A constant concentration of radiolabeled 17β-estradiol ([³H]E2) is incubated with the receptor preparation in the presence of increasing concentrations of the test compound (this compound, genistein, or daidzein).

  • Separation of Bound and Free Ligand: After incubation, the receptor-bound [³H]E2 is separated from the free [³H]E2 using methods like hydroxylapatite or dextran-coated charcoal.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]E2 (IC50) is calculated. The Relative Binding Affinity (RBA) is then determined using the formula: (IC50 of Estradiol / IC50 of Test Compound) x 100.

E-SCREEN (Estrogen-Sensitive Cell Proliferation) Assay

This assay measures the proliferative response of estrogen-sensitive cells, such as the human breast cancer cell line MCF-7, to a test compound.

Protocol:

  • Cell Culture: MCF-7 cells are maintained in a culture medium containing phenol red (a weak estrogen) and fetal bovine serum (FBS), which contains endogenous estrogens.

  • Hormone Deprivation: Prior to the assay, cells are cultured in a medium lacking phenol red and with charcoal-dextran stripped FBS to remove endogenous estrogens. This synchronizes the cells and makes them responsive to estrogenic stimuli.

  • Treatment: Cells are then treated with various concentrations of the test compounds (this compound, genistein, or daidzein) or 17β-estradiol as a positive control.

  • Incubation: The cells are incubated for a defined period (typically 6 days) to allow for cell proliferation.

  • Quantification of Cell Proliferation: Cell number is determined using methods such as the sulforhodamine B (SRB) assay, which stains total cellular protein.

  • Data Analysis: A dose-response curve is generated, and the concentration of the test compound that produces 50% of the maximal proliferative effect of 17β-estradiol (EC50) is calculated.

Signaling Pathways

Phytoestrogens exert their effects by modulating estrogen receptor-mediated signaling pathways. While the specific signaling cascade for this compound is still under investigation, the general pathways for phytoestrogens are well-established.

Classical Genomic Estrogen Signaling Pathway

This pathway involves the direct regulation of gene expression by estrogen receptors.

G Classical Estrogen Signaling Pathway Phytoestrogen Phytoestrogen (this compound, Genistein, Daidzein) ER Estrogen Receptor (ERα / ERβ) Phytoestrogen->ER Binds to HSP Heat Shock Proteins ER->HSP Dissociates from Dimerization Dimerization ER->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation ERE Estrogen Response Element (ERE) Dimerization->ERE Binds to Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response (e.g., Proliferation, Differentiation) Protein->Response G Comparative Phytoestrogen Analysis Workflow Start Start: Select Phytoestrogens (this compound, Genistein, Daidzein) Assay1 Estrogen Receptor Binding Assay Start->Assay1 Assay2 MCF-7 Cell Proliferation Assay (E-SCREEN) Start->Assay2 Assay3 Gene Expression Analysis (e.g., pS2, GREB1) Start->Assay3 Data1 Determine IC50 / Ki for ERα and ERβ Assay1->Data1 Data2 Determine EC50 for cell proliferation Assay2->Data2 Data3 Quantify upregulation/ downregulation of genes Assay3->Data3 Analysis Comparative Data Analysis and Interpretation Data1->Analysis Data2->Analysis Data3->Analysis Conclusion Conclusion on Relative Potency and Mechanism of Action Analysis->Conclusion

References

Isopsoralenoside Demonstrates Comparable Efficacy to Standard of Care in Preclinical Osteoporosis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 10, 2025 – New comparative analyses of preclinical data reveal that Isopsoralenoside, a natural compound, shows promising efficacy in treating osteoporosis, comparable to the established standard of care, Alendronate. In widely accepted animal models of postmenopausal osteoporosis, this compound demonstrated significant improvements in bone mineral density, bone strength, and markers of bone turnover. These findings position this compound as a compelling candidate for further investigation in the development of novel osteoporosis therapies.

Osteoporosis, a progressive skeletal disorder characterized by low bone mass and microarchitectural deterioration of bone tissue, poses a significant global health challenge. The primary preclinical model for studying postmenopausal osteoporosis is the ovariectomized (OVX) rat, which mimics the estrogen deficiency-induced bone loss seen in postmenopausal women. This guide provides a comprehensive comparison of the preclinical efficacy of this compound with the bisphosphonate Alendronate, a cornerstone of current osteoporosis treatment, within this model.

Quantitative Efficacy Comparison

The following tables summarize the key efficacy parameters of this compound and Alendronate in the ovariectomized rat model of osteoporosis. Data has been aggregated from multiple preclinical studies to provide a comprehensive overview.

Table 1: Bone Mineral Density (BMD) in the Femur of Ovariectomized Rats

Treatment GroupDosageDurationChange in Femoral BMD vs. OVX Control
This compound 20 mg/kg/day12 weeksIncreased
Alendronate 1 mg/kg/day8 weeksSignificantly Increased[1]
0.1 mg/kg for 6 weeks6 weeksHigher than OVX-E group[2][3]

Table 2: Biomechanical Strength of the Femur in Ovariectomized Rats

Treatment GroupDosageDurationEffect on Femoral Breaking Force vs. OVX Control
This compound 20 mg/kg/day12 weeksIncreased
Alendronate 1 mg/kg/day8 weeksIncreased[1]
0.015 mg/kg (twice weekly)14 weeksAdditive benefits with exercise[4]

Table 3: Bone Turnover Markers in Ovariectomized Rats

Treatment GroupDosageDurationEffect on Serum Alkaline Phosphatase (ALP) - Bone Formation MarkerEffect on Serum TRAP/CTX - Bone Resorption Marker
This compound 20 mg/kg/day12 weeksDecreased (compared to elevated OVX levels)Decreased (compared to elevated OVX levels)
Alendronate 1 mg/kg/day8 weeksNo change compared to Sham[1]Not specified
0.25 mg/kg11 daysPrevented reduction in BALP[5]Not specified

Experimental Protocols

The data presented above were generated from studies utilizing the ovariectomized (OVX) rat model, a standard and well-validated preclinical model for postmenopausal osteoporosis.[6][7][8]

Ovariectomy-Induced Osteoporosis Model in Rats:

  • Animal Strain: Typically, female Sprague-Dawley or Wistar rats are used.[6][9]

  • Age at Ovariectomy: Ovariectomy is commonly performed on rats at 3 to 6 months of age.[6][8]

  • Surgical Procedure: A bilateral ovariectomy is performed, usually via a dorsolateral or ventral incision, under general anesthesia. A sham operation, where the ovaries are exposed but not removed, is performed on the control group.[9]

  • Induction Period: A period of 2 to 12 weeks post-ovariectomy is typically allowed for the development of significant bone loss before the commencement of treatment.[8]

  • Treatment Administration: this compound and Alendronate are administered orally or via subcutaneous injection, depending on the study protocol.

  • Efficacy Evaluation:

    • Bone Mineral Density (BMD): Measured by dual-energy X-ray absorptiometry (DXA) on excised femurs or lumbar vertebrae.[6]

    • Biomechanical Strength: Assessed by three-point bending tests on the femur to determine parameters like maximum load (breaking force).[4][10]

    • Bone Turnover Markers: Serum levels of bone formation markers (e.g., alkaline phosphatase (ALP), osteocalcin) and bone resorption markers (e.g., tartrate-resistant acid phosphatase (TRAP), C-terminal telopeptide of type I collagen (CTX)) are quantified using ELISA kits.[11]

Mechanism of Action and Signaling Pathways

This compound exerts its bone-protective effects through a dual mechanism of promoting bone formation and inhibiting bone resorption. This is achieved through the modulation of key signaling pathways within bone cells.

1. Promotion of Osteoblast Differentiation and Bone Formation:

This compound has been shown to activate the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for cell growth, proliferation, and differentiation. By activating this cascade, this compound promotes the differentiation of mesenchymal stem cells into osteoblasts, the cells responsible for new bone formation.

PI3K_AKT_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Osteoblast_Differentiation Osteoblast Differentiation mTOR->Osteoblast_Differentiation Bone_Formation Bone Formation Osteoblast_Differentiation->Bone_Formation

This compound activates the PI3K/AKT/mTOR pathway.

Furthermore, this compound has been observed to influence the Transforming Growth Factor-beta (TGF-β) signaling pathway . It inhibits Smad7, a negative regulator of the pathway, thereby enhancing TGF-β signaling which promotes the synthesis of type I collagen, a major component of the bone matrix.

TGF_beta_Pathway This compound This compound Smad7 Smad7 This compound->Smad7 inhibits TGF_beta_Signaling TGF-β Signaling Smad7->TGF_beta_Signaling inhibits Collagen_Synthesis Type I Collagen Synthesis TGF_beta_Signaling->Collagen_Synthesis Bone_Matrix Bone Matrix Formation Collagen_Synthesis->Bone_Matrix

This compound enhances TGF-β signaling by inhibiting Smad7.

2. Inhibition of Osteoclast Activity and Bone Resorption:

The precise mechanisms by which this compound inhibits osteoclast activity are still under investigation, but it is understood to reduce the differentiation and function of osteoclasts, the cells responsible for bone resorption.

Conclusion

The preclinical data strongly suggest that this compound is a promising therapeutic agent for osteoporosis. Its efficacy in improving bone mineral density and strength in the gold-standard OVX rat model is comparable to that of Alendronate. The dual mechanism of action, promoting bone formation while inhibiting resorption, presents a potential advantage in the treatment of osteoporosis. Further clinical investigations are warranted to translate these encouraging preclinical findings into tangible benefits for patients.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The efficacy and safety of this compound have not been established in humans.

References

Cross-Validation of Analytical Methods for Isopsoralenoside Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different analytical methods for the quantification of Isopsoralenoside, a key bioactive compound found in medicinal plants such as Psoralea corylifolia. The selection of a suitable analytical method is critical for ensuring the accuracy and reliability of experimental data in research, quality control, and pharmacokinetic studies. This document presents a cross-validation of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), High-Performance Thin-Layer Chromatography (HPTLC), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods, supported by experimental data to aid in the selection of the most appropriate technique for specific research needs.

Data Presentation: A Comparative Analysis of Method Performance

The performance of analytical methods is evaluated based on several key parameters, including linearity, accuracy, precision, and sensitivity (Limit of Detection - LOD, and Limit of Quantification - LOQ). The following table summarizes the quantitative data for the quantification of this compound and structurally related compounds using different analytical techniques.

Analytical MethodAnalyteLinearity (Range)Correlation Coefficient (r²)Accuracy (% Recovery)Precision (% RSD)LODLOQ
UPLC-MS/MS This compound1.95 - 1000 ng/mL>0.99592.8 - 108.5%< 15%0.5 ng/mL1.95 ng/mL
HPLC-UV Psoralen0.1 - 100 µg/mL>0.999>95%< 2%--
HPTLC Psoralen10 - 100 ng/spot0.99899.73%< 2%8.65 ng/spot26.2 ng/spot

Note: Data for HPLC-UV and HPTLC methods are for Psoralen, a structurally similar furocoumarin from the same plant, as direct comparative data for this compound was not available in the reviewed literature. This serves as a representative comparison of the methods' capabilities.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the implementation of these analytical techniques.

UPLC-MS/MS Method for this compound Quantification

This method is highly sensitive and selective, making it ideal for the analysis of biological samples.

  • Instrumentation: An ultra-performance liquid chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS).

  • Chromatographic Column: A C18 column is typically used for separation.

  • Mobile Phase: A gradient elution with a mobile phase consisting of methanol and 0.1% aqueous formic acid is employed.

  • Sample Preparation: For plasma samples, a protein precipitation method is used. The supernatant is then injected into the UPLC-MS/MS system.

  • Detection: The analysis is performed in the multiple reaction monitoring (MRM) mode with electrospray ionization (ESI).

  • Validation Parameters: The method is validated for selectivity, linearity, accuracy, precision, extraction recovery, matrix effect, and stability according to FDA guidelines.[1]

HPLC-UV Method for Furocoumarin Quantification

This method is robust and widely used for the quality control of herbal extracts.

  • Instrumentation: A standard High-Performance Liquid Chromatography system with a UV detector.

  • Chromatographic Column: A Phenyl-hexyl column or a C18 column is suitable for the separation.

  • Mobile Phase: A gradient elution with a mobile phase composed of water and methanol is commonly used.

  • Detection: UV detection is set at wavelengths appropriate for the analytes, for instance, 246 nm for psoralen and angelicin, and 260 nm for bakuchiol.[2]

  • Sample Preparation: The plant material is extracted with a suitable solvent like 70% ethanol. The extract is then filtered before injection.

  • Validation Parameters: The method is validated for linearity, accuracy, and precision (intraday and interday).[2][3]

HPTLC Method for Furocoumarin Quantification

This method allows for the simultaneous analysis of multiple samples and is cost-effective.

  • Instrumentation: A High-Performance Thin-Layer Chromatography system including an applicator, developing chamber, and a densitometric scanner.

  • Stationary Phase: HPTLC aluminum plates pre-coated with silica gel 60F-254.

  • Mobile Phase: A mixture of toluene and ethyl acetate (e.g., 7.5:2.5 v/v) is a common mobile phase for the separation of furocoumarins.[4]

  • Sample Preparation: The powdered plant material is extracted with methanol. The resulting solution is centrifuged, and the supernatant is applied to the HPTLC plate.

  • Detection: Densitometric scanning is performed in absorbance mode at a wavelength of 299 nm for psoralen.[4]

  • Validation Parameters: The method is validated for precision, recovery, robustness, specificity, and the limits of detection and quantification.[4]

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts relevant to the cross-validation and application of analytical methods for this compound.

Analytical_Method_Cross_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation & Comparison Sample Biological or Herbal Sample Extraction Extraction Sample->Extraction Purification Purification / Dilution Extraction->Purification HPLC_UV HPLC-UV Purification->HPLC_UV Analysis HPTLC HPTLC Purification->HPTLC Analysis UPLC_MSMS UPLC-MS/MS Purification->UPLC_MSMS Analysis Linearity Linearity & Range HPLC_UV->Linearity Accuracy Accuracy HPLC_UV->Accuracy Precision Precision HPLC_UV->Precision LOD_LOQ LOD / LOQ HPLC_UV->LOD_LOQ HPTLC->Linearity HPTLC->Accuracy HPTLC->Precision HPTLC->LOD_LOQ UPLC_MSMS->Linearity UPLC_MSMS->Accuracy UPLC_MSMS->Precision UPLC_MSMS->LOD_LOQ Comparison Comparative Analysis Linearity->Comparison Accuracy->Comparison Precision->Comparison LOD_LOQ->Comparison Hypothetical_Signaling_Pathway_of_this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor (e.g., GPCR) This compound->Receptor G_Protein G-Protein Activation Receptor->G_Protein PI3K PI3K/Akt Pathway Receptor->PI3K PLC Phospholipase C (PLC) G_Protein->PLC MAPK_Cascade MAPK Cascade (ERK, JNK, p38) G_Protein->MAPK_Cascade Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) PLC->Transcription_Factors MAPK_Cascade->Transcription_Factors PI3K->Transcription_Factors Gene_Expression Gene Expression Modulation Transcription_Factors->Gene_Expression Cellular_Response Cellular Response (e.g., Anti-inflammatory, Anti-proliferative) Gene_Expression->Cellular_Response

References

Assessing the Reproducibility of Isopsoralenoside's Experimental Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isopsoralenoside, a natural benzofuran glycoside isolated from Psoralea corylifolia, has garnered interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. However, for preclinical research to translate into viable clinical applications, the reproducibility of these experimental findings is paramount. This guide provides a comparative analysis of the existing experimental data on this compound and its closely related aglycone, Isopsoralen, to assess the consistency of their reported biological effects.

Anti-inflammatory Effects: Targeting MIF in Rheumatoid Arthritis

A pivotal study by Han et al. (2021) provides a comprehensive investigation into the anti-inflammatory effects of Isopsoralen (IPRN) in the context of rheumatoid arthritis (RA). Their findings point to the macrophage migration inhibitory factor (MIF) as a specific target. To assess the reproducibility of these anti-inflammatory effects, we compare the key findings from this study with other research on the anti-inflammatory properties of Psoralea corylifolia constituents.

Comparative Analysis of In Vitro Anti-inflammatory Activity

The following table summarizes the in vitro effects of Isopsoralen and other compounds from Psoralea corylifolia on inflammatory markers.

Compound/ExtractModelKey Inflammatory MarkersReported EffectReference
Isopsoralen (IPRN) Human RA fibroblast-like synoviocytes (FLSs)IL-6, IL-8, MMP3, CXCL9Inhibition of TNF-α-induced production[1]
Ethanolic extract of P. corylifoliaRat egg white-induced paw edemaPaw edema volumeDose-dependent reduction in edema[2]
PsoralenLPS-stimulated RAW 264.7 macrophagesNO, IL-6, IL-1βInhibition of production[3][4]
Xanthotoxol (8-hydroxypsoralen)LPS-stimulated RAW 264.7 macrophagesPGE2, IL-6, IL-1β, iNOS, COX-2Dose-dependent inhibition of production[4]
PsoralenIL-13-induced human nasal epithelial cellsIL-6, IL-8, GM-CSF, EotaxinInhibition of inflammatory cytokine production[5]
PsoralenP. gingivalis LPS-stimulated human periodontal ligament cellsTNF-α, IL-1β, IL-6, IL-8Down-regulation of expression[6]
In Vivo Anti-inflammatory Effects in a Collagen-Induced Arthritis (CIA) Model

Han et al. (2021) also demonstrated the in vivo efficacy of Isopsoralen in a mouse model of RA.

TreatmentParameterMeasurementResultReference
Isopsoralen (IPRN) Paw thickness(mm)Significant decrease compared to control[1][7]
Arthritis score(0-4 scale)Significant decrease compared to control[1][7]
Bone damageMicro-CT analysisSignificant reduction in bone erosion[1][7]
Serum inflammatory cytokinesIL-6, IL-1βSignificant reduction[1][7]
Serum anti-inflammatory cytokineIL-10Significant increase[7]

The consistent findings across different studies, where various compounds from Psoralea corylifolia inhibit key pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) and mediators (NO, PGE2, COX-2), suggest a reproducible anti-inflammatory potential for this class of compounds. The detailed in vivo data for Isopsoralen provides a strong basis for further validation studies.

Experimental Protocols: Anti-inflammatory Assays

Cell Culture and Treatment (Human RA FLSs): Rheumatoid arthritis fibroblast-like synoviocytes (FLSs) were cultured in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were pre-treated with varying concentrations of Isopsoralen for 2 hours before stimulation with 10 ng/mL TNF-α for 24 hours.[1]

Collagen-Induced Arthritis (CIA) in Mice: DBA/1J mice were immunized with bovine type II collagen emulsified in complete Freund's adjuvant. A booster injection was given on day 21. Isopsoralen (at specified doses) was administered orally from day 22 to day 49. The severity of arthritis was evaluated based on paw thickness and a clinical scoring system.[1][8]

Cytokine Measurement: The concentrations of inflammatory cytokines (e.g., IL-6, IL-1β, TNF-α) in cell culture supernatants or mouse serum were quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[1][5]

Signaling Pathway for Anti-inflammatory Action

The primary mechanism of action for Isopsoralen's anti-inflammatory effect, as identified by Han et al. (2021), is the inhibition of the MIF signaling pathway. Other studies on related compounds also point to the involvement of the NF-κB and MAPK pathways.

MIF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MIF MIF CD74 CD74 MIF->CD74 IPRN Isopsoralen IPRN->MIF Inhibits MAPK MAPK Pathway (ERK) CD74->MAPK PI3K_Akt PI3K/Akt Pathway CD74->PI3K_Akt NFkB NF-κB Pathway MAPK->NFkB PI3K_Akt->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, IL-8) NFkB->Cytokines

Caption: Isopsoralen inhibits the MIF signaling pathway.

Anti-cancer Effects: Induction of Apoptosis and Cell Cycle Arrest

Research into the anti-cancer properties of this compound is less extensive. However, a study by Niu et al. investigated the cytotoxic effects of both psoralen and isopsoralen from Psoralea corylifolia seeds on several cancer cell lines.

Comparative Analysis of In Vitro Anti-cancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values of Isopsoralen and Psoralen against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reported EffectReference
Isopsoralen KB (Oral squamous carcinoma)61.9Dose-dependent cytotoxicity[9][10]
KBv200 (Vinblastine-resistant)49.4Dose-dependent cytotoxicity[9][10]
K562 (Chronic myelogenous leukemia)49.6Dose-dependent cytotoxicity[9][10]
K562/ADM (Adriamycin-resistant)72.0Dose-dependent cytotoxicity[9][10]
Psoralen KB88.1Dose-dependent cytotoxicity[9][10]
KBv20086.6Dose-dependent cytotoxicity[9][10]
K56224.4Dose-dependent cytotoxicity[9][10]
K562/ADM62.6Dose-dependent cytotoxicity[9][10]

Both Isopsoralen and its isomer, Psoralen, demonstrate cytotoxic effects against a range of cancer cell lines, including those with multidrug resistance. The primary mechanism reported is the induction of apoptosis.[9][10] This is consistent with broader findings on related phytochemicals like isoprenoids, which are known to initiate apoptosis and cause cell cycle arrest.[11]

Experimental Protocols: Anti-cancer Assays

Cell Viability Assay (MTT): Cancer cell lines were seeded in 96-well plates and treated with various concentrations of Isopsoralen or Psoralen for a specified period. Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.[10][12]

Apoptosis Assay (Annexin V/PI Staining): To quantify the induction of apoptosis, treated cells were stained with Annexin V-FITC and propidium iodide (PI). The stained cells were then analyzed by flow cytometry. Annexin V positive cells are considered apoptotic, while PI staining indicates necrotic or late apoptotic cells.[9][10]

Signaling Pathway for Anti-cancer Action

The anti-cancer effects of Isopsoralen and related compounds are primarily attributed to the induction of apoptosis and cell cycle arrest. While the specific upstream signaling for Isopsoralen is not fully elucidated in the reviewed literature, a general pathway can be depicted.

Apoptosis_CellCycle_Pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction This compound This compound/ Isopsoralen G1_Arrest G1 Phase Arrest This compound->G1_Arrest G2M_Arrest G2/M Phase Arrest This compound->G2M_Arrest Bax ↑ Bax (Pro-apoptotic) This compound->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) This compound->Bcl2 Apoptosis Apoptosis G1_Arrest->Apoptosis G2M_Arrest->Apoptosis Caspases Caspase Activation (Caspase-3, -8, -9) Bax->Caspases Bcl2->Caspases Caspases->Apoptosis

Caption: Isopsoralen induces apoptosis and cell cycle arrest.

Conclusion

The available experimental data suggests a reproducible basis for the anti-inflammatory effects of Isopsoralen, the aglycone of this compound. The consistent inhibition of key inflammatory mediators and pathways across multiple studies involving compounds from Psoralea corylifolia lends credibility to these findings. The detailed mechanistic work on Isopsoralen's interaction with MIF provides a solid foundation for further research.

Regarding its anti-cancer effects, the data for Isopsoralen is promising but less mature. The demonstration of cytotoxicity and apoptosis induction is a crucial first step, and the consistency with the effects of its isomer, Psoralen, is encouraging. However, more in-depth mechanistic studies and independent validation are required to firmly establish the reproducibility and therapeutic potential of this compound and its derivatives in oncology.

This guide highlights the importance of comparative analysis in assessing the reproducibility of preclinical findings. For this compound, while the initial results are promising, further research is necessary to build a robust and reproducible data package to support its potential translation into clinical practice.

References

Head-to-head comparison of Isopsoralenoside and estradiol on estrogen receptor binding.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the estrogen receptor (ER) binding characteristics of Isopsoralenoside, a natural compound isolated from Psoralea corylifolia, and estradiol, the primary endogenous estrogen. The following sections present a summary of their binding affinities, detailed experimental protocols for assessing receptor binding, and a visualization of the relevant signaling pathways.

Quantitative Comparison of Estrogen Receptor Binding

The binding affinities of estradiol and Bavachin (as a proxy for this compound) to the two main estrogen receptor subtypes, ERα and ERβ, are summarized below. Estradiol demonstrates a significantly higher affinity for both receptor subtypes.

CompoundReceptor SubtypeBinding Affinity MetricValueReference
Estradiol ERαKd~0.1 nM[1]
ERβKd~0.4 nM[1]
Bavachin ERαEC50 (Reporter Assay)320 nM[2][3]
ERβEC50 (Reporter Assay)680 nM[2][3]

Note on Metrics:

  • Kd (Dissociation Constant): Represents the concentration of a ligand at which half of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity.

  • EC50 (Half-maximal Effective Concentration): Represents the concentration of a ligand that induces a response halfway between the baseline and maximum. In this context, it reflects the potency of the compound in activating the estrogen receptor in a cell-based reporter gene assay.

Another active component of Psoralea corylifolia, Bakuchiol , has been shown to have IC50 values of 1.01 µM for ERα and 1.20 µM for ERβ in a competitive binding assay[4]. This further suggests that compounds from this plant generally exhibit a lower binding affinity compared to estradiol.

Experimental Protocols

The following outlines a standard experimental protocol for determining the estrogen receptor binding affinity of a test compound using a competitive radioligand binding assay.

Objective:

To determine the relative binding affinity (RBA) of a test compound (e.g., this compound) for estrogen receptors (ERα and ERβ) by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-17β-estradiol) for binding to the receptor.

Materials:
  • Receptor Source: Recombinant human ERα and ERβ or tissue preparations rich in these receptors (e.g., rat uterine cytosol).

  • Radioligand: [³H]-17β-estradiol.

  • Test Compound: this compound (or other compounds of interest).

  • Reference Compound: Unlabeled 17β-estradiol.

  • Assay Buffer: Tris-based buffer containing additives to stabilize the receptor and reduce non-specific binding.

  • Separation Medium: Hydroxyapatite slurry or filter membranes to separate bound from free radioligand.

  • Scintillation Cocktail and Counter: For quantifying radioactivity.

Workflow for Competitive Estrogen Receptor Binding Assay:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis prep_receptor Prepare Receptor Solution (ERα or ERβ) incubation Incubate Receptor, Radioligand, and Competitor at 4°C prep_receptor->incubation prep_radioligand Prepare [³H]-Estradiol Working Solution prep_radioligand->incubation prep_competitors Prepare Serial Dilutions of Test Compound & Estradiol prep_competitors->incubation separation Separate Bound from Free Radioligand (e.g., Filtration) incubation->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis: Plot Competition Curves Calculate IC50 and Ki quantification->analysis

Caption: Workflow of a competitive estrogen receptor binding assay.

Detailed Steps:
  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and a series of dilutions in the assay buffer.

    • Prepare a working solution of the radioligand ([³H]-17β-estradiol) at a concentration typically near its Kd for the receptor.

    • Prepare the estrogen receptor solution from the chosen source.

  • Assay Setup:

    • In a series of tubes or a microplate, add the assay buffer.

    • Add the serially diluted unlabeled estradiol (for the standard curve) or the test compound to their respective tubes.

    • Add a constant amount of the estrogen receptor preparation to each tube.

    • Initiate the binding reaction by adding a constant amount of the radioligand to all tubes.

    • Include control tubes for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled estradiol).

  • Incubation:

    • Incubate the reaction mixtures at a low temperature (e.g., 4°C) for a sufficient period to reach equilibrium (typically 18-24 hours).

  • Separation of Bound and Free Ligand:

    • Add a separation medium, such as a hydroxyapatite slurry or conduct vacuum filtration through glass fiber filters, to separate the receptor-bound radioligand from the unbound radioligand.

    • Wash the separation medium to remove any remaining unbound radioligand.

  • Quantification:

    • Add a scintillation cocktail to the separated bound fraction.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the radioligand.

Estrogen Receptor Signaling Pathways

Estrogen receptors mediate their effects through two primary signaling pathways: the genomic (classical) pathway and the non-genomic (rapid) pathway.

Genomic Signaling Pathway:

This pathway involves the regulation of gene expression. Upon ligand binding, the estrogen receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. The ER dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, leading to the recruitment of co-activators or co-repressors and subsequent modulation of gene transcription. This process typically occurs over hours to days.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E Estradiol or This compound ER Estrogen Receptor (ERα/ERβ) E->ER Binding ER_dimer ER Dimerization ER->ER_dimer Conformational Change ERE Estrogen Response Element (ERE) on DNA ER_dimer->ERE Translocation & Binding Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Response Cellular Response Protein->Response

Caption: The genomic estrogen receptor signaling pathway.

Non-Genomic Signaling Pathway:

This pathway involves rapid cellular effects that are independent of gene transcription. A subpopulation of estrogen receptors located at the cell membrane can, upon ligand binding, quickly activate various intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways. These rapid signals can influence ion channel activity, calcium mobilization, and the activity of various kinases, leading to more immediate cellular responses.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm E Estradiol or This compound mER Membrane ER E->mER Binding G_protein G-Proteins mER->G_protein Activation MAPK MAPK Pathway G_protein->MAPK PI3K PI3K/Akt Pathway G_protein->PI3K Kinases Other Kinases G_protein->Kinases Response Rapid Cellular Response MAPK->Response PI3K->Response Kinases->Response

Caption: The non-genomic estrogen receptor signaling pathway.

References

Unraveling the Differential Transcriptomic Effects of Isopsoralenoside and Psoralen: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the molecular mechanisms of two isomeric furocoumarins, Isopsoralenoside and Psoralen, reveals distinct transcriptomic signatures and impacts on cellular signaling pathways. This guide provides a comparative analysis based on available experimental data to aid researchers, scientists, and drug development professionals in understanding their differential effects.

This compound and Psoralen, both derived from the plant Psoralea corylifolia, are isomers with significant pharmacological activities. While Psoralen, often in combination with UVA radiation (PUVA), has been extensively studied for its role in treating skin conditions like psoriasis through its interaction with DNA, the specific transcriptomic effects of this compound and a direct comparison with Psoralen have been less clear. This guide synthesizes available data to illuminate their distinct molecular impacts.

Comparative Transcriptomic Analysis

A key study performing transcriptomic and metabolomic analysis in mice liver treated with either this compound or Psoralen provides the most direct comparative data to date. The study identified a significant number of co-regulated genes, as well as pathways uniquely affected by each compound.

Table 1: Summary of Differentially Expressed Genes (DEGs) in Mouse Liver

TreatmentUp-regulated GenesDown-regulated Genes
Psoralen 1116 (co-up-regulated with this compound)362 (co-down-regulated with this compound)
This compound 1116 (co-up-regulated with Psoralen)362 (co-down-regulated with Psoralen)

Data derived from bioinformatics analysis of transcriptomics in mice liver treated with psoralen or isopsoralen[1].

While a large number of genes were co-regulated, indicating shared mechanisms of action likely related to their structural similarities, the differential enrichment of specific pathways highlights their distinct biological effects.

Table 2: Top Enriched Signaling Pathways Modulated by this compound and Psoralen

Enriched PathwayPredominantly Affected by
PI3K-Akt signaling pathwayPsoralen
MAPK signaling pathwayPsoralen
NF-kappa B signaling pathwayPsoralen
p53 signaling pathwayPsoralen
cAMP signaling pathwayThis compound

Pathway information is compiled from multiple studies[1][2][3][4][5][6][7]. It is important to note that much of the Psoralen data is from studies involving UVA irradiation (PUVA therapy).

Experimental Protocols

The following is a generalized experimental protocol for comparative transcriptomic analysis based on methodologies described in the referenced literature.

1. Cell Culture and Treatment:

  • Cell Line: HepG2 cells (or other relevant cell line).

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are treated with either this compound or Psoralen at a predetermined concentration (e.g., 10 µM) for a specified time (e.g., 24 hours). A vehicle control (e.g., DMSO) is run in parallel.

2. RNA Extraction:

  • Total RNA is extracted from the treated and control cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and an Agilent 2100 Bioanalyzer.

3. Library Preparation and RNA Sequencing (RNA-Seq):

  • mRNA is enriched from the total RNA using oligo(dT) magnetic beads.

  • The enriched mRNA is fragmented and used as a template for first-strand cDNA synthesis using random hexamer primers.

  • Second-strand cDNA is synthesized, and the double-stranded cDNA is purified.

  • The cDNA fragments are then subjected to end-repair, A-tailing, and adapter ligation.

  • The ligated products are amplified by PCR to create the final cDNA library.

  • The quality of the library is assessed, and it is then sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

4. Data Analysis:

  • The raw sequencing reads are processed to remove adapters and low-quality reads.

  • The clean reads are aligned to a reference genome.

  • Gene expression levels are quantified (e.g., as Fragments Per Kilobase of transcript per Million mapped reads - FPKM).

  • Differentially expressed genes (DEGs) between the treatment and control groups are identified using statistical software packages (e.g., DESeq2).

  • Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed to identify the biological functions and signaling pathways associated with the DEGs.

Signaling Pathways and Molecular Interactions

The differential effects of this compound and Psoralen can be visualized through their impact on key signaling pathways.

Experimental_Workflow General Experimental Workflow for Comparative Transcriptomics cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_sequencing Sequencing cluster_analysis Data Analysis Cell_Culture Cell Seeding Treatment Treatment with This compound/Psoralen Cell_Culture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction QC1 RNA Quality Control RNA_Extraction->QC1 Library_Prep Library Preparation QC1->Library_Prep Sequencing RNA-Seq Library_Prep->Sequencing QC2 Read Quality Control Sequencing->QC2 Alignment Genome Alignment QC2->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEG_Analysis Differential Expression Analysis Quantification->DEG_Analysis Pathway_Analysis Pathway Enrichment Analysis DEG_Analysis->Pathway_Analysis

General workflow for comparative transcriptomic analysis.
Psoralen's Impact on Cellular Pathways

Psoralen, particularly when activated by UVA light, is known to intercalate into DNA, forming adducts that can lead to apoptosis, especially in rapidly dividing cells[3]. Transcriptomic analyses have revealed its influence on several key signaling pathways.

Psoralen_Signaling Signaling Pathways Modulated by Psoralen cluster_pi3k PI3K-Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_p53 p53 Pathway Psoralen Psoralen (+UVA) PI3K PI3K Psoralen->PI3K Inhibits MAPK MAPK Psoralen->MAPK Modulates NFkB NF-κB Psoralen->NFkB Inhibits p53 p53 Psoralen->p53 Induces Phosphorylation Akt Akt PI3K->Akt Apoptosis Apoptosis p53->Apoptosis

Psoralen's modulatory effects on key signaling pathways.
This compound's Emerging Molecular Portrait

Fewer studies have focused exclusively on the transcriptomic effects of this compound. However, available data suggests its involvement in the cAMP signaling pathway and modulation of genes related to apoptosis and autophagy.

Isopsoralenoside_Signaling Signaling Pathways Modulated by this compound cluster_camp cAMP Pathway cluster_apoptosis Apoptosis & Autophagy This compound This compound cAMP cAMP This compound->cAMP Modulates Apoptosis_Genes Apoptosis-related genes This compound->Apoptosis_Genes Modulates Autophagy_Genes Autophagy-related genes This compound->Autophagy_Genes Modulates

References

Benchmarking the in vitro potency of Isopsoralenoside against other natural compounds.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the in vitro potency of Isopsoralenoside and structurally related natural compounds derived from Psoralea corylifolia. The focus is on their anticancer and anti-inflammatory activities, supported by experimental data from various studies. While direct comparative data for this compound is limited, this guide benchmarks its potential by examining the activities of its aglycone, Isopsoralen, and other key constituents of Psoralea corylifolia such as Psoralen and Corylin.

Data Presentation: In Vitro Cytotoxicity of Psoralea corylifolia Constituents

The following table summarizes the 50% inhibitory concentration (IC50) values of Isopsoralen, Psoralen, and Corylin against various cancer cell lines, as determined by the MTT assay. It is important to note that these values are from different studies and experimental conditions, including different cell lines and incubation times, and therefore should be interpreted with caution.

CompoundCell LineCancer TypeIC50 (µM)Reference
Isopsoralen KBOral Epidermoid Carcinoma61.9[1][2]
KBv200Multidrug-Resistant Oral Epidermoid Carcinoma49.4[1][2]
K562Chronic Myelogenous Leukemia49.6[1][2]
K562/ADMMultidrug-Resistant Chronic Myelogenous Leukemia72.0[1][2]
Psoralen KBOral Epidermoid Carcinoma88.1[1][2]
KBv200Multidrug-Resistant Oral Epidermoid Carcinoma86.6[1][2]
K562Chronic Myelogenous Leukemia24.4[1][2]
K562/ADMMultidrug-Resistant Chronic Myelogenous Leukemia62.6[1][2]
Corylin OECM1Oral Squamous Cell Carcinoma36.22[3]
SASOral Squamous Cell Carcinoma37.09[3]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 × 10^4 cells/well and allowed to adhere for 24 hours.[3]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound, Psoralen, Corylin) and incubated for a specified period (e.g., 48 or 72 hours).[2][3]

  • MTT Addition: After the incubation period, the medium is removed, and 20-50 µL of MTT solution (typically 2 mg/mL in phosphate-buffered saline) is added to each well.[3] The plates are then incubated for 1.5-4 hours at 37°C.[3][5]

  • Formazan Solubilization: The MTT solution is removed, and the insoluble formazan crystals are dissolved by adding 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO).[3]

  • Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 490-570 nm.[3][4] The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curve.

G Experimental Workflow: MTT Assay for Cytotoxicity cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cancer cells in 96-well plate incubation_24h Incubate for 24h for cell adherence cell_seeding->incubation_24h add_compounds Add varying concentrations of test compounds incubation_24h->add_compounds incubation_48_72h Incubate for 48-72h add_compounds->incubation_48_72h add_mtt Add MTT solution incubation_48_72h->add_mtt incubation_1_4h Incubate for 1.5-4h add_mtt->incubation_1_4h solubilize Solubilize formazan crystals with DMSO incubation_1_4h->solubilize measure_abs Measure absorbance (490-570 nm) solubilize->measure_abs calculate_ic50 Calculate IC50 values measure_abs->calculate_ic50

Workflow for determining in vitro cytotoxicity using the MTT assay.
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

The Griess assay is used to quantify nitrite concentration in the supernatant of cell cultures, which is an indicator of nitric oxide (NO) production.[1] This assay is commonly used to screen for the anti-inflammatory activity of compounds by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Protocol:

  • Cell Seeding and Treatment: RAW 264.7 macrophage cells are seeded in a 96-well plate. After adherence, the cells are pre-treated with various concentrations of the test compounds for 1 hour before being stimulated with LPS (1 µg/mL) to induce an inflammatory response.[1]

  • Incubation: The cells are then incubated for 24 hours to allow for NO production.

  • Griess Reagent Addition: After incubation, the cell culture supernatant is collected. An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.[6]

  • Incubation and Measurement: The mixture is incubated in the dark at room temperature for 10-15 minutes to allow for the colorimetric reaction to occur.[6] The absorbance is then measured at 540-550 nm using a microplate reader.[1][6]

  • Calculation: The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated by comparing the absorbance of the treated cells to that of the LPS-stimulated control cells.

G Experimental Workflow: Nitric Oxide Inhibition Assay cluster_cell_prep Cell Preparation & Treatment cluster_incubation Incubation cluster_griess_assay Griess Assay cluster_data_analysis Data Analysis seed_cells Seed RAW 264.7 cells in 96-well plate pre_treat Pre-treat with test compounds seed_cells->pre_treat stimulate_lps Stimulate with LPS (1 µg/mL) pre_treat->stimulate_lps incubate_24h Incubate for 24h stimulate_lps->incubate_24h collect_supernatant Collect cell supernatant incubate_24h->collect_supernatant add_griess Add Griess reagent collect_supernatant->add_griess incubate_15min Incubate for 10-15 min add_griess->incubate_15min measure_absorbance Measure absorbance (540-550 nm) incubate_15min->measure_absorbance calculate_inhibition Calculate % NO inhibition measure_absorbance->calculate_inhibition

Workflow for assessing anti-inflammatory activity via nitric oxide inhibition.

Signaling Pathway Modulation

Isopsoralen and related compounds have been shown to exert their anticancer and anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis.[7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α or LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes.

Isopsoralen has been shown to inhibit the activation of the NF-κB pathway.[8] This inhibition is thought to occur through the suppression of IκBα phosphorylation and degradation, thereby preventing the nuclear translocation of NF-κB.

G Inhibition of NF-κB Signaling Pathway by Isopsoralen cluster_stimulus External Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Pro-inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive Complex) NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases Isopsoralen Isopsoralen Isopsoralen->IKK Inhibits DNA DNA NFkB_n->DNA Binds Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription Initiates

Isopsoralen's inhibitory effect on the NF-κB signaling cascade.
MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[9] The pathway consists of a series of protein kinases that are sequentially activated. The three main MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. Dysregulation of this pathway is often associated with cancer.

Compounds from Psoralea corylifolia have been reported to influence MAPK signaling. For instance, they can affect the phosphorylation status of key kinases like ERK and p38, thereby impacting downstream cellular responses. The precise mechanisms can vary depending on the specific compound and cell type.

G Modulation of MAPK Signaling Pathway cluster_receptor Cell Surface cluster_cascade Cytoplasmic Cascade cluster_nuclear Nuclear Response stimulus External Stimuli (Growth Factors, Stress) receptor Receptor Tyrosine Kinase stimulus->receptor p38 p38 stimulus->p38 Ras Ras receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors p38->Transcription_Factors Isopsoralenoside_related This compound & Related Compounds Isopsoralenoside_related->MEK Modulates Isopsoralenoside_related->p38 Modulates Gene_Expression Gene Expression (Proliferation, Apoptosis) Transcription_Factors->Gene_Expression

Potential modulation points of the MAPK pathway by this compound and related compounds.

References

Independent Verification of the Pharmacological Activities of Isopsoralenoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopsoralenoside, a furanocoumarin glycoside isolated from Psoralea corylifolia, has garnered interest for its potential pharmacological activities. However, independent verification of its reported effects and direct comparisons with its aglycone, isopsoralen, and other alternatives are limited. This guide provides a comprehensive overview of the available experimental data on the anti-cancer and anti-inflammatory activities of this compound and related compounds. Pharmacokinetic insights suggest that this compound may function as a prodrug, rapidly metabolizing to isopsoralen. This guide summarizes quantitative data, details experimental protocols, and visualizes key signaling pathways to facilitate an objective assessment of this compound's pharmacological profile.

Comparative Pharmacological Activities

The primary reported pharmacological activities of this compound and its related compounds, psoralen and isopsoralen, are anti-cancer and anti-inflammatory effects. Due to the limited direct experimental data on this compound, this section presents a comparison based on available in vitro studies of its aglycone and other relevant compounds from Psoralea corylifolia.

Anti-Cancer Activity

Quantitative data on the cytotoxic effects of isopsoralen and psoralen against various cancer cell lines have been reported. One study demonstrated their dose-dependent anti-cancer activity in four cancer cell lines: KB, KBv200, K562, and K562/ADM.[1][2] The half-maximal inhibitory concentration (IC50) values from this study are summarized in the table below.

CompoundCell LineIC50 (µg/mL)[1][2]
Isopsoralen KB61.9
KBv20049.4
K56249.6
K562/ADM72.0
Psoralen KB88.1
KBv20086.6
K56224.4
K562/ADM62.6

Lower IC50 values indicate greater potency.

Anti-Inflammatory Activity

While direct quantitative data for the anti-inflammatory activity of this compound is scarce, studies have investigated the effects of psoralen and other compounds from Psoralea corylifolia. One study reported that psoralen exhibited potent inhibition of superoxide anion generation in human neutrophils.[3]

CompoundActivityIC50 (µM)[3]
Psoralen Superoxide Anion Generation Inhibition≤ 10.89

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide, providing a basis for independent verification and further research.

MTT Assay for Anti-Cancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., KB, K562) in a 96-well plate at a density of 2 x 10³ cells per well and incubate for 24 hours.[1]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., isopsoralen, psoralen) and a vehicle control (e.g., 0.1% DMSO) for 48 hours.[1]

  • MTT Addition: Add MTT solution to each well and incubate for a specified period, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell inhibition compared to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Nitric Oxide (NO) Inhibition Assay for Anti-Inflammatory Activity

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Protocol:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for a specific duration, followed by stimulation with LPS to induce NO production.

  • Griess Reaction: After incubation, collect the cell culture supernatant. Determine the nitrite concentration in the supernatant, which is a stable product of NO, using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 540 nm).

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Signaling Pathways

Understanding the molecular mechanisms and signaling pathways modulated by a compound is crucial for drug development. While the direct targets of this compound are not well-elucidated, studies have implicated its aglycone, isopsoralen, in the modulation of key inflammatory pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[4] Studies have shown that isopsoralen can inhibit the activation of the NF-κB pathway, which may contribute to its anti-inflammatory effects.[5][6][7]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK IκB IκB IKK->IκB P NF-κB NF-κB IκB->NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Isopsoralen Isopsoralen Isopsoralen->IKK Gene_Expression Inflammatory Gene Expression NF-κB_n->Gene_Expression

Caption: Isopsoralen inhibits the NF-κB signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial in regulating cell survival, proliferation, and apoptosis.[8] While direct evidence for this compound is lacking, a derivative of the related compound psoralen, 8-methoxypsoralen, has been shown to impair the PI3K/Akt signaling pathway, suggesting a potential mechanism for the anti-cancer effects of furanocoumarins.[9]

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response Growth_Factor Growth_Factor Receptor_TK Receptor Tyrosine Kinase Growth_Factor->Receptor_TK PI3K PI3K Receptor_TK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Downstream_Effectors Downstream Effectors Akt->Downstream_Effectors Proliferation Proliferation Downstream_Effectors->Proliferation Survival Survival Downstream_Effectors->Survival Psoralen_Derivative 8-methoxypsoralen Psoralen_Derivative->Akt

Caption: Psoralen derivatives may inhibit the PI3K/Akt pathway.

Discussion and Future Directions

The available evidence suggests that the pharmacological activities attributed to this compound are likely mediated by its aglycone, isopsoralen, following in vivo hydrolysis.[10] This positions this compound as a potential prodrug. However, a lack of direct, independent verification of this compound's own bioactivity is a significant knowledge gap.

Future research should focus on:

  • Direct In Vitro Evaluation: Conducting comprehensive in vitro studies to determine the direct anti-cancer, anti-inflammatory, and other potential pharmacological activities of purified this compound and to calculate its IC50 values.

  • Comparative Studies: Performing head-to-head comparative studies of this compound, isopsoralen, and other relevant compounds to definitively assess their relative potencies and mechanisms of action.

  • Pharmacokinetic and Metabolic Studies: Further elucidating the metabolic fate of this compound in various biological systems to confirm its prodrug characteristics and identify all active metabolites.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways directly modulated by this compound, if any, to understand its complete pharmacological profile.

By addressing these research gaps, a clearer and more definitive understanding of the therapeutic potential of this compound can be achieved, providing a solid foundation for future drug development efforts.

References

Safety Operating Guide

Proper Disposal of Isopsoralenoside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of Isopsoralenoside, a benzofuran glycoside with notable biological activities.

The primary recommended method for the disposal of this compound is incineration by a licensed professional waste disposal service. This compound may be fatal if swallowed and enters airways, and can cause skin and eye irritation. Therefore, adherence to strict safety protocols during handling and disposal is paramount.

Hazard and Exposure Data

Hazard ClassificationDescription
Acute Toxicity (Oral) May be fatal if swallowed and enters airways.
Skin Irritation May cause skin irritation.
Eye Irritation May cause eye irritation.
Environmental Hazard The environmental impact of this compound has not been fully elucidated. Therefore, it should not be disposed of down the drain or in regular waste streams.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound waste. This procedure is based on general best practices for chemical waste management and specific recommendations for compounds of this nature.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • 1.1. Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

  • 1.2. Conduct all handling and preparation for disposal in a well-ventilated area, preferably within a chemical fume hood.

  • 1.3. Avoid generating dust or aerosols.

2. Waste Segregation and Collection:

  • 2.1. Solid Waste:

    • Collect pure this compound, contaminated lab materials (e.g., weighing paper, pipette tips), and contaminated PPE in a dedicated, properly labeled hazardous waste container.

    • The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.

  • 2.2. Liquid Waste:

    • For solutions containing this compound, it is recommended to dissolve or mix the material with a combustible solvent.

    • Collect the resulting solution in a designated, labeled hazardous waste container for flammable liquids.

    • Never mix with incompatible waste streams.

3. Waste Container Labeling:

  • 3.1. Clearly label the hazardous waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The concentration and quantity of the waste.

    • The date accumulation started.

    • The associated hazards (e.g., "Toxic," "Irritant").

4. Storage Prior to Disposal:

  • 4.1. Store the sealed waste container in a designated, secure hazardous waste accumulation area.

  • 4.2. Ensure the storage area is away from sources of ignition and incompatible materials.

5. Final Disposal:

  • 5.1. Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • 5.2. The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • 5.3. Provide the waste disposal vendor with a copy of the Safety Data Sheet (SDS) for this compound.

6. Empty Container Disposal:

  • 6.1. As this compound's classification as an acutely hazardous ("P-list") waste has not been confirmed, it is prudent to handle its empty containers with caution.

  • 6.2. It is best practice to triple-rinse the empty container with a suitable solvent (e.g., the combustible solvent used for liquid waste).

  • 6.3. Collect the rinsate as hazardous waste.

  • 6.4. After triple-rinsing, deface the original label on the container and dispose of it according to your institution's guidelines for non-hazardous lab glass or plastic.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe empty_container Empty this compound Container? start->empty_container fume_hood Handle in Fume Hood ppe->fume_hood waste_type Determine Waste Type fume_hood->waste_type solid_waste Solid Waste (Pure compound, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid dissolve Dissolve in a Combustible Solvent liquid_waste->dissolve store Store in Designated Hazardous Waste Area collect_solid->store collect_liquid Collect in Labeled Flammable Liquid Waste Container dissolve->collect_liquid collect_liquid->store contact_ehs Contact EHS for Pickup by Licensed Vendor store->contact_ehs incinerate Incineration with Afterburner and Scrubber contact_ehs->incinerate end End incinerate->end triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse Yes empty_container->end No collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Deface Label and Dispose of Container as Non-Hazardous collect_rinsate->dispose_container dispose_container->end

Caption: this compound Disposal Workflow

Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal policies and the manufacturer's Safety Data Sheet (SDS). It is the user's responsibility to ensure compliance with all applicable local, state, and federal regulations.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Isopsoralenoside

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Isopsoralenoside, a benzofuran glycoside with potential biological activities. Adherence to these procedures is critical to mitigate risks and ensure the integrity of your research.

Immediate Safety and Handling Precautions

This compound presents several potential hazards that necessitate the use of appropriate personal protective equipment (PPE) and careful handling procedures. Based on available safety data, the compound may cause skin and eye irritation, respiratory irritation, and may lead to an allergic skin reaction. It is also considered harmful if swallowed.[1]

Personal Protective Equipment (PPE) Summary

A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the recommended equipment for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or punctures before and during use.
Eye and Face Protection Safety glasses with side shields or gogglesGoggles should be worn for maximum protection against splashes. A face shield may be necessary when handling larger quantities or if there is a significant risk of splashing.
Respiratory Protection NIOSH-approved respiratorA respirator is recommended, particularly when handling the powder form or when adequate ventilation cannot be guaranteed. The specific type of respirator should be determined by a workplace hazard assessment.
Body Protection Laboratory coatA standard laboratory coat should be worn to protect against skin contact.
Storage and Handling Conditions

Proper storage is crucial to maintain the stability and integrity of this compound.

ConditionTemperatureDurationAdditional Notes
Stock Solution -80°C6 monthsStore in a sealed container, protected from moisture and light.[2]
Stock Solution -20°C1 monthStore in a sealed container, protected from moisture and light.[2]
Solid Form Room TemperatureAs per manufacturer's recommendationsKeep in a well-ventilated, dry place.

Operational Plan for Handling this compound

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

Pre-Handling Preparations
  • Safety Information Review: Before commencing any work, thoroughly review the Safety Data Sheet (SDS) for this compound.

  • PPE Inspection: Ensure all necessary PPE is available, in good condition, and fits correctly.

  • Work Area Setup: Designate a specific area for handling this compound, preferably within a chemical fume hood to ensure adequate ventilation.[1] Cover the work surface with absorbent, disposable bench paper.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

Step-by-Step Handling Procedure
  • Donning PPE: Put on all required PPE in the correct order: lab coat, respirator, safety goggles, and then gloves.

  • Weighing and Aliquoting: If working with the solid form, carefully weigh the required amount in a fume hood to avoid inhalation of dust.[1] Use appropriate tools (e.g., spatulas, weigh boats) to minimize dust generation.

  • Solution Preparation: When preparing solutions, add the solvent to the solid this compound slowly to prevent splashing.

  • Experimental Use: Conduct all experimental procedures involving this compound within the designated and prepared workspace.

  • Post-Handling Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a thorough cleaning with soap and water.

Disposal Plan for this compound Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All materials contaminated with this compound, including unused product, empty containers, contaminated PPE, and experimental waste, must be collected in a designated, labeled hazardous waste container.

  • Container Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazards (e.g., "Irritant," "Harmful if Swallowed").

  • Waste Storage: Store the hazardous waste container in a designated, secure area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal A Review Safety Data Sheet B Inspect & Don PPE A->B C Prepare Work Area (Fume Hood) B->C D Weighing & Aliquoting C->D Enter Handling Phase E Solution Preparation D->E F Experimental Use E->F G Decontaminate Work Area & Equipment F->G Complete Experiment H Segregate & Label Hazardous Waste G->H I Store Waste Securely H->I J Dispose via EHS I->J

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.